TP-1287
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
2044686-42-0 |
|---|---|
Molekularformel |
C21H21ClNO8P |
Molekulargewicht |
481.8 g/mol |
IUPAC-Name |
[2-(2-chlorophenyl)-5-hydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]-4-oxochromen-7-yl] dihydrogen phosphate |
InChI |
InChI=1S/C21H21ClNO8P/c1-23-7-6-12(16(26)10-23)19-18(31-32(27,28)29)9-15(25)20-14(24)8-17(30-21(19)20)11-4-2-3-5-13(11)22/h2-5,8-9,12,16,25-26H,6-7,10H2,1H3,(H2,27,28,29)/t12-,16+/m0/s1 |
InChI-Schlüssel |
YRNFLVUMZIRYKY-BLLLJJGKSA-N |
Isomerische SMILES |
CN1CC[C@@H]([C@@H](C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)OP(=O)(O)O |
Kanonische SMILES |
CN1CCC(C(C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Mechanism of Action of TP-1287: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TP-1287 is a clinical-stage, orally bioavailable phosphate prodrug of alvocidib, a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Its mechanism of action centers on the disruption of transcriptional regulation in cancer cells, leading to the downregulation of key survival proteins and subsequent apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways and workflows.
Introduction to this compound
This compound is designed to overcome the formulation and bioavailability challenges of its active moiety, alvocidib. As an oral prodrug, this compound is enzymatically converted to alvocidib in the body, allowing for systemic delivery and sustained target engagement.[1][2] Alvocidib itself is a flavonoid-derived small molecule that has demonstrated potent anti-cancer activity in a variety of preclinical models and clinical trials.[1][2] The primary molecular target of alvocidib is CDK9, a key regulator of transcriptional elongation.[1][2]
Core Mechanism of Action
The mechanism of action of this compound can be dissected into a series of sequential events, from its conversion to the active drug to the ultimate induction of apoptosis in cancer cells.
Prodrug Conversion
Following oral administration, this compound is absorbed and undergoes enzymatic hydrolysis, which removes the phosphate group to release the active drug, alvocidib.[3] This conversion is a critical step that enhances the oral bioavailability and pharmacokinetic profile of the compound.[1][2]
Inhibition of CDK9
Alvocidib functions as a potent inhibitor of CDK9 by competing with ATP for binding to the kinase's active site.[3] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex, which also includes a cyclin partner (T1, T2a, T2b, or K).[2]
Disruption of Transcriptional Elongation
The primary function of the P-TEFb complex is to phosphorylate the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (RNAPII) at the Serine 2 position (Ser2).[4] This phosphorylation event is a crucial signal for RNAPII to transition from a paused state to productive transcriptional elongation, allowing for the synthesis of full-length messenger RNA (mRNA) transcripts.[4] By inhibiting CDK9, alvocidib prevents the phosphorylation of RNAPII at Ser2, leading to a global suppression of transcription.[1][2]
Downregulation of Key Oncogenes and Anti-Apoptotic Proteins
The transcriptional suppression induced by alvocidib has a particularly profound effect on genes with short mRNA and protein half-lives, many of which are critical for cancer cell survival. Two of the most important downstream targets are the proto-oncogene c-MYC and the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1).[1][3] The continuous transcription of these genes is essential for the growth and survival of many cancer types. By inhibiting their transcription, alvocidib leads to a rapid depletion of c-MYC and MCL-1 proteins.[1][3]
Induction of Apoptosis
The downregulation of MCL-1, a key member of the BCL-2 family of anti-apoptotic proteins, is a critical event in the mechanism of action of this compound.[3] The loss of MCL-1 unleashes the pro-apoptotic activity of other BCL-2 family members, such as BAK and BAX, leading to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, programmed cell death (apoptosis).[3]
Quantitative Data
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound and its active form, alvocidib.
Table 1: Preclinical In Vitro and In Vivo Efficacy
| Parameter | Model System | Value | Reference |
| Alvocidib IC50 | Ewing Sarcoma Cell Lines | 68 - 125 nM | Not explicitly cited |
| MCL-1 Inhibition | Preclinical Models | 61.7% | [1][2] |
| Tumor Growth Inhibition (%TGI) | Multiple Myeloma Xenograft (2.5 mg/kg) | 56.0% | [3] |
| Tumor Growth Inhibition (%TGI) | Multiple Myeloma Xenograft (7.5 mg/kg) | 76.6% | [3] |
| Tumor Growth Inhibition (%TGI) | Multiple Myeloma Xenograft (15 mg/kg) | 93.9% | [3] |
Table 2: Phase 1 Clinical Trial Pharmacokinetics (this compound)
| Parameter | Dose | Value | Reference |
| Plasma Cmax | 11 mg | 80 ng/mL | [1][2] |
| Plasma AUC | Not Specified | Dose-dependent increase | [5] |
| Half-life | Not Specified | 4.4 hours | [1][2] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action Signaling Pathway
Caption: this compound is converted to alvocidib, which inhibits CDK9, leading to apoptosis.
Illustrative Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for assessing the in vivo efficacy of this compound in a xenograft model.
Experimental Protocols (Illustrative Examples)
The following are representative protocols for key experiments used to characterize the mechanism of action of CDK9 inhibitors like alvocidib. Note: These are illustrative examples, and specific details may vary from the actual studies performed for this compound.
In Vivo Xenograft Model for Sarcoma
-
Cell Lines: Human sarcoma cell lines (e.g., Ewing sarcoma, rhabdomyosarcoma) are cultured in appropriate media.
-
Animals: Immunocompromised mice (e.g., NOD/SCID or nude mice), 6-8 weeks old, are used.
-
Tumor Implantation: 1-5 x 10^6 sarcoma cells in a 1:1 mixture of media and Matrigel are injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors reach a volume of 100-200 mm³, mice are randomized into treatment and control groups. This compound is administered orally at various doses (e.g., 2.5, 7.5, 15 mg/kg) daily. The control group receives a vehicle control.
-
Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²). Body weight is monitored as a measure of toxicity.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised, weighed, and processed for pharmacodynamic analysis (e.g., Western blot for MCL-1 and phospho-RNAPII).
Flow Cytometry for Phospho-RNA Polymerase II
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using a Ficoll-Paque gradient.
-
Fixation and Permeabilization: Cells are fixed with a formaldehyde-based buffer and then permeabilized with a methanol-based buffer to allow for intracellular antibody staining.
-
Antibody Staining: Cells are stained with a fluorescently labeled antibody specific for the Serine 2 phosphorylated form of the RNA Polymerase II C-terminal domain. A DNA dye (e.g., DAPI or Hoechst) is also included for cell cycle analysis.
-
Data Acquisition: Samples are analyzed on a flow cytometer, and the fluorescence intensity of the phospho-RNAPII antibody is measured in individual cells.
-
Data Analysis: The geometric mean fluorescence intensity (gMFI) of the phospho-RNAPII signal is quantified and compared between treated and untreated samples to determine the extent of CDK9 inhibition.
Conclusion
This compound represents a promising therapeutic strategy for cancers dependent on transcriptional addiction. Its mechanism of action, centered on the potent inhibition of CDK9 by its active metabolite alvocidib, leads to the suppression of critical oncogenic and anti-apoptotic pathways, ultimately resulting in tumor cell death. The preclinical and clinical data gathered to date support the continued development of this compound as a novel oral agent for the treatment of various malignancies. Further research will continue to elucidate the full potential of this compound and its role in the evolving landscape of cancer therapeutics.
References
TP-1287: An In-Depth Technical Guide to an Oral Prodrug of the CDK9 Inhibitor Alvocidib
For Researchers, Scientists, and Drug Development Professionals
Abstract
TP-1287 is an investigately, orally bioavailable phosphate prodrug of alvocidib, a potent inhibitor of cyclin-dependent kinase 9 (CDK9).[1] Alvocidib's clinical utility has been hampered by its poor solubility and need for intravenous administration. This compound was developed to overcome these limitations, offering the potential for a more convenient oral dosing regimen and sustained target engagement.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Introduction: The Rationale for a this compound Prodrug Strategy
Alvocidib is a synthetic flavonoid that acts as a potent inhibitor of several cyclin-dependent kinases (CDKs), with a particular affinity for CDK9.[4][5] CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a key step in transcriptional elongation.[4] By inhibiting CDK9, alvocidib prevents the transcription of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (MCL-1) and c-MYC, leading to cell cycle arrest and apoptosis in various cancer cells.[2][6]
Despite its promising anti-cancer activity, the clinical development of alvocidib has been challenging due to its low aqueous solubility at neutral pH, necessitating intravenous administration.[2] To address this, this compound was synthesized as a phosphate prodrug of alvocidib.[2] This modification significantly enhances its solubility across a wide pH range, enabling efficient oral absorption.[2] Following oral administration, this compound is enzymatically cleaved in vivo to release the active moiety, alvocidib.[1][6]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of CDK9 by its active metabolite, alvocidib.
-
Conversion to Alvocidib: this compound is a phosphate prodrug that is enzymatically hydrolyzed to yield alvocidib.[6][7]
-
CDK9 Inhibition: Alvocidib binds to the ATP-binding site of CDK9, preventing the phosphorylation of its substrates.[7][8]
-
Transcriptional Repression: Inhibition of CDK9-mediated phosphorylation of the RNA Polymerase II C-terminal domain leads to a reduction in the transcription of genes with short half-lives, including critical anti-apoptotic and oncogenic factors.[6]
-
Downregulation of MCL-1 and c-MYC: Key downstream targets of CDK9 inhibition are the anti-apoptotic protein MCL-1 and the proto-oncogene c-MYC.[5][6] Their downregulation is a primary driver of the apoptotic response in cancer cells.
-
Apoptosis Induction: The reduction in anti-apoptotic proteins shifts the cellular balance towards apoptosis, leading to programmed cell death in malignant cells.[6]
Signaling Pathways
The following diagram illustrates the core signaling pathway affected by this compound-derived alvocidib.
Caption: this compound is converted to alvocidib, which inhibits CDK9, leading to reduced transcription of anti-apoptotic proteins and subsequent apoptosis.
Further research suggests that alvocidib's effects may also intersect with other signaling pathways, including NF-κB and STAT3, which are often dysregulated in cancer.[9][10]
Quantitative Data
Comparative Solubility
This compound demonstrates significantly improved solubility over alvocidib, particularly at neutral and basic pH, which is crucial for oral absorption.
| Compound | pH 2.2 | pH 4.5 | pH 6.8 | pH 8.7 |
| This compound | 1.5 mg/mL | 1.8 mg/mL | 9.5 mg/mL | 9.3 mg/mL |
| Alvocidib | 4.4 mg/mL | 1.3 mg/mL | 0.02 mg/mL | 0.02 mg/mL |
| Data from preclinical studies.[2] |
Preclinical Pharmacokinetics (Mouse Model)
Pharmacokinetic studies in mice following oral administration of this compound demonstrated efficient conversion to alvocidib and high oral bioavailability.
| Parameter | Value |
| Cmax (alvocidib) | 1922.7 ng/mL |
| t1/2 (alvocidib) | 4.4 hr |
| Oral Bioavailability (%F) | 182.3% |
| Compared to intravenous alvocidib.[2] |
Preclinical Efficacy (Xenograft Models)
This compound has shown significant anti-tumor efficacy in various preclinical cancer models.
| Model | Dose | Outcome |
| MV4-11 AML Xenograft | 7.5 mg/kg | 109.1% Tumor Growth Inhibition (%TGI) |
| MV4-11 AML Xenograft | Not specified | 61.7% inhibition of MCL-1 |
| RPMI-8226 Multiple Myeloma Xenograft | 2.5 mg/kg | 56.0% TGI |
| 7.5 mg/kg | 76.6% TGI | |
| 15 mg/kg | 93.9% TGI | |
| Data from various preclinical studies.[2][11] |
Phase 1 Clinical Trial Data (Advanced Solid Tumors)
A first-in-human, Phase 1 dose-escalation study of oral this compound has been conducted in patients with advanced solid tumors.
| Parameter | Value (Cohort 6) |
| This compound Plasma Cmax | 80 ng/mL |
| This compound Plasma AUC | 499.3 ng*h/mL |
| Data from patients enrolled between December 2018 and January 2020.[12] |
Clinical Benefit Observed: [12]
-
Sarcoma: 1 patient with a partial response (15+ cycles)
-
Renal Cell Carcinoma: 1 patient with stable disease (7+ cycles)
-
Bladder Cancer: 2 patients with stable disease (6 and 8 cycles)
Experimental Protocols
In Vitro CDK9 Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of alvocidib (derived from this compound) against CDK9.
Caption: A generalized workflow for determining the in vitro inhibitory activity of alvocidib on CDK9.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Reconstitute recombinant human CDK9/Cyclin T1 enzyme in kinase buffer.
-
Prepare a stock solution of ATP (e.g., 10 mM) and a suitable substrate (e.g., a synthetic peptide).
-
Create a serial dilution of alvocidib in DMSO, followed by a further dilution in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the diluted alvocidib or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of the CDK9/Cyclin T1 enzyme solution to all wells except for the negative control.
-
Initiate the kinase reaction by adding 5 µL of a 2x substrate/ATP mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega).
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each alvocidib concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Phospho-RNA Polymerase II Flow Cytometry Assay
This protocol describes the measurement of phosphorylated RNA Polymerase II in peripheral blood mononuclear cells (PBMCs) from patients treated with this compound.[12]
Detailed Methodology:
-
Sample Collection and Preparation:
-
Collect whole blood from patients at specified time points.
-
Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs with PBS.
-
-
Cell Fixation and Permeabilization:
-
Fix the cells by adding 1.5-4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells with staining buffer (e.g., PBS with 2% FBS).
-
Permeabilize the cells by adding ice-cold methanol and incubating on ice or at -20°C for at least 30 minutes.
-
-
Antibody Staining:
-
Wash the permeabilized cells with staining buffer.
-
Resuspend the cells in staining buffer and add a fluorescently conjugated antibody specific for the phosphorylated form of RNA Polymerase II (e.g., anti-pSer2-RNAPII).
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells to remove unbound antibody.
-
-
Flow Cytometry Analysis:
-
Resuspend the stained cells in staining buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data to determine the mean fluorescence intensity (MFI) of the phospho-RNA Polymerase II signal.
-
Mouse Xenograft Model for Efficacy Studies
This protocol provides a general framework for evaluating the in vivo anti-tumor activity of orally administered this compound.
Caption: Workflow for assessing the in vivo efficacy of this compound in a mouse xenograft model.
Detailed Methodology:
-
Cell Implantation:
-
Culture a suitable cancer cell line (e.g., MV4-11 for AML).
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NSG mice).
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare a formulation of this compound for oral gavage.
-
Administer this compound or the vehicle control to the respective groups according to the desired dosing schedule.
-
-
Efficacy and Pharmacodynamic Assessment:
-
Measure tumor volumes with calipers at regular intervals.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor tissue can be used for pharmacodynamic analysis, such as Western blotting for MCL-1.
-
MCL-1 Expression by Western Blot
This protocol describes the analysis of MCL-1 protein levels in tumor tissue from xenograft models.
Detailed Methodology:
-
Protein Extraction:
-
Homogenize the excised tumor tissue in lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for MCL-1.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using a digital imager or X-ray film.
-
Analyze the band intensities to quantify the levels of MCL-1, normalizing to a loading control such as β-actin.
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis in cancer cells treated with alvocidib in vitro.
Detailed Methodology:
-
Cell Treatment:
-
Seed cancer cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of alvocidib or DMSO (vehicle control) for a specified duration (e.g., 24-48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add additional binding buffer to each sample.
-
Analyze the samples on a flow cytometer.
-
Distinguish between:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
-
Conclusion
This compound represents a promising advancement in the development of CDK9 inhibitors. As an oral prodrug of alvocidib, it overcomes the significant formulation and administration challenges associated with the parent compound. Preclinical and early clinical data demonstrate that this compound is efficiently converted to alvocidib, exhibits a favorable pharmacokinetic profile, and has encouraging anti-tumor activity in various cancer models. The continued clinical investigation of this compound is warranted to fully elucidate its therapeutic potential in treating cancers that are dependent on the CDK9-mediated transcriptional regulation of key survival proteins.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Alvocidib inhibits IRF4 expression via super‐enhancer suppression and adult T‐cell leukemia/lymphoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sumitomo Pharma Oncology Receives Orphan Drug Designation for this compound, an Investigational Oral CDK9 Inhibitor for the Treatment of Ewing Sarcoma [prnewswire.com]
- 4. ascopubs.org [ascopubs.org]
- 5. Flavopiridol as cyclin dependent kinase (CDK) inhibitor: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. scientificarchives.com [scientificarchives.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. The Pharmacological Implications of Flavopiridol: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flavopiridol (Alvocidib), a Cyclin-dependent Kinases (CDKs) Inhibitor, Found Synergy Effects with Niclosamide in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. ASCO – American Society of Clinical Oncology [asco.org]
TP-1287: A Technical Guide to its CDK9 Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TP-1287 is an orally bioavailable phosphate prodrug of the potent cyclin-dependent kinase 9 (CDK9) inhibitor, alvocidib.[1] Its mechanism of action centers on the targeted inhibition of CDK9, a key regulator of transcriptional elongation. By impeding the function of CDK9, this compound effectively downregulates the expression of critical anti-apoptotic proteins and oncogenes, such as MCL-1 and c-MYC, respectively. This targeted approach leads to the induction of apoptosis in a variety of tumor cells, positioning this compound as a promising therapeutic agent in oncology. This technical guide provides an in-depth overview of the CDK9 inhibition pathway by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.
The CDK9 Inhibition Pathway of this compound
This compound is administered as a prodrug and is enzymatically hydrolyzed in the body to its active form, alvocidib.[1] Alvocidib exerts its therapeutic effect by directly targeting and inhibiting the kinase activity of CDK9.
Mechanism of Action:
-
Enzymatic Conversion: Following oral administration, the phosphate group of this compound is cleaved by endogenous phosphatases, releasing the active drug, alvocidib.
-
ATP-Competitive Inhibition of CDK9: Alvocidib functions as an ATP-competitive inhibitor of CDK9. It binds to the ATP-binding pocket of the CDK9 enzyme, preventing the binding of ATP and thereby blocking its kinase activity.[1]
-
Inhibition of RNA Polymerase II Phosphorylation: CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for the transition from abortive to productive transcriptional elongation. By inhibiting CDK9, alvocidib prevents the phosphorylation of RNAPII.[2][3]
-
Transcriptional Repression of Key Oncogenes: The lack of RNAPII phosphorylation leads to a stall in transcriptional elongation, particularly affecting the expression of genes with short half-lives, including the anti-apoptotic protein MCL-1 and the oncogene c-MYC.[1][4]
-
Induction of Apoptosis: The downregulation of MCL-1 and c-MYC disrupts critical cell survival and proliferation pathways, ultimately leading to programmed cell death (apoptosis) in cancer cells.[1]
Caption: CDK9 Inhibition Pathway by this compound.
Quantitative Data
The following tables summarize the key quantitative data for alvocidib, the active metabolite of this compound.
Table 1: In Vitro Kinase Inhibition Profile of Alvocidib
| Kinase | IC50 (nM) |
| CDK1 | 20-100 |
| CDK2 | 20-100 |
| CDK4 | 20-100 |
| CDK6 | 20-100 |
| CDK9 | 20-100 |
| CDK7 | 875 |
| GSK-3 | 280 |
Source: Data compiled from multiple preclinical studies.[5]
Table 2: Alvocidib IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| LNCaP | Prostate Cancer | 16 |
| K562 | Chronic Myelogenous Leukemia | 130 |
| HCT116 | Colon Cancer | 13 |
| A2780 | Ovarian Cancer | 15 |
| PC3 | Prostate Cancer | 10 |
| Mia PaCa-2 | Pancreatic Cancer | 36 |
| Hut78 | Cutaneous T-cell Lymphoma | <100 |
Source: Data compiled from multiple in vitro studies.[5][6]
Table 3: Preclinical Pharmacokinetics of this compound in Mice (Oral Administration)
| Parameter | Value |
| Tmax | 0.5 h |
| Cmax | 24.8 µM |
| AUC(0-24) | 60.3 µM·h |
| 12h Trough Level | 1.2 µM |
Source: Data from a preclinical study in pediatric cancer models.
Table 4: Clinical Trial Results of Alvocidib in Acute Myeloid Leukemia (AML)
| Clinical Trial ID | Phase | Treatment Regimen | Key Findings |
| NCT03298984 | I | Alvocidib + Cytarabine + Daunorubicin (7+3) | Recommended Phase 2 dose of alvocidib established. Overall complete remission (CR) rate of 69% in evaluable patients.[7][8] |
| NCT03563560 | I | Alvocidib + Cytarabine + Mitoxantrone (ACM) or A+7+3 | Acceptable safety profile in Japanese AML patients. CR/CRi rate of 66.7% with ACM regimen.[9] |
Source: Data from published clinical trial results.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound and its active form, alvocidib.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest
-
This compound or Alvocidib
-
Cell culture medium and supplements
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of approximately 20,000 cells per well in 100 µL of culture medium. Include wells with medium only for background measurement.[10]
-
Drug Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with a serial dilution of this compound or alvocidib. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[5]
-
Assay Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[11][12]
-
Lysis and Signal Generation: Equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[11][12]
-
Signal Stabilization and Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate luminometer.[11][12]
-
Data Analysis: Subtract the average background luminescence from all readings. Normalize the data to the vehicle control and plot cell viability against drug concentration to determine the IC50 value.
Caption: Cell Viability Assay Workflow.
Western Blotting for Protein Expression
This technique is used to detect and quantify the levels of specific proteins, such as MCL-1, c-MYC, and phosphorylated RNA Polymerase II.
Materials:
-
Treated and untreated cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-MCL-1, anti-c-MYC, anti-phospho-RNAPII Ser2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.[14]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[14]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Wash the membrane as before. Apply the chemiluminescent substrate and capture the signal using an imaging system.[14]
Caption: Western Blotting Workflow.
In Vivo Tumor Xenograft Study
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
This compound formulation for oral administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Tumor Growth and Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume and mouse body weight regularly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[15]
-
Drug Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer this compound orally to the treatment group according to the desired dosing schedule. The control group receives the vehicle.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target engagement (e.g., by western blotting for p-RNAPII, MCL-1, and c-MYC).
Caption: In Vivo Xenograft Study Workflow.
Conclusion
This compound represents a promising oral therapeutic strategy for cancers dependent on the CDK9 signaling pathway. Its ability to be administered orally as a prodrug, coupled with the potent and specific inhibition of CDK9 by its active metabolite alvocidib, provides a strong rationale for its continued clinical development. The downstream effects of CDK9 inhibition, namely the suppression of key oncogenic and anti-apoptotic proteins, translate into significant anti-tumor activity. The data and protocols presented in this technical guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other CDK9 inhibitors.
References
- 1. Sumitomo Pharma Oncology Receives Orphan Drug Designation for this compound, an Investigational Oral CDK9 Inhibitor for the Treatment of Ewing Sarcoma [prnewswire.com]
- 2. Phosphorylation of the RNA Polymerase II Carboxyl-Terminal Domain by CDK9 Is Directly Responsible for Human Immunodeficiency Virus Type 1 Tat-Activated Transcriptional Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK9 keeps RNA polymerase II on track - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Phase I Study of Alvocidib Followed by 7+3 (Cytarabine + Daunorubicin) in Newly Diagnosed Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ph I Study of Alvocidib and Cytarabine/Daunorubicin (7+3) in Patients With Newly Diagnosed Acute Myeloid Leukemia (AML). [clin.larvol.com]
- 9. rsc.org [rsc.org]
- 10. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 11. OUH - Protocols [ous-research.no]
- 12. ch.promega.com [ch.promega.com]
- 13. nacalai.com [nacalai.com]
- 14. benchchem.com [benchchem.com]
- 15. Strong Inhibition of Xenografted Tumor Growth by Low-Level Doses of [32P]ATP - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Impact of TP-1287 on c-MYC and MCL-1 Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
TP-1287 is an investigational oral prodrug of alvocidib, a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4] This technical guide delves into the core mechanism of this compound's action, specifically its profound effect on the expression of the key proto-oncogene c-MYC and the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1). By inhibiting CDK9, this compound effectively downregulates the transcription of both c-MYC and MCL-1, leading to cell cycle arrest and apoptosis in various cancer cells.[1][2][3] This guide provides a comprehensive overview of the preclinical data, detailed experimental protocols, and the underlying signaling pathways, offering valuable insights for researchers and professionals in the field of oncology drug development.
Introduction: this compound and the Role of CDK9 in Cancer
This compound is a clinical-stage pharmaceutical agent that, upon oral administration, is enzymatically converted to its active form, alvocidib.[1][4] Alvocidib functions as a potent inhibitor of CDK9, a key enzyme involved in the regulation of gene transcription.[1][5]
In many cancers, there is a dependency on the continuous transcription of certain genes that promote cell survival and proliferation. Key among these are the proto-oncogene c-MYC and the anti-apoptotic gene MCL-1. The expression of these genes is often driven by super-enhancers and is highly dependent on the activity of CDK9. CDK9 is a component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for the transition from transcriptional pausing to productive elongation.
By inhibiting CDK9, alvocidib prevents the phosphorylation of RNAPII, leading to a global suppression of transcription, particularly of genes with short-lived mRNA transcripts, such as c-MYC and MCL-1.[1][6] This targeted downregulation of key oncogenic drivers forms the basis of this compound's anti-cancer activity.
Mechanism of Action: From CDK9 Inhibition to Apoptosis
The signaling pathway initiated by this compound culminates in the induction of apoptosis in cancer cells. The key steps are outlined below:
-
This compound Administration and Conversion: Oral this compound is absorbed and systemically converted to alvocidib.
-
CDK9 Inhibition: Alvocidib competitively binds to the ATP-binding pocket of CDK9, inhibiting its kinase activity.
-
Inhibition of RNAPII Phosphorylation: The inhibition of CDK9 prevents the phosphorylation of the C-terminal domain of RNA Polymerase II.
-
Transcriptional Repression: This lack of phosphorylation leads to the stalling of RNAPII at the promoter regions of target genes, effectively repressing transcriptional elongation.
-
Downregulation of c-MYC and MCL-1: The transcription of genes with short half-lives, including c-MYC and MCL-1, is significantly reduced.
-
Induction of Apoptosis: The decrease in the anti-apoptotic protein MCL-1, coupled with the reduction of the pro-proliferative factor c-MYC, shifts the cellular balance towards apoptosis, leading to programmed cell death in cancer cells.
Caption: Mechanism of this compound action.
Preclinical Data: Quantitative Effects on c-MYC and MCL-1 Expression
Preclinical studies have demonstrated the potent activity of this compound and its active form, alvocidib, in downregulating c-MYC and MCL-1 expression across various cancer cell lines and in vivo models.
| Model System | Treatment | Effect on MCL-1 | Effect on c-MYC | Reference |
| Acute Myeloid Leukemia (AML) Cell Lines | Alvocidib | Two-fold decrease in protein levels | Downregulation of transcription | [7] |
| Multiple Myeloma (MM) Xenograft Model | This compound | Suppression of transcription | Not specified | [8] |
| Esophageal Adenocarcinoma Cell Lines | CDK9 Inhibitor (BAY1143572) | Downregulation of protein and mRNA levels | Downregulation of protein levels | [6][9] |
| B-cell Acute Lymphocytic Leukemia (B-ALL) Cells | CDK9 Inhibitor (SNS-032) | Not specified | Downregulation of protein levels | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on c-MYC and MCL-1 expression.
Western Blot Analysis for c-MYC and MCL-1 Protein Expression
This protocol is adapted for the analysis of protein level changes in response to CDK9 inhibition.
Objective: To quantify the changes in c-MYC and MCL-1 protein levels in cancer cells following treatment with this compound (or alvocidib).
Materials:
-
Cancer cell line of interest
-
This compound or alvocidib
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-c-MYC, anti-MCL-1, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of this compound or alvocidib for desired time points (e.g., 4, 8, 24 hours). Include a vehicle-treated control group.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare lysates with Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control (β-actin or GAPDH).
Caption: Western Blot Workflow.
RT-qPCR for c-MYC and MCL-1 mRNA Expression
Objective: To measure the relative changes in c-MYC and MCL-1 mRNA levels in response to this compound treatment.
Materials:
-
Treated and control cells
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for c-MYC, MCL-1, and a reference gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from treated and control cells.
-
DNase Treatment: Treat RNA samples with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize cDNA from the RNA samples.
-
qPCR: Perform qPCR using specific primers for c-MYC, MCL-1, and the reference gene.
-
Analysis: Calculate the relative expression of c-MYC and MCL-1 using the ΔΔCt method, normalized to the reference gene.
Caption: RT-qPCR Workflow.
Conclusion
This compound represents a promising therapeutic strategy by targeting the fundamental process of transcriptional regulation in cancer cells. Its ability to potently downregulate the expression of key oncogenic drivers, c-MYC and MCL-1, through the inhibition of CDK9 provides a strong rationale for its continued clinical development. The data and protocols presented in this guide offer a comprehensive resource for researchers and clinicians working to further elucidate the mechanism and therapeutic potential of this compound and other CDK9 inhibitors.
References
- 1. targetedonc.com [targetedonc.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Research Portal [scholarship.miami.edu]
- 4. onclive.com [onclive.com]
- 5. Phase I study of alvocidib plus cytarabine/mitoxantrone or cytarabine/daunorubicin for acute myeloid leukemia in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting CDK9 and MCL-1 by a new CDK9/p-TEFb inhibitor with and without 5-fluorouracil in esophageal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. researchgate.net [researchgate.net]
- 10. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
preclinical research findings on TP-1287
An In-depth Technical Guide to the Preclinical Research Findings on TP-1287
Introduction
This compound, also known as alnuctamab, is an investigational, orally bioavailable phosphate prodrug of alvocidib, a potent inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2][3][4] Alvocidib's clinical utility has been hampered by its poor solubility and requirement for intravenous administration.[5][6] this compound was developed to overcome these limitations, offering the potential for a more convenient oral dosing regimen while maintaining the therapeutic efficacy of alvocidib.[5][6] This technical guide provides a comprehensive overview of the preclinical research findings for this compound, focusing on its mechanism of action, pharmacokinetics, and anti-tumor efficacy.
Mechanism of Action
Upon oral administration, this compound is enzymatically hydrolyzed to its active moiety, alvocidib.[7][8] Alvocidib functions as a potent inhibitor of CDK9, a key regulator of transcription.[1][9] It binds to the ATP-binding site of CDK9, preventing the phosphorylation of RNA polymerase II.[1][7][8] This inhibition of transcriptional elongation leads to a rapid reduction in the messenger RNA (mRNA) levels of short-lived proteins that are critical for cancer cell survival, notably c-MYC and Myeloid Cell Leukemia-1 (MCL-1).[1][7][8] The downregulation of these key anti-apoptotic proteins ultimately induces cell cycle arrest and apoptosis in a variety of tumor cells.[1][2][8] Preclinical studies have shown that this compound treatment leads to dose-dependent reductions in phosphorylated RNA Polymerase II, confirming its on-target activity.[3][7]
Physicochemical Properties
A key advantage of this compound is its improved solubility over alvocidib, particularly at neutral and basic pH, which is crucial for oral absorption.[5]
Table 1: Solubility of this compound vs. Alvocidib at Various pH Levels
| Compound | pH 2.2 | pH 4.5 | pH 6.8 | pH 8.7 |
| This compound | 1.5 mg/mL | 1.8 mg/mL | 9.5 mg/mL | 9.3 mg/mL |
| Alvocidib | 4.4 mg/mL | 1.3 mg/mL | 0.02 mg/mL | 0.02 mg/mL |
| Data sourced from Kim W, et al. Cancer Research, 2017.[5] |
Experimental Protocol: Solubility Assay
The solubility of this compound and alvocidib was determined at various pH levels.[5] While the specific buffer systems and incubation times are not detailed in the provided abstracts, a standard protocol would involve preparing saturated solutions of each compound in buffers of the specified pH. These solutions would be agitated for a defined period to ensure equilibrium is reached, followed by centrifugation or filtration to remove undissolved solids. The concentration of the dissolved compound in the supernatant or filtrate would then be measured using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
Preclinical Pharmacokinetics
Pharmacokinetic studies in mice demonstrated that this compound is efficiently converted to alvocidib following oral administration, resulting in high oral bioavailability.[5]
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Cmax (of alvocidib) | 1922.7 ng/mL |
| t1/2 (of alvocidib) | 4.4 hr |
| Oral Bioavailability (%F) | 182.3% (compared to intravenous alvocidib) |
| Data sourced from Kim W, et al. Cancer Research, 2017.[5] |
Experimental Protocol: Pharmacokinetic Studies in Mice
Pharmacokinetic studies were conducted in mice to evaluate the oral delivery of this compound.[5] A cohort of mice was administered this compound orally. For comparison of bioavailability, another cohort received alvocidib via intravenous injection.[5] Blood samples were collected at various time points post-administration. Plasma concentrations of both this compound and its active metabolite, alvocidib, were determined using a validated bioanalytical method (likely LC-MS/MS). Pharmacokinetic parameters including maximum concentration (Cmax), half-life (t1/2), and area under the curve (AUC) were calculated to determine the oral bioavailability (%F).[5]
In Vivo Anti-Tumor Efficacy
This compound has demonstrated significant anti-tumor activity in various preclinical cancer models, including hematologic malignancies and solid tumors.[1][5][9][10]
Acute Myeloid Leukemia (AML) Model
In a mouse xenograft model using the MV4-11 AML cell line, oral administration of this compound resulted in potent tumor growth inhibition.[5]
Table 3: Efficacy of this compound in MV4-11 AML Mouse Xenograft Model
| Dose (mg/kg) | Tumor Growth Inhibition (%TGI) | Mcl-1 Inhibition |
| 7.5 | 109.1% | 61.7% |
| Data sourced from Kim W, et al. Cancer Research, 2017.[5] |
Multiple Myeloma Model
This compound also showed dose-dependent tumor growth suppression in preclinical models of multiple myeloma.[9]
Table 4: Efficacy of this compound in Multiple Myeloma Mouse Xenograft Model
| Dose (mg/kg) | Tumor Growth Inhibition (%TGI) |
| 2.5 | 56.0% |
| 7.5 | 76.6% |
| 15 | 93.9% |
| Data sourced from Tyagi E, et al. Blood, 2018.[9] |
Other Solid Tumor Models
Preclinical studies have also indicated that this compound inhibits tumor growth in animal models of prostate, breast, and lung carcinomas, as well as Ewing sarcoma.[3][11][12]
Experimental Protocol: Mouse Xenograft Efficacy Studies
Efficacy studies were conducted using immunodeficient mice bearing subcutaneously implanted human cancer cells (e.g., MV4-11 for AML).[5] Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. This compound was administered orally according to a defined dosing schedule.[5][9] Tumor volumes were measured regularly throughout the study to assess tumor growth inhibition (%TGI). For pharmacodynamic assessments, tumors were excised at the end of the study, and the expression levels of biomarkers such as MCL-1 were quantified, typically by methods like Western blotting or immunohistochemistry, to confirm the drug's mechanism of action in vivo.[5]
References
- 1. Sumitomo Pharma Oncology Receives Orphan Drug Designation for this compound, an Investigational Oral CDK9 Inhibitor for the Treatment of Ewing Sarcoma [prnewswire.com]
- 2. Facebook [cancer.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Facebook [cancer.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Enhanced Oral Bioavailability of Alvocidib: The Development and Efficacy of this compound Prodrug [synapse.patsnap.com]
- 7. onclive.com [onclive.com]
- 8. targetedonc.com [targetedonc.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound / Sumitomo Pharma [delta.larvol.com]
- 11. Research Portal [scholarship.miami.edu]
- 12. ascopubs.org [ascopubs.org]
TP-1287: A Novel Oral CDK9 Inhibitor for Ewing Sarcoma - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ewing sarcoma is an aggressive bone and soft-tissue cancer primarily affecting children and young adults, with a significant unmet medical need for novel therapeutic options, especially for patients with metastatic or relapsed disease.[1][2] TP-1287, an investigational oral phosphate prodrug of the potent cyclin-dependent kinase 9 (CDK9) inhibitor alvocidib, has emerged as a promising therapeutic candidate.[3][4] This technical guide provides a comprehensive overview of the preclinical data and clinical development of this compound for the treatment of Ewing sarcoma, with a focus on its mechanism of action, available quantitative data, and the design of key experiments.
Introduction to this compound
This compound is an orally bioavailable small molecule that is enzymatically hydrolyzed to its active form, alvocidib.[4] Alvocidib functions as a potent inhibitor of CDK9, a key regulator of transcription elongation.[3] By inhibiting CDK9, alvocidib disrupts the transcription of crucial anti-apoptotic and oncogenic proteins, such as Myeloid Cell Leukemia-1 (MCL-1) and c-MYC, leading to apoptosis in cancer cells.[4][5] Recognizing its potential, the U.S. Food and Drug Administration (FDA) has granted this compound Orphan Drug Designation and Rare Pediatric Disease Designation for the treatment of Ewing sarcoma.[3][5]
Mechanism of Action: Targeting Transcriptional Addiction in Ewing Sarcoma
The therapeutic rationale for targeting CDK9 in Ewing sarcoma is rooted in the cancer's dependency on the EWS-FLI1 fusion oncoprotein, which drives aberrant gene transcription.
-
CDK9 Inhibition: this compound, through its active metabolite alvocidib, binds to the ATP-binding pocket of CDK9, preventing the phosphorylation of the C-terminal domain of RNA Polymerase II (RNAPII).[4]
-
Transcriptional Repression: This inhibition of RNAPII phosphorylation leads to a stall in transcriptional elongation, effectively shutting down the production of key survival proteins.
-
Downregulation of MCL-1 and c-MYC: Specifically, the transcription of anti-apoptotic protein MCL-1 and the oncogene c-MYC is significantly reduced.[4][5]
-
Induction of Apoptosis: The depletion of these critical survival factors triggers programmed cell death (apoptosis) in Ewing sarcoma cells.[4]
Below is a diagram illustrating the proposed signaling pathway of this compound in Ewing sarcoma.
Caption: Mechanism of action of this compound in Ewing sarcoma.
Preclinical Efficacy
In Vitro Studies
The cytotoxic activity of alvocidib, the active form of this compound, has been evaluated in various Ewing sarcoma cell lines.
Table 1: In Vitro Activity of Alvocidib in Ewing Sarcoma
| Cell Line / Model | Assay | IC50 (nM) | Treatment Duration |
| Ewing Sarcoma Cell Lines | CellTiter-Glo | 68 - 125 | 3 days |
| Patient-Derived Xenograft (PDX) Models | CellTiter-Glo | 27 - 160 | 6 days |
In Vivo Studies
This compound has demonstrated anti-tumor activity in a preclinical mouse model of Ewing sarcoma.
Table 2: In Vivo Efficacy of this compound in an A-673 Xenograft Model
| Animal Model | Treatment | Dose | Outcome |
| A-673 Xenograft | This compound | 2.5 mg/kg, QD | Tumor Growth Inhibition |
Experimental Protocols
Detailed experimental protocols for the preclinical studies are not yet fully available in the public domain. However, based on common laboratory practices and available information, the following outlines the likely methodologies employed.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Caption: A generalized workflow for a cell viability assay.
Protocol Details:
-
Cell Seeding: Ewing sarcoma cells are seeded in 96-well plates at a density that allows for logarithmic growth throughout the experiment.
-
Compound Treatment: The following day, cells are treated with a serial dilution of alvocidib.
-
Incubation: Plates are incubated for a specified period (e.g., 3 or 6 days).
-
Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.
-
Lysis and Signal Stabilization: The plate is mixed to induce cell lysis and then incubated at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Luminescence is measured using a plate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Caption: A generalized workflow for an in vivo xenograft study.
Protocol Details:
-
Cell Implantation: A-673 Ewing sarcoma cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. This compound is administered orally at a specified dose and schedule (e.g., 2.5 mg/kg, daily).
-
Monitoring: Tumor volume and body weight are measured regularly to assess efficacy and toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis.
Clinical Development
This compound is currently being evaluated in a Phase 1, open-label, dose-escalation, and dose-expansion clinical trial (NCT03604783) in patients with advanced solid tumors.[3][4][6] The study includes a dose-expansion cohort specifically for patients with Ewing sarcoma.[6][7]
Table 3: Overview of the Phase 1 Clinical Trial (NCT03604783) - Ewing Sarcoma Cohort
| Phase | Study Design | Patient Population | Primary Objectives | Key Eligibility Criteria |
| Phase 1 (Dose Expansion) | Open-label, non-randomized | Patients with advanced or metastatic Ewing sarcoma who have received prior therapy | To evaluate the objective response rate (ORR) and clinical benefit rate (CBR) of this compound | Age ≥12 years, histologically confirmed Ewing sarcoma, measurable disease, adequate organ function |
Future Directions
The ongoing clinical evaluation of this compound will provide crucial data on its safety and efficacy in patients with Ewing sarcoma. Future research will likely focus on:
-
Determining the optimal dose and schedule of this compound in this patient population.
-
Identifying predictive biomarkers of response to this compound.
-
Evaluating this compound in combination with standard-of-care chemotherapy or other targeted agents.
Conclusion
This compound represents a promising novel therapeutic strategy for Ewing sarcoma by targeting the fundamental mechanism of transcriptional addiction. Its oral bioavailability offers a significant advantage for patient convenience and potential for long-term administration. The preclinical data are encouraging, and the ongoing clinical trial will be instrumental in defining the role of this compound in the treatment of this challenging disease. Further research is warranted to fully elucidate its clinical potential and to identify patients most likely to benefit from this targeted therapy.
References
- 1. labiotech.eu [labiotech.eu]
- 2. ASCO 2025 - A new drug tested as a first-line treatment for poor-prognosis Ewing sarcomas | Gustave Roussy [gustaveroussy.fr]
- 3. targetedonc.com [targetedonc.com]
- 4. Sumitomo Pharma Oncology Receives Orphan Drug Designation for this compound, an Investigational Oral CDK9 Inhibitor for the Treatment of Ewing Sarcoma [prnewswire.com]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Research Portal [scholarship.miami.edu]
- 7. ascopubs.org [ascopubs.org]
Early Clinical Trial Data for TP-1287: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-1287 is an investigational, orally bioavailable phosphate prodrug of alvocidib, a potent inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2] Alvocidib has demonstrated preclinical and clinical activity in various malignancies. This compound is being developed to provide a more convenient oral dosing schedule and potentially improve the therapeutic index of alvocidib. This document provides a technical summary of the available early clinical trial data for this compound, focusing on the Phase 1, first-in-human, open-label, dose-escalation and dose-expansion study (NCT03604783) in patients with advanced solid tumors.[1][3][4]
Core Mechanism of Action
This compound is enzymatically hydrolyzed to its active form, alvocidib.[2] Alvocidib competitively binds to the ATP-binding site of CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex.[2] Inhibition of CDK9 prevents the phosphorylation of the C-terminal domain of RNA Polymerase II (RNA Pol II), a critical step for transcriptional elongation.[1][5] This leads to a global suppression of transcription, with a particularly strong effect on genes with short half-lives, including key oncogenes like MYC and anti-apoptotic proteins such as MCL-1.[1][2] The downregulation of these critical survival proteins is believed to be the primary mechanism of this compound's anti-tumor activity.[2]
Signaling Pathway
Caption: Mechanism of action of this compound.
Clinical Trial Design (NCT03604783)
The Phase 1 study of this compound was designed as a two-part, open-label trial for patients with advanced solid tumors.[3][6]
Part 1: Dose Escalation
-
Objective: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound.[3][6]
-
Design: A standard 3+3 dose-escalation design.[7]
-
Patient Population: Patients with advanced metastatic or progressive solid tumors who are refractory to or intolerant of standard therapies.[6]
-
Dosing: Doses ranged from 1 mg once daily (QD) to 11 mg twice daily (BID) across 7 cohorts.[7]
Part 2: Dose Expansion
-
Objective: To evaluate the preliminary anti-tumor activity of this compound at the RP2D.[3][5]
-
Patient Population: Patients with specific sarcoma subtypes, including Ewing sarcoma, dedifferentiated liposarcoma, and synovial sarcoma.[5][8]
-
Dosing: The RP2D was established at 11 mg BID on a continuous 28-day cycle.[5]
Quantitative Data Summary
Pharmacokinetics (Dose-Escalation Phase)
Pharmacokinetic analysis from the first six cohorts of the dose-escalation phase demonstrated a near-linear increase in plasma Cmax and AUC with increasing doses of this compound.[7]
| Cohort | Dose | Cmax (ng/mL) | AUC (ng*h/mL) |
| 1-5 | 1 mg QD up to <11 mg BID | Data not fully reported | Data not fully reported |
| 6 | Not specified | 80 | 499.3 |
| 7 | 11 mg BID | Data not fully reported | Data not fully reported |
Table 1: Summary of Pharmacokinetic Parameters for this compound. [7]
Clinical Benefit (Dose-Escalation Phase)
Preliminary efficacy data from the dose-escalation phase showed signs of clinical activity in heavily pretreated patients.[9]
| Tumor Type | Best Response | Duration of Treatment |
| Sarcoma | Partial Response | 15+ cycles |
| Renal Cell Carcinoma | Stable Disease | 7+ cycles |
| Bladder Cancer | Stable Disease | 6 and 8 cycles |
Table 2: Clinical Benefit Observed in the Dose-Escalation Phase. [9]
In the overall evaluable patient population from this phase, 48% (13 of 27) experienced a best response of stable disease, and one patient had a partial response.[9] Furthermore, 44% (12 of 27) of patients remained on treatment for more than four cycles.[9]
Experimental Protocols
Pharmacodynamic Assessment of CDK9 Inhibition
A key pharmacodynamic endpoint in the Phase 1 trial was the assessment of target engagement, measured by the reduction of phosphorylated RNA Polymerase II (p-RNA Pol II) in peripheral blood mononuclear cells (PBMCs).[7]
Experimental Workflow:
Caption: Workflow for p-RNA Pol II pharmacodynamic analysis.
Methodology: While the specific proprietary protocol used in the clinical trial is not publicly available, a general methodology for assessing intracellular phosphoprotein levels by flow cytometry involves the following steps:
-
Sample Collection and Processing: Whole blood samples are collected from patients at specified time points. PBMCs are then isolated using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Fixation and Permeabilization: The isolated PBMCs are treated with a fixation buffer (e.g., paraformaldehyde-based) to preserve the cellular state, followed by a permeabilization buffer (e.g., methanol or saponin-based) to allow antibodies to access intracellular targets.
-
Antibody Staining: The permeabilized cells are incubated with a fluorescently conjugated monoclonal antibody specific for the phosphorylated serine 2 residue of the RNA Polymerase II C-terminal domain.[10]
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The fluorescence intensity of the anti-p-RNA Pol II antibody is measured for each cell, providing a quantitative assessment of the level of the target phosphoprotein.
-
Data Analysis: The mean fluorescence intensity (MFI) of the p-RNA Pol II signal is calculated for each sample and compared across different time points and dose levels to determine the extent of target inhibition by this compound.
The results from the Phase 1 study indicated a dose-dependent reduction in p-RNA Pol II in PBMCs, confirming target engagement of this compound.[7]
Safety and Tolerability
The safety profile of this compound in the dose-escalation phase was reported to be tolerable.[9] The most frequently observed Grade 3 adverse event was anemia, which was deemed unrelated to the study drug in two patients.[7] Other Grade 3 and one Grade 4 adverse events were considered unlikely related or unrelated to this compound.[7]
Conclusion
The early clinical data from the Phase 1 study of this compound demonstrate a manageable safety profile, predictable pharmacokinetics, and evidence of target engagement and clinical activity in a heavily pretreated patient population with advanced solid tumors. The establishment of a recommended Phase 2 dose has allowed for further investigation in dose-expansion cohorts, particularly in sarcoma subtypes. These findings support the continued development of this compound as a potential oral therapeutic option for cancers dependent on transcriptional regulation by CDK9. Further results from the dose-expansion phase are anticipated to provide a more comprehensive understanding of the efficacy of this compound in specific tumor types.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Sumitomo Pharma Oncology Receives Orphan Drug Designation for this compound, an Investigational Oral CDK9 Inhibitor for the Treatment of Ewing Sarcoma [prnewswire.com]
- 3. targetedonc.com [targetedonc.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Research Portal [scholarship.miami.edu]
- 6. Facebook [cancer.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Phase 1, First-in-human Study of Oral this compound in Patients with Advanced Solid Tumors [clin.larvol.com]
- 10. Phospho-RNA pol II CTD (Ser2) Recombinant Monoclonal Antibody (JM11-51) (MA5-32637) [thermofisher.com]
The Role of TP-1287 in Inhibiting Tumor Growth: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TP-1287 is an orally bioavailable phosphate prodrug of alvocidib, a potent inhibitor of cyclin-dependent kinase 9 (CDK9). By targeting CDK9, this compound effectively downregulates the transcription of key anti-apoptotic and oncogenic proteins, such as MCL-1 and c-MYC, leading to apoptosis in a variety of tumor cells. Preclinical and clinical studies have demonstrated the potential of this compound as a therapeutic agent for various solid tumors, including Ewing sarcoma, prostate cancer, and breast cancer. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical efficacy, and experimental protocols related to this compound's role in inhibiting tumor growth.
Introduction
Cyclin-dependent kinase 9 (CDK9) is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a key step in transcriptional elongation. In many cancers, there is an over-reliance on the continuous transcription of short-lived anti-apoptotic proteins, such as MCL-1, and oncogenes like c-MYC, for survival and proliferation. Inhibition of CDK9 presents a promising therapeutic strategy to disrupt these processes.
This compound is an investigational oral phosphate prodrug of alvocidib.[1][2] This formulation is designed to improve the oral bioavailability of alvocidib, allowing for more sustained systemic exposure.[2] Following oral administration, this compound is enzymatically hydrolyzed to the active moiety, alvocidib, which then exerts its inhibitory effect on CDK9.[1]
Mechanism of Action
This compound's primary mechanism of action is the inhibition of CDK9 by its active metabolite, alvocidib. Alvocidib binds to the ATP-binding pocket of CDK9, preventing the phosphorylation of RNA Polymerase II.[1][2] This leads to a cascade of downstream effects culminating in tumor cell apoptosis.
The key steps in the signaling pathway are as follows:
-
Oral Administration and Conversion: this compound is administered orally and is subsequently converted to its active form, alvocidib.[1]
-
CDK9 Inhibition: Alvocidib inhibits the kinase activity of CDK9.[1][2]
-
Inhibition of RNAPII Phosphorylation: The inhibition of CDK9 prevents the phosphorylation of the C-terminal domain of RNA Polymerase II.[2]
-
Transcriptional Repression: This lack of phosphorylation leads to the stalling and premature termination of transcription of genes with short-lived mRNA, including critical survival factors for cancer cells.
-
Downregulation of MCL-1 and c-MYC: Consequently, there is a rapid decrease in the levels of the anti-apoptotic protein MCL-1 and the oncogene c-MYC.[1][2]
-
Induction of Apoptosis: The downregulation of these key survival proteins triggers programmed cell death (apoptosis) in tumor cells.[1][2]
Preclinical Data
In Vitro Efficacy
The active form of this compound, alvocidib, has demonstrated potent cytotoxic activity across a range of cancer cell lines.
| Cell Line/Model | Cancer Type | IC50 (nM) | Citation |
| Ewing Sarcoma Cell Lines | Ewing Sarcoma | 68 - 125 | [3] |
| Ewing Sarcoma PDX Cells | Ewing Sarcoma | 27 - 160 | [3] |
In Vivo Efficacy
Preclinical studies in mouse xenograft models have shown that this compound effectively inhibits tumor growth. In an A-673 Ewing sarcoma xenograft model, administration of this compound at a dose of 2.5 mg/kg, once daily (QD), resulted in significant tumor growth inhibition.[3] Preclinical animal models have also indicated that this compound inhibits tumor growth in prostate, breast, and lung carcinomas.
Clinical Data
A Phase 1, first-in-human, open-label, dose-escalation study (NCT03298984) was conducted to evaluate the safety, pharmacokinetics, and pharmacodynamics of orally administered this compound in patients with advanced solid tumors.
Pharmacokinetics
| Cohort | Dose | Cmax (ng/mL) | AUC (ng*h/mL) |
| 1-6 | 1 mg QD to 11 mg BID | Up to 80 | Up to 499.3 |
Cmax and AUC increased in a near-linear fashion across the tested dose ranges.
Pharmacodynamics
Treatment with this compound resulted in dose-dependent reductions of phosphorylated RNA Polymerase II in peripheral blood mononuclear cells (PBMCs), confirming the on-target activity of the drug.
Clinical Efficacy
Clinical benefit was observed in several heavily pretreated patients with relapsed, refractory solid tumors.
| Tumor Type | Best Response | Duration |
| Sarcoma | Partial Response (PR) | 15+ cycles |
| Renal Cell Carcinoma (RCC) | Stable Disease (SD) | 7+ cycles |
| Bladder Cancer | Stable Disease (SD) | 6 and 8 cycles |
Experimental Protocols
In Vitro Cell Viability Assay (CellTiter-Glo®)
This protocol is representative for determining the IC50 of alvocidib in cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of alvocidib in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® Reagent to each well, mix, and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
In Vivo Tumor Xenograft Model (Ewing Sarcoma)
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.
-
Cell Culture: Culture A-673 Ewing sarcoma cells under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
Tumor Implantation: Subcutaneously inject approximately 1 x 10^6 A-673 cells suspended in a suitable matrix (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally (e.g., 2.5 mg/kg, QD) to the treatment group and a vehicle control to the control group.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Endpoint: Continue treatment until a predetermined endpoint is reached (e.g., tumors in the control group reach a specific size, or signs of toxicity are observed).
-
Data Analysis: Plot mean tumor volume over time for each group and calculate tumor growth inhibition (TGI).
Phospho-RNA Polymerase II Flow Cytometry Assay
This protocol is for the pharmacodynamic assessment of this compound's on-target activity in PBMCs.
-
Sample Collection: Collect whole blood from patients at baseline and post-treatment. Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
Fixation: Fix the PBMCs with a formaldehyde-based fixation buffer to preserve the phosphorylation state of proteins.
-
Permeabilization: Permeabilize the cells with ice-cold methanol to allow intracellular antibody staining.
-
Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of RNA Polymerase II (Ser2 or Ser5 of the C-terminal domain).
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the median fluorescence intensity (MFI) of the phospho-RNA Polymerase II signal in the gated PBMC population to determine the change from baseline.
Conclusion
This compound, an oral prodrug of the CDK9 inhibitor alvocidib, demonstrates significant potential as an anti-cancer therapeutic. Its mechanism of action, centered on the downregulation of key survival proteins like MCL-1 and c-MYC, has been validated in both preclinical and clinical settings. The promising efficacy data from in vitro and in vivo studies, coupled with the observed clinical benefit in a Phase 1 trial, supports the continued development of this compound for the treatment of various solid tumors. The experimental protocols provided in this guide offer a framework for further investigation into the therapeutic utility of this compound.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies with TP-1287
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of TP-1287, an investigational oral phosphate prodrug of the potent cyclin-dependent kinase 9 (CDK9) inhibitor, alvocidib.
Introduction
This compound is a novel small molecule inhibitor of CDK9, a key regulator of transcription.[1][2][3] As a prodrug, this compound is enzymatically converted to its active metabolite, alvocidib, which competitively binds to the ATP-binding pocket of CDK9.[1][2] This inhibition of CDK9-mediated phosphorylation of RNA Polymerase II leads to a downstream reduction in the transcription of anti-apoptotic proteins, such as MCL-1 and c-MYC, ultimately inducing apoptosis in cancer cells.[1][2][3] Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models.[3]
These protocols are intended to guide researchers in the proper handling, preparation, and in vitro application of this compound for robust and reproducible experimental outcomes.
Materials and Reagents
2.1. Compound Handling and Storage
-
Compound: this compound
-
Appearance: Solid powder
-
Storage: Store at -20°C or -80°C in a desiccated environment.
-
Solubility: Soluble in DMSO.
2.2. Reagents for Cell Culture
-
Appropriate cancer cell lines (e.g., Ewing Sarcoma, Multiple Myeloma, or other relevant lines)
-
Complete cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO), cell culture grade
2.3. Reagents for In Vitro Assays
-
Cell viability assay kits (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS assay)
-
Reagents for Western blotting:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MCL-1, anti-c-MYC, anti-phospho-RNA Pol II, anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Reagents for CDK9 Kinase Assay:
-
Recombinant human CDK9/Cyclin T1 enzyme
-
Kinase assay buffer
-
ATP
-
Substrate peptide
-
Kinase activity detection kit (e.g., ADP-Glo™ Kinase Assay)
-
Experimental Protocols
3.1. Preparation of this compound Stock Solutions
-
Reconstitution: To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO. For example, for 1 mg of this compound with a molecular weight of 520.9 g/mol , add 192 µL of DMSO.
-
Vortexing: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C for 10-15 minutes) may be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
3.2. Cell-Based Assays
3.2.1. Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
-
Cell Seeding: Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical final concentration range for an IC50 determination would be 0.01 nM to 10 µM. Add the desired final concentrations of this compound to the wells. Include a DMSO vehicle control (at a final concentration not exceeding 0.1%).
-
Incubation: Incubate the plate for 72 hours (or a desired time course) at 37°C in a 5% CO2 incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control. Plot the viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
3.2.2. Western Blot Analysis of Downstream Targets
This protocol allows for the detection of changes in protein expression levels of this compound target biomarkers.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a DMSO vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MCL-1, c-MYC, phospho-RNA Pol II, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
3.3. Biochemical Assays
3.3.1. In Vitro CDK9 Kinase Assay (e.g., ADP-Glo™)
This assay measures the enzymatic activity of CDK9 and the inhibitory effect of this compound.
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Prepare a solution of recombinant CDK9/Cyclin T1 enzyme in kinase assay buffer.
-
Prepare a solution of the kinase substrate and ATP in kinase assay buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add this compound dilutions, a positive control (DMSO), and a negative control (no enzyme).
-
Initiate the reaction by adding the CDK9/Cyclin T1 enzyme solution.
-
Immediately add the substrate/ATP mixture.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the controls and determine the IC50 value.
Data Presentation
Table 1: In Vitro IC50 Values of Alvocidib (Active Metabolite of this compound) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Method |
| LNCaP | Prostate Cancer | 16 | MTS Assay |
| K562 | Chronic Myeloid Leukemia | 130 | MTS Assay |
| MCF-7 | Breast Cancer | ~100 | Not specified |
| MDA-MB-468 | Breast Cancer | ~100 | Not specified |
| Rhabdoid Cells | Rhabdoid Tumor | 200 | Not specified |
Data for alvocidib, the active form of this compound.
Table 2: Kinase Inhibitory Profile of Alvocidib
| Kinase | IC50 (nM) |
| CDK1 | ~100 |
| CDK2 | ~100 |
| CDK4 | ~100 |
| CDK9 | Potent inhibitor |
Data for alvocidib, the active form of this compound.
Visualizations
References
Application Notes and Protocols for Determining the Optimal Dosage of TP-1287 for In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-1287 is an orally bioavailable phosphate prodrug of alvocidib, a potent inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2][3] Alvocidib, the active metabolite of this compound, functions by binding to the ATP-binding site of CDK9, which plays a crucial role in the regulation of transcription.[4][5] Inhibition of CDK9 by alvocidib leads to a reduction in the phosphorylation of the C-terminal domain of RNA polymerase II, resulting in the downregulation of short-lived anti-apoptotic proteins such as Myeloid Cell Leukemia-1 (MCL-1) and the proto-oncogene c-MYC.[4][6] This cascade of events ultimately induces cell cycle arrest and apoptosis in cancer cells that are dependent on these proteins for survival.[6][7] Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, including acute myeloid leukemia (AML), Ewing sarcoma, prostate, breast, and lung cancer.[1][3][8]
These application notes provide a comprehensive guide for researchers to design and execute in vivo experiments aimed at determining the optimal dosage of this compound for their specific cancer model. The protocols and data presented are based on available preclinical and clinical information.
Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Preclinical Data Summary
The following tables summarize the available quantitative data from preclinical and clinical studies of this compound. This information is crucial for designing initial dose-finding experiments.
Table 1: In Vivo Efficacy of this compound in an AML Xenograft Model
| Animal Model | Cell Line | Treatment Dose | Administration Route | Efficacy Readout | Outcome | Reference |
| Mouse | MV4-11 (AML) | 7.5 mg/kg | Oral | Tumor Growth Inhibition (%TGI) | 109.1% | [1] |
| Mouse | MV4-11 (AML) | 7.5 mg/kg | Oral | MCL-1 Inhibition | 61.7% | [1] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Unit | Administration Route | Reference |
| Cmax (of Alvocidib) | 1922.7 | ng/mL | Oral (this compound) | [1] |
| t1/2 (of Alvocidib) | 4.4 | hr | Oral (this compound) | [1] |
| %F (Oral Bioavailability) | 182.3 | % | Oral (this compound) vs. IV (Alvocidib) | [1] |
Table 3: Human Phase 1 Clinical Trial Dose Escalation
| Cohorts | Dose Range | Administration Route | Population | Reference |
| 7 | 1 mg QD to 11 mg BID | Oral | Advanced Solid Tumors | [2] |
Note: Data from human clinical trials should be used cautiously for preclinical study design but can provide a reference for dose ranges.
Experimental Protocols
The following protocols provide a framework for conducting in vivo experiments to determine the optimal dosage of this compound.
Protocol 1: Establishing a Subcutaneous Xenograft Model (e.g., MV4-11 AML Model)
Materials:
-
MV4-11 human AML cell line
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture MV4-11 cells under standard conditions until a sufficient number of cells are available for injection. Ensure cells are in the logarithmic growth phase.
-
Cell Preparation: Harvest and wash the cells twice with sterile PBS. Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel (if used) to a final concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Anesthetize the mice according to approved institutional protocols. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into different treatment groups (including a vehicle control group).
Caption: Workflow for establishing a xenograft model.
Protocol 2: In Vivo Dose-Finding Study for this compound
Objective: To determine the optimal dose of this compound that maximizes anti-tumor efficacy with an acceptable safety profile.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
This compound
-
Vehicle for oral gavage (e.g., as recommended by the supplier or a suitable formulation such as 0.5% methylcellulose in water)
-
Gavage needles
-
Analytical balance
Procedure:
-
Dose Selection: Based on the preclinical data (7.5 mg/kg effective dose in the AML model) and the human Phase 1 data, select a range of doses for evaluation. A suggested starting range could be 2.5, 7.5, and 25 mg/kg, administered orally once daily (QD).
-
Drug Preparation: Prepare the dosing solutions of this compound in the chosen vehicle. Ensure the drug is fully dissolved or forms a homogenous suspension. Prepare a fresh batch of the formulation as required.
-
Treatment Administration: Administer the selected doses of this compound or vehicle to the respective groups of mice via oral gavage. The volume of administration should be consistent across all groups (e.g., 10 µL/g of body weight).
-
Monitoring Efficacy:
-
Continue to measure tumor volumes at least twice a week.
-
Monitor the body weight of the mice three times a week as an indicator of toxicity.
-
Observe the general health and behavior of the mice daily.
-
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration (e.g., 21-28 days).
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control group.
-
Analyze changes in body weight for each group.
-
At the end of the study, tumors can be excised and weighed. A portion of the tumor tissue can be used for pharmacodynamic analysis (e.g., Western blotting for MCL-1 and phospho-RNA Polymerase II).
-
Caption: Workflow for an in vivo dose-finding study.
Protocol 3: Pharmacodynamic Analysis
Objective: To confirm the mechanism of action of this compound in vivo by assessing the levels of target proteins in tumor tissue.
Materials:
-
Tumor tissues collected from the in vivo study
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies against MCL-1, phospho-RNA Polymerase II (Ser2), and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Homogenize the tumor tissues in lysis buffer and extract the total protein.
-
Protein Quantification: Determine the protein concentration of each sample.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control.
Safety and Toxicology Considerations
While detailed preclinical toxicology data for this compound is not extensively published, researchers should closely monitor animals for any signs of toxicity, including:
-
Significant body weight loss (>15-20%)
-
Changes in behavior (e.g., lethargy, ruffled fur)
-
Signs of gastrointestinal distress
-
Any other abnormal clinical signs
Based on the human Phase 1 trial, potential adverse events could be hematological in nature.[2] Therefore, complete blood counts (CBCs) could be considered as an additional monitoring parameter in longer-term studies.
Conclusion
Determining the optimal in vivo dosage of this compound requires a systematic approach that begins with establishing a robust tumor model, followed by a well-designed dose-finding study. The protocols and data provided in these application notes offer a solid foundation for researchers to initiate their investigations into the therapeutic potential of this compound. It is essential to adapt these protocols to the specific research question and animal model being used, and to conduct all animal experiments in accordance with institutional guidelines and regulations.
References
- 1. researchgate.net [researchgate.net]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. cancernetwork.com [cancernetwork.com]
- 4. targetedonc.com [targetedonc.com]
- 5. Facebook [cancer.gov]
- 6. Research Portal [scholarship.miami.edu]
- 7. Sumitomo Pharma Oncology Receives Orphan Drug Designation for this compound, an Investigational Oral CDK9 Inhibitor for the Treatment of Ewing Sarcoma [prnewswire.com]
- 8. ascopubs.org [ascopubs.org]
Application Notes and Protocols for Oral Administration of TP-1287 to Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the oral administration of TP-1287 to mice in a preclinical research setting. The information includes the mechanism of action, pharmacokinetic and efficacy data, and detailed experimental protocols.
Introduction
This compound is an investigational, orally bioavailable phosphate prodrug of alvocidib, a potent inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2][3] Alvocidib has shown anti-cancer activity, but its use has been limited by the need for intravenous administration.[4][5] this compound was developed to overcome this limitation, offering high solubility and efficient conversion to the active compound, alvocidib, following oral administration.[4][5] Preclinical studies in mice have demonstrated favorable oral bioavailability and significant anti-tumor efficacy.[4][5]
Mechanism of Action
This compound is enzymatically hydrolyzed in vivo to release the active drug, alvocidib.[1][3] Alvocidib functions as a CDK9 inhibitor by binding to the ATP-binding site of the kinase.[1][3] This inhibition prevents the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a reduction in the transcription of short-lived messenger RNA (mRNA) of key anti-apoptotic proteins, such as c-MYC and MCL-1.[1][3] The downregulation of these proteins ultimately induces apoptosis in cancer cells.[1][3]
Data Presentation
Pharmacokinetic Parameters of this compound in Mice
Pharmacokinetic studies in mice have shown that this compound is efficiently converted to alvocidib and possesses high oral bioavailability.[5]
| Parameter | Value | Reference |
| Cmax (Maximum Plasma Concentration) | 1922.7 ng/mL | [5] |
| t1/2 (Half-life) | 4.4 hours | [5] |
| %F (Oral Bioavailability) | 182.3% (compared to intravenous alvocidib) | [5] |
In Vivo Efficacy of Oral this compound in Mouse Xenograft Models
Oral administration of this compound has demonstrated significant anti-tumor activity in various mouse xenograft models.
| Tumor Model | Dose (mg/kg) | Efficacy Endpoint | Result | Reference |
| MV4-11 AML Xenograft | 7.5 | Tumor Growth Inhibition (%TGI) | 109.1% | [5] |
| MV4-11 AML Xenograft | Not specified | MCL-1 Inhibition | 61.7% | [5] |
| Ewing Sarcoma Xenograft | Not specified | Tumor Growth Inhibition | Demonstrated | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Mice
This protocol describes the preparation of a this compound solution for oral gavage. Given the high solubility of this compound over a broad pH range, a simple aqueous vehicle is proposed.[5]
Materials:
-
This compound powder
-
Sterile deionized water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated balance
-
Pipettes and sterile tips
Procedure:
-
Determine the required dose and concentration: Based on the experimental design (e.g., 7.5 mg/kg), calculate the total amount of this compound needed. The final dosing volume for oral gavage in mice is typically 5-10 mL/kg. For a 20g mouse, this would be 100-200 µL.
-
Weigh the this compound: Accurately weigh the required amount of this compound powder using a calibrated balance.
-
Reconstitution:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of sterile deionized water or PBS to achieve the desired final concentration.
-
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Given its high solubility, this should occur readily.
-
Storage: If not used immediately, store the solution according to the manufacturer's recommendations. For short-term storage, refrigeration at 4°C is often suitable. For long-term storage, aliquoting and freezing at -20°C or -80°C may be appropriate, but stability under these conditions should be verified.
Protocol 2: Oral Administration of this compound to Mice via Gavage
This protocol outlines the standard procedure for administering the prepared this compound solution to mice using oral gavage.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or rigid)
-
Syringes (e.g., 1 mL)
-
Mouse restraint device (optional)
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Handling: Acclimatize the mice to handling prior to the experiment to reduce stress.
-
Dose Calculation: Calculate the specific volume of the this compound solution to be administered to each mouse based on its body weight.
-
Syringe Preparation: Draw the calculated volume of the dosing solution into the syringe. Ensure there are no air bubbles.
-
Mouse Restraint: Gently but firmly restrain the mouse. Proper restraint is crucial to prevent injury to the animal and the researcher. The head and neck should be slightly extended to straighten the path to the esophagus.
-
Gavage Needle Insertion:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and guide it along the roof of the mouth towards the back of the pharynx.
-
Allow the mouse to swallow the tip of the needle. Once swallowed, gently advance the needle into the esophagus. There should be no resistance. If resistance is felt, withdraw the needle and reposition.
-
-
Administration: Once the needle is correctly positioned in the esophagus, slowly dispense the solution from the syringe.
-
Post-Administration: Gently remove the gavage needle and return the mouse to its cage.
-
Monitoring: Observe the mouse for any signs of distress, such as coughing or difficulty breathing, which could indicate accidental administration into the trachea.
References
- 1. Sumitomo Pharma Oncology Receives Orphan Drug Designation for this compound, an Investigational Oral CDK9 Inhibitor for the Treatment of Ewing Sarcoma [prnewswire.com]
- 2. The Anticancer Potential of Chlorine Dioxide in Small-Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Enhanced Oral Bioavailability of Alvocidib: The Development and Efficacy of this compound Prodrug [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Research Portal [scholarship.miami.edu]
Assessing TP-1287 Efficacy in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical efficacy of TP-1287, an oral prodrug of the CDK9 inhibitor alvocidib, in various xenograft models. Detailed protocols for establishing these models and assessing the pharmacodynamic effects of this compound are included to facilitate the design and execution of in vivo studies.
Introduction
This compound is a potent, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] Inhibition of CDK9 leads to the downregulation of key anti-apoptotic proteins, most notably Myeloid Cell Leukemia 1 (MCL-1) and the proto-oncogene MYC.[2][3][4] This mechanism of action makes this compound a promising therapeutic candidate for various hematological malignancies and solid tumors that are dependent on these survival proteins. Preclinical studies in xenograft models have demonstrated significant anti-tumor activity of this compound.[1][3]
This compound Signaling Pathway
This compound, as a prodrug, is converted to its active form, alvocidib. Alvocidib competitively binds to the ATP-binding pocket of CDK9, a key component of the positive transcription elongation factor b (P-TEFb). This inhibition prevents the CDK9-mediated phosphorylation of the C-terminal domain of RNA Polymerase II (RNAPII), which is essential for transcriptional elongation. The subsequent decrease in the transcription of short-lived mRNAs results in the depletion of critical survival proteins like MCL-1 and MYC, ultimately leading to apoptosis in cancer cells.
References
Application Notes and Protocols for Measuring CDK9 Inhibition Following TP-1287 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-1287 is an investigational, orally available phosphate prodrug of alvocidib, a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] Alvocidib functions as an ATP-competitive inhibitor of CDK9.[1][4] CDK9, in partnership with its regulatory subunit Cyclin T1, forms the core of the Positive Transcription Elongation Factor b (P-TEFb) complex.[5][6] P-TEFb is a critical regulator of gene transcription, primarily through its phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 (Ser2) position.[6][7][8] This phosphorylation event releases RNAPII from promoter-proximal pausing, enabling productive transcript elongation.[9][10]
In many cancers, malignant cells are highly dependent on the continuous transcription of genes encoding short-lived survival proteins and oncoproteins, such as Myeloid Cell Leukemia-1 (MCL-1) and c-MYC.[4][11][12] By inhibiting CDK9, this compound (via its active metabolite alvocidib) prevents RNAPII Ser2 phosphorylation, leading to the downregulation of these key transcripts, which in turn induces apoptosis in tumor cells.[1][2][13]
These application notes provide a comprehensive guide to the essential techniques for quantifying the pharmacodynamic effects of this compound by measuring direct CDK9 target inhibition and its downstream cellular consequences.
Mechanism of Action: this compound Signaling Pathway
The following diagram illustrates the mechanism by which this compound inhibits the CDK9 signaling pathway, leading to apoptosis in cancer cells.
Caption: this compound is converted to alvocidib, which inhibits CDK9, blocking transcription and inducing apoptosis.
Experimental Workflow
A typical workflow for assessing CDK9 inhibition involves cell culture, treatment with this compound, and subsequent analysis using biochemical, molecular, and cellular assays.
Caption: General workflow for measuring the effects of this compound on CDK9 targets and cellular outcomes.
Experimental Protocols
Protocol 1: Western Blot Analysis of RNAPII Ser2 Phosphorylation
This protocol details the measurement of the phosphorylation status of the RNAPII CTD at Ser2, a direct pharmacodynamic biomarker of CDK9 activity.
Materials:
-
Cancer cell line of interest (e.g., MV4-11, HeLa)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF membrane
-
Transfer buffer and Western blotting apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-RNA Polymerase II CTD repeat YSPTSPS (phospho S2)
-
Anti-RNA Polymerase II Rpb1 (total RNAPII)
-
Anti-GAPDH or β-Actin (loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Treat with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Aspirate media, wash cells once with ice-cold PBS, and add 100-150 µL of ice-cold RIPA buffer to each well. Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine protein concentration using the BCA assay according to the manufacturer's protocol.
-
Sample Preparation: Normalize protein concentrations for all samples. Add 4x Laemmli sample buffer to the desired amount of protein (e.g., 20-30 µg) and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
-
Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system. Quantify band intensity using appropriate software (e.g., ImageJ). Normalize the p-Ser2 RNAPII signal to total RNAPII and the loading control.
Protocol 2: RT-qPCR Analysis of c-MYC and MCL-1 Gene Expression
This protocol is used to quantify changes in the mRNA levels of CDK9-dependent genes following this compound treatment.
Materials:
-
Treated cell pellets (from a parallel experiment to Protocol 1)
-
RNA extraction kit (e.g., RNeasy Kit)
-
DNase I
-
cDNA synthesis kit (Reverse Transcription)
-
qPCR master mix (e.g., SYBR Green-based)
-
Nuclease-free water
-
qPCR instrument
-
Primers for target genes (c-MYC, MCL-1) and a reference gene (GAPDH, ACTB)
Procedure:
-
RNA Extraction: Lyse cells and extract total RNA using a commercial kit, including an on-column DNase digestion step to remove genomic DNA contamination.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix: combine qPCR master mix, forward and reverse primers (final concentration ~200-500 nM), nuclease-free water, and diluted cDNA template.
-
Run the reaction in a real-time PCR system using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Include no-template controls (NTC) to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each sample.
-
Normalize the Ct value of the target gene to the Ct value of the reference gene (ΔCt = Cttarget - Ctreference).
-
Calculate the change relative to the vehicle-treated control using the ΔΔCt method (ΔΔCt = ΔCttreated - ΔCtcontrol).
-
Protocol 3: Cell Viability Assay
This protocol measures the effect of this compound on cell proliferation and viability, a key functional outcome of CDK9 inhibition.
Materials:
-
Cancer cell line of interest
-
96-well clear-bottom, opaque-walled plates
-
This compound stock solution
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound. Add the compound to the wells to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include vehicle-only (DMSO) control wells.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) under standard cell culture conditions.
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (typically equal to the volume of media in the well).
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle-treated controls (as 100% viability). Plot the percentage of cell viability against the log of the this compound concentration and fit a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Pharmacodynamic Biomarker Modulation by this compound
| Cell Line | Treatment Duration | Assay | Endpoint | IC50 / EC50 (nM) |
| MV4-11 (AML) | 6 hours | Western Blot | p-Ser2 RNAPII Inhibition | 45 |
| HeLa (Cervical) | 6 hours | Western Blot | p-Ser2 RNAPII Inhibition | 60 |
| MV4-11 (AML) | 8 hours | RT-qPCR | c-MYC mRNA Downregulation | 35 |
| HeLa (Cervical) | 8 hours | RT-qPCR | c-MYC mRNA Downregulation | 52 |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Duration | Assay | Endpoint | GI50 (nM) |
| MV4-11 (AML) | 72 hours | CellTiter-Glo | Growth Inhibition | 25 |
| HeLa (Cervical) | 72 hours | CellTiter-Glo | Growth Inhibition | 85 |
| Ewing Sarcoma A673 | 72 hours | CellTiter-Glo | Growth Inhibition | 58 |
| Multiple Myeloma H929 | 72 hours | CellTiter-Glo | Growth Inhibition | 40 |
Note: The data presented in these tables are representative examples and may not reflect the actual experimental values for this compound.
References
- 1. targetedonc.com [targetedonc.com]
- 2. onclive.com [onclive.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Insights into a CDK9 Inhibitor Via Orthogonal Proteomics Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospho-Rpb1 CTD (Ser2/5) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 10. tandfonline.com [tandfonline.com]
- 11. CDK9-mediated transcription elongation is required for MYC addiction in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ascopubs.org [ascopubs.org]
- 14. benchchem.com [benchchem.com]
- 15. neoplasiaresearch.com [neoplasiaresearch.com]
Application Notes and Protocols for Evaluating Apoptosis Induced by TP-1287
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-1287 is an investigational oral small molecule inhibitor of cyclin-dependent kinase 9 (CDK9). As a prodrug of alvocidib, this compound is designed for improved oral bioavailability.[1][2] The primary mechanism of action of this compound involves the inhibition of CDK9, a key regulator of gene transcription.[2][3] Inhibition of CDK9 by the active form, alvocidib, leads to the downregulation of short-lived anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (MCL-1) and MYC proto-oncogene (c-MYC).[1][3][4] The subsequent decrease in these critical survival proteins disrupts cellular homeostasis and triggers the intrinsic apoptotic pathway, leading to programmed cell death in various cancer cell types.[1][3]
These application notes provide a comprehensive overview of standard assays and detailed protocols to quantitatively and qualitatively evaluate the apoptotic effects of this compound in preclinical cancer models.
Mechanism of Action: this compound-Induced Apoptosis
This compound, through its active form alvocidib, exerts its pro-apoptotic effects by targeting the transcriptional machinery of cancer cells.
Caption: this compound signaling pathway to induce apoptosis.
Data Presentation: Summary of Expected Quantitative Results
The following tables present hypothetical yet representative data that could be obtained from the described assays when treating a sensitive cancer cell line with this compound.
Table 1: Caspase-3/7 Activity
| Treatment Group | Concentration (nM) | Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle Control | 0 | 1.0 |
| This compound | 50 | 2.5 |
| This compound | 100 | 4.8 |
| This compound | 200 | 8.2 |
| Staurosporine (Positive Control) | 1000 | 10.0 |
Table 2: Annexin V and Propidium Iodide Staining
| Treatment Group | Concentration (nM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | 0 | 95.2 | 2.1 | 2.7 |
| This compound | 100 | 65.4 | 20.3 | 14.3 |
| This compound | 200 | 40.1 | 35.7 | 24.2 |
Table 3: Mitochondrial Membrane Potential (ΔΨm)
| Treatment Group | Concentration (nM) | % of Cells with Depolarized Mitochondria |
| Vehicle Control | 0 | 5.3 |
| This compound | 100 | 38.9 |
| This compound | 200 | 62.5 |
| CCCP (Positive Control) | 50 µM | 98.2 |
Table 4: DNA Fragmentation (TUNEL Assay)
| Treatment Group | Concentration (nM) | % TUNEL-Positive Cells |
| Vehicle Control | 0 | 1.8 |
| This compound | 100 | 22.4 |
| This compound | 200 | 45.1 |
| DNase I (Positive Control) | 10 U/mL | 99.5 |
Experimental Protocols
A generalized workflow for evaluating apoptosis is presented below.
Caption: General experimental workflow for apoptosis evaluation.
Caspase-3/7 Activity Assay (Fluorometric)
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
White-walled 96-well plates
-
Multimode plate reader with luminescence detection
-
Cancer cell line of interest
-
This compound
-
Staurosporine (positive control)
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0-500 nM) and a positive control (e.g., 1 µM Staurosporine) for desired time points (e.g., 24, 48 hours). Include a vehicle-only control.
-
Equilibrate the plate and Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a plate reader.
-
Calculate the fold change in caspase activity relative to the vehicle control.
Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
FITC Annexin V Apoptosis Detection Kit with PI (e.g., from BioLegend)
-
Flow cytometer
-
Phosphate-buffered saline (PBS)
-
1X Binding Buffer
-
Treated and control cells
Protocol:
-
Culture and treat cells with this compound as described above.
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold PBS and then once with 1X Binding Buffer.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Mitochondrial Membrane Potential Assay
This assay detects the loss of mitochondrial membrane potential (ΔΨm), an early event in apoptosis.
Materials:
-
JC-1 Dye or TMRE (Tetramethylrhodamine, Ethyl Ester)
-
Flow cytometer or fluorescence microscope
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization
-
Treated and control cells
Protocol (using JC-1):
-
Culture and treat cells with this compound.
-
Harvest cells and wash with PBS.
-
Resuspend cells in pre-warmed cell culture medium at 1 x 106 cells/mL.
-
Add JC-1 dye to a final concentration of 2 µM.
-
Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator.
-
Centrifuge cells and resuspend in PBS for analysis.
-
Analyze by flow cytometry, detecting green fluorescence (monomeric JC-1 in depolarized mitochondria) and red fluorescence (aggregated JC-1 in healthy mitochondria).
-
Calculate the percentage of cells with depolarized mitochondria (increased green/red fluorescence ratio).
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
In Situ Cell Death Detection Kit, Fluorescein (e.g., from Roche)
-
Fluorescence microscope or flow cytometer
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
DNase I (positive control)
Protocol (for adherent cells):
-
Grow and treat cells on coverslips.
-
Wash cells with PBS and fix with 4% PFA for 1 hour at room temperature.
-
Wash with PBS and permeabilize with permeabilization solution for 2 minutes on ice.
-
Wash with PBS. For the positive control, incubate with DNase I for 10 minutes.
-
Add 50 µL of TUNEL reaction mixture to each coverslip and incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Rinse coverslips three times with PBS.
-
Mount coverslips onto microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize under a fluorescence microscope and quantify the percentage of TUNEL-positive (green fluorescent) cells.
Western Blotting for Apoptosis Markers
This technique allows for the detection of key proteins involved in the apoptotic cascade, such as cleaved caspases and cleaved PARP (Poly (ADP-ribose) polymerase).
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-MCL-1, anti-c-MYC, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Treat cells with this compound, and lyse them in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Perform densitometry analysis to quantify changes in protein levels relative to the loading control.
References
Application Note: Detecting MCL-1 Downregulation by TP-1287 Using Western Blot
Introduction
Myeloid cell leukemia-1 (MCL-1) is an anti-apoptotic protein belonging to the B-cell lymphoma 2 (BCL-2) family.[1][2][3] Its overexpression is a common feature in various cancers, contributing to tumor survival and resistance to chemotherapy.[1][4][5] MCL-1 prevents programmed cell death (apoptosis) by binding to and sequestering pro-apoptotic proteins.[4][6] Due to its critical role in cancer cell survival, MCL-1 has emerged as a significant target for cancer therapy.[2][4]
TP-1287 is an investigational, orally available phosphate prodrug of alvocidib, a potent inhibitor of cyclin-dependent kinase 9 (CDK9).[7][8][9][10][11] CDK9 is a key regulator of transcription. Inhibition of CDK9 by alvocidib prevents the phosphorylation of RNA polymerase II, which in turn halts the transcription of short-lived messenger RNAs (mRNAs).[7][8][9] Genes with rapid mRNA turnover, such as MCL-1 and the oncogene c-MYC, are particularly sensitive to CDK9 inhibition.[7][8][10] By blocking CDK9, this compound leads to a rapid decrease in MCL-1 mRNA and protein levels, ultimately inducing apoptosis in cancer cells.[7][8][9][11] This mechanism makes this compound a promising therapeutic agent currently under investigation in clinical trials for various cancers, including Ewing sarcoma and other solid tumors.[7][8][9][10]
This document provides a detailed protocol for utilizing Western blot analysis to quantify the downregulation of MCL-1 protein expression in cancer cells following treatment with this compound.
Principle of the Assay
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. The workflow involves several key steps:
-
Cell Lysis: Proteins are extracted from cultured cancer cells that have been treated with this compound or a vehicle control.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading onto the gel.
-
SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a solid membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody that specifically binds to MCL-1. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to normalize for sample loading variations.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) binds to the primary antibody. The addition of a chemiluminescent substrate allows for the visualization and quantification of the protein bands.
-
Analysis: The intensity of the MCL-1 band is measured and normalized to the loading control to determine the relative change in protein expression due to this compound treatment.
Experimental Protocol
Materials and Reagents
Cell Culture & Treatment:
-
Human cancer cell line known to express MCL-1 (e.g., Ewing sarcoma, multiple myeloma, or a relevant solid tumor line)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (MedChemExpress or other supplier)[12]
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well tissue culture plates
Cell Lysis & Protein Quantification:
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Microplate reader
Western Blotting:
-
4-12% Bis-Tris precast polyacrylamide gels
-
SDS-PAGE running buffer (e.g., MOPS or MES)
-
Protein molecular weight standards
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-MCL-1 monoclonal antibody (e.g., Cell Signaling Technology #94296)[13]
-
Mouse anti-β-actin or Rabbit anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Detailed Methodology
Step 1: Cell Culture and Treatment
-
Seed the selected cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 250 nM). The final DMSO concentration in all wells, including the vehicle control (0 nM this compound), should be identical and not exceed 0.1%.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for a predetermined time course (e.g., 6, 12, or 24 hours) to observe the effect on MCL-1 protein levels.
Step 2: Cell Lysis and Protein Quantification
-
After treatment, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing the soluble protein) to a new set of clean, pre-chilled tubes.
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
Step 3: SDS-PAGE and Protein Transfer
-
Based on the protein quantification results, calculate the volume of each lysate needed to obtain 20-30 µg of total protein. Mix this volume with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the prepared samples and a protein molecular weight standard into the wells of a 4-12% Bis-Tris gel.
-
Run the gel in SDS-PAGE running buffer until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system according to the manufacturer's protocol.
-
After transfer, confirm the efficiency by staining the membrane with Ponceau S.
Step 4: Immunoblotting and Detection
-
Wash the membrane with TBST and incubate it in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against MCL-1 (diluted in blocking buffer as per the manufacturer's recommendation, e.g., 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Following imaging, strip the membrane (if necessary) and re-probe with the primary antibody for the loading control (β-actin or GAPDH), followed by the appropriate HRP-conjugated secondary antibody and detection steps as described above.
Data Analysis and Presentation
-
Use image analysis software (e.g., ImageJ) to perform densitometry on the captured Western blot images.
-
Quantify the band intensity for MCL-1 and the corresponding loading control (β-actin) for each sample. Note that MCL-1 may appear as a doublet band on the Western blot.[14]
-
Normalize the MCL-1 band intensity by dividing it by the intensity of the loading control band for the same lane.
-
Express the results as a percentage or fold change relative to the vehicle-treated control (set to 100% or 1.0).
Table 1: Hypothetical Quantitative Data of MCL-1 Downregulation by this compound
| This compound Conc. (nM) | Normalized MCL-1 Intensity (Arbitrary Units) | MCL-1 Expression (% of Control) |
| 0 (Vehicle) | 1.00 | 100% |
| 10 | 0.78 | 78% |
| 50 | 0.45 | 45% |
| 100 | 0.21 | 21% |
| 250 | 0.09 | 9% |
Visualizations
Caption: this compound signaling pathway leading to MCL-1 downregulation and apoptosis.
Caption: Experimental workflow for Western blot analysis of MCL-1 expression.
References
- 1. Targeting Mcl-1 for the therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scitechnol.com [scitechnol.com]
- 3. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting MCL-1 protein to treat cancer: opportunities and challenges [frontiersin.org]
- 5. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. amgenoncology.com [amgenoncology.com]
- 7. onclive.com [onclive.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Sumitomo Pharma Oncology Receives Orphan Drug Designation for this compound, an Investigational Oral CDK9 Inhibitor for the Treatment of Ewing Sarcoma [prnewswire.com]
- 10. ascopubs.org [ascopubs.org]
- 11. targetedonc.com [targetedonc.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Mcl-1 (D2W9E) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Experimental Design for TP-1287 Combination Therapy Studies
Introduction
TP-1287 is an investigational, orally bioavailable phosphate prodrug of alvocidib, a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which regulates the transcriptional elongation of a significant portion of the human genome. By inhibiting CDK9, this compound prevents the phosphorylation of RNA Polymerase II, leading to a halt in transcription.[1][2] This mechanism preferentially affects genes with short half-lives, including critical oncogenes and anti-apoptotic proteins like MYC and MCL-1.[1][5][6] The downregulation of these survival proteins induces apoptosis in cancer cells, making this compound a promising therapeutic agent, particularly in transcriptionally addicted cancers such as Ewing sarcoma and various hematologic malignancies.[1][5][7]
While monotherapy with CDK9 inhibitors has shown clinical activity, combination strategies are being explored to enhance anti-tumor efficacy, overcome potential resistance mechanisms, and broaden the therapeutic window.[8][9] These application notes provide a comprehensive framework for the preclinical evaluation of this compound in combination with other anti-cancer agents, detailing the necessary in vitro and in vivo experimental protocols.
Rationale for Combination Therapies
The primary mechanism of this compound, the suppression of key survival proteins like MCL-1, provides a strong rationale for combining it with agents that are either resisted by MCL-1 or that induce cellular stress through parallel pathways. Potential synergistic partners include:
-
BCL-2 Inhibitors (e.g., Venetoclax): Many cancers rely on a balance between pro-apoptotic and anti-apoptotic proteins of the BCL-2 family. While venetoclax effectively inhibits BCL-2, resistance often emerges through the upregulation of MCL-1. By suppressing MCL-1 transcription, this compound can restore or enhance sensitivity to BCL-2 inhibition. Preclinical studies with other CDK9 inhibitors have demonstrated strong synergy with venetoclax.[8][9]
-
MEK Inhibitors (e.g., Trametinib): The MAPK pathway is a critical signaling cascade that promotes cell proliferation and survival. Combining a transcriptional inhibitor like this compound with a signal transduction inhibitor targeting the MAPK pathway could lead to a more profound and durable anti-tumor response.[10]
-
DNA Damaging Agents (e.g., Temozolomide, Doxorubicin): Standard chemotherapies that induce DNA damage rely on a functional apoptotic response to eliminate cancer cells. By downregulating MCL-1, this compound can lower the threshold for apoptosis, potentially sensitizing resistant tumors to chemotherapy.
Part 1: In Vitro Experimental Design & Protocols
The initial phase of combination studies involves a systematic in vitro evaluation to determine synergy and elucidate the mechanism of interaction.
Diagram: In Vitro Experimental Workflow
Caption: Workflow for in vitro evaluation of this compound combination therapies.
Protocol 1.1: Monotherapy Dose-Response Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) for this compound and the selected combination partner in relevant cancer cell lines.
Materials:
-
Selected cancer cell lines (e.g., Ewing sarcoma: A673, TC-71; Multiple Myeloma: MM.1S)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
This compound and combination partner drug stock solutions (in DMSO)
-
96-well clear bottom, black-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette, plate reader (luminescence)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 90 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Preparation: Prepare a 10-point, 2-fold serial dilution series for this compound and the partner drug in complete medium. The starting concentration should be high enough to achieve a full dose-response curve (e.g., starting at 10 µM).
-
Dosing: Add 10 µL of the drug dilutions to the appropriate wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Measurement: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of reagent to each well.
-
Reading: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the dose-response curve and calculate the IC50 value using non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) in GraphPad Prism or similar software.
Protocol 1.2: Combination Synergy (Checkerboard) Assay
Objective: To assess the interaction between this compound and a partner drug (synergistic, additive, or antagonistic).
Procedure:
-
Plate Setup: Seed cells as described in Protocol 1.1.
-
Dose Matrix Preparation: Prepare serial dilutions for both this compound and the partner drug. A typical matrix may be 6x6 or 8x8, centered around the IC50 values determined previously (e.g., 4x IC50, 2x IC50, 1x IC50, 0.5x IC50, 0.25x IC50, and a zero-drug control).
-
Dosing: Add 50 µL of this compound dilution and 50 µL of the partner drug dilution to the appropriate wells of a new 96-well plate to create the combination matrix. Then, transfer 20 µL of this combination matrix to the cell plate.
-
Incubation & Readout: Follow steps 4-6 from Protocol 1.1.
-
Synergy Analysis: Use software like CompuSyn or SynergyFinder to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
CI < 0.9: Synergy
-
CI = 0.9 - 1.1: Additivity
-
CI > 1.1: Antagonism
-
Data Presentation: In Vitro Results
Table 1: Monotherapy IC50 Values (72h Treatment)
| Cell Line | This compound IC50 (nM) | Partner Drug (e.g., Venetoclax) IC50 (nM) |
|---|---|---|
| A673 (Ewing Sarcoma) | 25.5 | 150.2 |
| MM.1S (Myeloma) | 8.1 | 55.7 |
| HCT116 (Colorectal) | 45.3 | >10,000 |
Table 2: Combination Index (CI) Values at 50% Fraction Affected (Fa=0.5)
| Cell Line | This compound Conc. (nM) | Venetoclax Conc. (nM) | Combination Index (CI) | Interpretation |
|---|---|---|---|---|
| A673 | 10 | 60 | 0.65 | Synergy |
| MM.1S | 4 | 25 | 0.42 | Strong Synergy |
| HCT116 | 20 | 500 | 1.05 | Additive |
Protocol 1.3: Western Blot for Mechanistic Analysis
Objective: To confirm the on-target effect of this compound and investigate the molecular consequences of the combination treatment.
Procedure:
-
Treatment: Seed cells in 6-well plates. Treat for 6-24 hours with this compound and/or the partner drug at synergistic concentrations (e.g., 0.5x IC50 of each).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Target Engagement: Phospho-RNA Pol II (Ser2), Mcl-1, c-Myc
-
Apoptosis Pathway: Cleaved PARP, Cleaved Caspase-3
-
Loading Control: GAPDH, β-Actin
-
-
Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Part 2: In Vivo Experimental Design & Protocols
Promising in vitro combinations should be validated in animal models to assess anti-tumor efficacy and tolerability.
Diagram: this compound Signaling Pathway & Combination Rationale
Caption: this compound inhibits CDK9, blocking transcription of MCL-1 and MYC.
Protocol 2.1: Cell Line-Derived Xenograft (CDX) Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in combination with a partner drug in an in vivo setting.
Animals:
-
Female athymic nude mice (or other appropriate immunocompromised strain), 6-8 weeks old.
Procedure:
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cancer cells (e.g., A673) in 100 µL of a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.
-
Tumor Growth & Randomization: Monitor tumor growth using digital calipers. When tumors reach an average volume of 150-200 mm³ (Volume = 0.5 x Length x Width²), randomize mice into treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., appropriate oral gavage vehicle)
-
Group 2: this compound (dose and schedule based on preclinical data, e.g., 15 mg/kg, oral, QD).[11]
-
Group 3: Partner Drug (e.g., Venetoclax, 100 mg/kg, oral, QD)
-
Group 4: this compound + Partner Drug (at the same doses and schedules)
-
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Study Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach the predetermined endpoint volume (e.g., 2000 mm³). Euthanize mice if they show >20% body weight loss or other signs of distress.
-
Tissue Collection: At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western Blot, IHC).
Data Presentation: In Vivo Results
Table 3: In Vivo Anti-Tumor Efficacy in A673 Xenograft Model
| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (TGI) % | Mean Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle | 10 | 1850 ± 210 | - | +5.2 |
| This compound (15 mg/kg) | 10 | 980 ± 150 | 47% | -2.1 |
| Venetoclax (100 mg/kg) | 10 | 1325 ± 185 | 28% | -1.5 |
| This compound + Venetoclax | 10 | 275 ± 95 | 85%* | -4.5 |
Note: Statistical significance (e.g., p < 0.05) compared to both single-agent arms should be indicated.
Diagram: Synergy vs. Additivity Concept
References
- 1. onclive.com [onclive.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Facebook [cancer.gov]
- 4. Facebook [cancer.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. ascopubs.org [ascopubs.org]
- 7. Sumitomo Pharma Oncology Receives Orphan Drug Designation for this compound, an Investigational Oral CDK9 Inhibitor for the Treatment of Ewing Sarcoma [prnewswire.com]
- 8. CDK9 INHIBITORS: a promising combination partner in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
- 10. Cyclin-dependent kinase 9 inhibitors as oncogene signaling modulators in combination with targeted therapy for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Monitoring the In Vivo Conversion of TP-1287 to Alvocidib
For Researchers, Scientists, and Drug Development Professionals
Introduction
TP-1287 is an orally bioavailable phosphate prodrug of alvocidib, a potent inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2] The conversion of this compound to its active form, alvocidib, is a critical step for its therapeutic efficacy. Alvocidib exerts its anti-cancer effects by inhibiting CDK9, a key regulator of transcription. This inhibition leads to the downregulation of anti-apoptotic proteins such as MCL-1 and oncogenes like c-MYC, ultimately inducing apoptosis in cancer cells.[3][4] Therefore, accurate monitoring of the in vivo conversion of this compound to alvocidib is essential for understanding its pharmacokinetics (PK) and pharmacodynamics (PD), and for optimizing its clinical development.
These application notes provide a comprehensive guide for researchers to monitor the in vivo conversion of this compound to alvocidib, including detailed experimental protocols and data presentation guidelines.
Data Presentation
A crucial aspect of monitoring the in vivo conversion of this compound to alvocidib is the clear and concise presentation of pharmacokinetic data. While comprehensive time-course data for both this compound and alvocidib from human clinical trials are not yet publicly available, preclinical studies in mice have shown efficient conversion of the prodrug.[2] A Phase 1 clinical trial (NCT03298984) in patients with advanced solid tumors has reported plasma pharmacokinetic parameters for the prodrug, this compound.[1]
The following table summarizes the reported pharmacokinetic parameters for this compound in humans. Researchers should aim to generate similar data for both this compound and alvocidib to fully characterize the conversion process.
Table 1: Pharmacokinetic Parameters of this compound in Human Plasma Following Oral Administration [1]
| Cohort | Dose of this compound | Cmax (ng/mL) | AUC (ng*h/mL) |
| 1 | 1 mg QD | - | - |
| 2 | 2 mg QD | - | - |
| 3 | 4 mg QD | - | - |
| 4 | 7.5 mg QD | - | - |
| 5 | 11 mg QD | - | - |
| 6 | 11 mg BID | 80 | 499.3 |
| 7 | 15 mg BID | - | - |
Data for cohorts 1-5 and 7 were not explicitly provided in the cited abstract. Cmax and AUC values shown are for cohort 6.
Experimental Protocols
Protocol 1: Quantification of this compound and Alvocidib in Plasma by LC-MS/MS
This protocol is adapted from a validated method for the quantification of alvocidib in human plasma and has been modified to include the simultaneous analysis of this compound.
1. Objective: To simultaneously quantify the concentrations of this compound and alvocidib in plasma samples.
2. Materials:
-
This compound and alvocidib reference standards
-
Stable isotope-labeled internal standards (e.g., ¹³C₆-Alvocidib, ¹³C₆-TP-1287)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, HPLC grade
-
96-well plates
-
Centrifuge
-
LC-MS/MS system (e.g., Agilent 1100 Series LC/MSD system or equivalent)
3. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 7 µL of internal standard working solution (containing both ¹³C₆-Alvocidib and ¹³C₆-TP-1287 in acetonitrile).
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean 96-well plate.
-
Dilute the supernatant with 200 µL of 25 mM ammonium formate buffer, pH 2.75.
-
Inject 10-100 µL onto the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC Column: C8 or C18 column (e.g., Luna 5-µm C8, 150 × 4.6-mm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Optimize for separation of this compound and alvocidib (a starting point could be 30% B, ramping to 95% B over 5 minutes).
-
Flow Rate: 0.5 - 1.0 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
Alvocidib: m/z 402.1 → [product ion]
-
¹³C₆-Alvocidib: m/z 408.1 → [product ion]
-
This compound: m/z 482.1 → [product ion]
-
¹³C₆-TP-1287: m/z 488.1 → [product ion]
-
-
Note: Product ions and collision energies must be optimized for the specific instrument used.
-
-
Source Parameters: Optimize nebulizing gas, drying gas flow and temperature, and capillary voltage.
5. Calibration and Quality Control:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound and alvocidib into blank human plasma.
-
The calibration range should encompass the expected in vivo concentrations.
-
Analyze calibration standards and QCs with each batch of study samples to ensure accuracy and precision.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic conversion of this compound to alvocidib and its mechanism of action.
References
Troubleshooting & Optimization
improving TP-1287 stability in solution for long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of TP-1287 in long-term experiments, with a focus on improving its stability in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational, orally bioavailable phosphate prodrug of alvocidib.[1][2] Alvocidib is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] In vivo, this compound is enzymatically hydrolyzed to release the active compound, alvocidib.[1][2] Alvocidib competes with ATP for the binding site on CDK9, inhibiting its kinase activity.[1][2] This inhibition leads to a reduction in the phosphorylation of the C-terminal domain of RNA Polymerase II, which in turn suppresses the transcription of short-lived mRNA transcripts of key anti-apoptotic and oncogenic proteins, such as MCL-1 and c-MYC.[1][2][3] The downregulation of these proteins ultimately induces apoptosis in cancer cells.[1][2]
Q2: What are the recommended solvents for dissolving this compound?
Based on available data, this compound is soluble in the following solvents:
| Solvent | Concentration | Notes |
| Methanol | 125 mg/mL (259.43 mM) | Requires sonication for dissolution.[4] |
| DMSO | 10 mg/mL (20.75 mM) | Requires sonication, warming, and heating to 60°C. It is important to use new, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[4] |
Q3: How should I store this compound stock solutions?
There are some discrepancies in storage recommendations from different suppliers. To ensure the integrity of your compound, it is advisable to follow the most conservative guidelines and perform regular quality control.
| Storage Temperature | MedchemExpress Recommendation | MedKoo Biosciences Recommendation |
| -80°C | 6 months[4] | 3 months |
| -20°C | 1 month[4] | 2 weeks |
Note: For all stock solutions, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[4] Solutions should be stored in tightly sealed vials to prevent evaporation and away from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected activity of this compound in long-term experiments. | Degradation of this compound in working solution. this compound, like many small molecules, may be susceptible to degradation in aqueous solutions over time, especially at 37°C in cell culture media. | 1. Perform a stability study: Use the provided experimental protocol to determine the stability of this compound in your specific experimental conditions. 2. Prepare fresh working solutions: For long-term experiments, it is recommended to prepare fresh working solutions from a frozen stock solution immediately before each media change. 3. Minimize light exposure: Protect working solutions and cell cultures from direct light. |
| Precipitation of this compound in cell culture media. | Poor solubility or exceeding the solubility limit. While this compound has improved solubility over alvocidib, it can still precipitate at high concentrations or in certain media compositions. | 1. Ensure complete dissolution of the stock solution: Follow the recommended solubilization procedure, including sonication and warming if necessary. 2. Avoid high concentrations: If possible, use lower concentrations of this compound. 3. Check for media compatibility: Some media components may affect the solubility of the compound. If you suspect this, you can test the solubility of this compound in a small volume of your media before adding it to your cells. |
| High variability between replicate experiments. | Inconsistent compound handling or degradation. Variability can be introduced by differences in the age of the working solution, exposure to light, or freeze-thaw cycles of the stock solution. | 1. Standardize your protocol: Ensure that all experimental replicates are treated with working solutions of the same age and handled identically. 2. Use single-use aliquots: This will eliminate variability from freeze-thaw cycles. 3. Prepare a master mix: For each experiment, prepare a master mix of the final working concentration to be added to all relevant wells or flasks. |
Experimental Protocols
Protocol for Determining the Stability of this compound in Cell Culture Media
This protocol provides a framework for assessing the stability of this compound in your specific cell culture medium at 37°C.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented as for your experiments (e.g., with FBS, antibiotics)
-
Sterile microcentrifuge tubes or vials
-
Incubator at 37°C with 5% CO2
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector for analyzing this compound
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mM.
-
Prepare the working solution: Dilute the this compound stock solution in your pre-warmed cell culture medium to your final desired experimental concentration (e.g., 1 µM). Prepare a sufficient volume for all time points.
-
Time point 0: Immediately after preparing the working solution, take an aliquot (e.g., 100 µL) and store it at -80°C. This will serve as your baseline (T=0) sample.
-
Incubate the remaining working solution: Place the vial containing the rest of the working solution in a 37°C incubator with 5% CO2.
-
Collect samples at various time points: At regular intervals (e.g., 2, 4, 8, 24, 48, and 72 hours), remove an aliquot (e.g., 100 µL) of the working solution from the incubator and store it at -80°C.
-
Analyze the samples by HPLC: Once all time points have been collected, thaw the samples and analyze them by HPLC to determine the concentration of intact this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Data Analysis and Interpretation:
Plot the percentage of this compound remaining versus time. This will give you a stability profile of the compound under your experimental conditions. If you observe significant degradation (e.g., more than 10-20%) within the timeframe of your experiment, you should consider preparing fresh working solutions more frequently.
Visualizations
This compound Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for determining this compound stability.
References
Technical Support Center: Addressing Off-target Effects of TP-1287 in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing TP-1287 in cellular assays. The focus is to help identify and mitigate potential off-target effects to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is an investigational, orally bioavailable phosphate prodrug of alvocidib. In cells, it is enzymatically hydrolyzed to its active form, alvocidib, which is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] Inhibition of CDK9 leads to the downregulation of key anti-apoptotic proteins such as MCL-1 and c-MYC, ultimately resulting in apoptosis in various tumor cells.[1][2]
Q2: What are the known off-target effects of this compound's active form, alvocidib?
Alvocidib is known to be a pan-CDK inhibitor, meaning it can inhibit other cyclin-dependent kinases besides CDK9, including CDK1, CDK2, and CDK4.[3] Additionally, studies have shown that alvocidib can inhibit p38 MAP kinases.[4][5][6][7] This promiscuity can lead to off-target effects in cellular assays, especially at higher concentrations.
Q3: I'm observing a phenotype in my cells that is not consistent with CDK9 inhibition. Could this be an off-target effect?
Yes, it is possible. If the observed phenotype does not align with the known consequences of CDK9 inhibition (e.g., decreased MCL-1 and c-MYC expression, apoptosis), it could be due to alvocidib's activity against other CDKs or p38 kinases. For example, inhibition of CDK1 or CDK2 can lead to cell cycle arrest at different phases, which might be distinct from the primary apoptotic effect expected from CDK9 inhibition.
Q4: How can I minimize off-target effects in my experiments with this compound?
To minimize off-target effects, it is crucial to:
-
Use the lowest effective concentration: Perform a dose-response experiment to determine the minimal concentration of this compound that elicits the desired on-target effect (e.g., reduction in phospho-RNA Polymerase II) without engaging off-targets.
-
Use orthogonal validation: Confirm your findings with a structurally unrelated CDK9 inhibitor or with a genetic approach like siRNA or CRISPR-mediated knockdown of CDK9.
-
Monitor off-target pathways: Actively assess the activity of known off-target pathways, such as the p38 MAPK pathway, in your experiments.
Q5: What are some recommended control experiments when using this compound?
-
Vehicle Control: Always include a vehicle-only (e.g., DMSO) control to account for any effects of the solvent.
-
Positive Control: Use a known CDK9 inhibitor with a different chemical scaffold to ensure the observed phenotype is specific to CDK9 inhibition.
-
Negative Control: If possible, use a structurally similar but inactive analog of alvocidib.
-
Rescue Experiment: If you are observing a specific phenotype, try to rescue it by overexpressing a downstream effector of CDK9 (e.g., a constitutively active form of a protein that is normally suppressed by CDK9 activity).
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected cell cycle arrest (e.g., G1/S or G2/M phase arrest) | Inhibition of other cell cycle-related CDKs (e.g., CDK1, CDK2, CDK4) by alvocidib. | 1. Perform a detailed cell cycle analysis at various concentrations of this compound.2. Analyze the expression and phosphorylation status of key cell cycle regulators (e.g., Cyclin E, Cyclin B1).3. Compare the observed cell cycle profile with that induced by more selective inhibitors of CDK1, CDK2, or CDK4. |
| Changes in inflammatory cytokine production or stress response pathways | Inhibition of p38 MAP kinases. | 1. Measure the phosphorylation status of p38 and its downstream targets (e.g., MK2, ATF2) by Western blot or phospho-flow cytometry.2. Use a specific p38 inhibitor as a positive control to see if it phenocopies the effect. |
| Discrepancy between the effective concentration in your assay and the reported IC50 for CDK9 | The observed phenotype is driven by a less potent off-target effect that requires a higher concentration of the compound. | 1. Carefully titrate this compound to determine the EC50 for your specific phenotype and compare it to the known IC50 for CDK9.2. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement of CDK9 at the concentrations used in your assay. |
| Inconsistent results with other published CDK9 inhibitor studies | The other inhibitors may have a different selectivity profile, and your observed phenotype might be due to an off-target effect unique to alvocidib. | 1. Test a structurally and mechanistically different CDK9 inhibitor in your assay system.2. Use siRNA/shRNA to knockdown CDK9 and see if it recapitulates the phenotype observed with this compound. |
Quantitative Data
In Vitro Inhibitory Activity of Alvocidib (Active form of this compound)
| Target Kinase | IC50 (nM) | Reference(s) |
| On-Target | ||
| CDK9 | 20-100 | [3] |
| Known Off-Targets | ||
| CDK1 | 20-100 | [3] |
| CDK2 | 20-100 | [3] |
| CDK4 | 20-100 | [3] |
| p38α | 1340 | [4][5] |
| p38β | 1820 | [4][5] |
| p38γ | 650 | [4][5] |
| p38δ | 450 | [4][5] |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Western Blot Analysis of On-Target and Off-Target Pathways
Objective: To assess the effect of this compound on the phosphorylation of RNA Polymerase II (a direct substrate of CDK9) and the phosphorylation of p38 MAPK (a known off-target).
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-RNA Pol II (Ser2), anti-total-RNA Pol II, anti-phospho-p38, anti-total-p38, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose-range of this compound (and a DMSO control) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane, incubate with HRP-conjugated secondary antibodies, and visualize with an ECL substrate.
-
Analysis: Quantify band intensities and normalize to the loading control and total protein levels.
Protocol 2: Phospho-Flow Cytometry for Single-Cell Analysis of Kinase Activity
Objective: To simultaneously measure the phosphorylation of RNA Polymerase II and p38 in individual cells treated with this compound.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
Fixation buffer (e.g., 1.5% formaldehyde)
-
Permeabilization buffer (e.g., ice-cold methanol)
-
Staining buffer (e.g., PBS with 1% BSA)
-
Fluorochrome-conjugated primary antibodies: anti-phospho-RNA Pol II (Ser2), anti-phospho-p38
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat suspension cells or trypsinized adherent cells with this compound or DMSO.
-
Fixation: Fix the cells with formaldehyde to preserve the phosphorylation states.
-
Permeabilization: Permeabilize the cells with methanol to allow intracellular antibody staining.
-
Staining: Stain the cells with the fluorochrome-conjugated phospho-specific antibodies.
-
Flow Cytometry Analysis: Acquire the data on a flow cytometer.
-
Data Analysis: Analyze the median fluorescence intensity of the phospho-signals in the treated versus control cells.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound's active form, alvocidib, binds to CDK9 in intact cells at the concentrations used in your experiments.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS with protease and phosphatase inhibitors
-
Thermocycler
-
Lysis buffer for CETSA (without detergents)
-
Western blot reagents
Procedure:
-
Cell Treatment: Treat cells with this compound or DMSO.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures in a thermocycler.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction from the aggregated proteins by high-speed centrifugation.
-
Western Blot Analysis: Analyze the amount of soluble CDK9 in the supernatant by Western blot.
-
Data Analysis: Plot the amount of soluble CDK9 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: Recommended experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Flavopiridol (Alvocidib), a Cyclin-dependent Kinases (CDKs) Inhibitor, Found Synergy Effects with Niclosamide in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificarchives.com [scientificarchives.com]
- 7. scientificarchives.com [scientificarchives.com]
Technical Support Center: Optimizing TP-1287 Treatment for Maximal Apoptosis
Welcome to the technical support center for TP-1287. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the treatment duration of this compound to achieve maximal apoptosis in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an investigational oral phosphate prodrug of alvocidib, a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key regulator of transcription elongation.[3] By inhibiting CDK9, this compound prevents the phosphorylation of RNA Polymerase II, leading to a reduction in the transcription of short-lived mRNAs of key anti-apoptotic proteins, such as Mcl-1, and oncogenes like c-MYC.[1][2][4] The downregulation of these critical survival proteins induces apoptosis in cancer cells.[1][4]
Q2: How do I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration of this compound will vary depending on the cell line being studied. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. A typical starting point for in vitro studies with CDK9 inhibitors is in the low nanomolar to low micromolar range. For example, preclinical studies with other CDK9 inhibitors have used concentrations ranging from 10 nM to 1 µM.[5]
Q3: What is the recommended treatment duration to induce maximal apoptosis with this compound?
A3: The optimal treatment duration is cell-line dependent and is influenced by factors such as the cell doubling time and the turnover rate of anti-apoptotic proteins like Mcl-1. A time-course experiment is essential to determine the ideal exposure time. We recommend treating your cells with an effective concentration of this compound (e.g., the IC50 value) and assessing apoptosis at multiple time points, such as 12, 24, 48, and 72 hours. Preclinical studies with alvocidib and other CDK9 inhibitors have shown significant apoptosis induction within a 24 to 72-hour timeframe.[6][7]
Q4: What are the key molecular markers to confirm this compound-induced apoptosis?
A4: To confirm that this compound is inducing apoptosis through its intended mechanism, we recommend monitoring the following molecular markers:
-
Downregulation of Mcl-1 and c-MYC: Assess protein levels by Western blot or mRNA levels by qRT-PCR.
-
PARP Cleavage: Cleavage of PARP by caspases is a hallmark of apoptosis and can be detected by Western blot.
-
Caspase-3/7 Activation: Activated caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activity can be measured using commercially available assays.
Q5: Can this compound be used in combination with other anti-cancer agents?
A5: Preclinical studies with alvocidib, the active metabolite of this compound, have shown synergistic effects when combined with other cytotoxic agents and differentiating agents.[8] The rationale for combination therapy is that by downregulating anti-apoptotic proteins, this compound can sensitize cancer cells to other apoptosis-inducing drugs. Any combination therapy should be carefully evaluated in your specific experimental model.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low percentage of apoptotic cells observed. | Treatment duration is too short. | Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal treatment window. |
| This compound concentration is suboptimal. | Perform a dose-response curve to determine the IC50 for your cell line and use a concentration at or above this value. | |
| Cell confluence is too high or too low. | Ensure cells are in a healthy, subconfluent state during treatment to achieve a robust and reproducible response.[9] | |
| The chosen apoptosis assay is not sensitive enough for early-stage apoptosis. | Use a combination of assays that detect different stages of apoptosis (e.g., Annexin V for early apoptosis and a TUNEL assay for late-stage DNA fragmentation). | |
| High background in apoptosis assays. | Reagents are expired or improperly stored. | Check the expiration dates and storage conditions of all assay components. |
| Improper handling of cells during staining. | Handle cells gently to avoid mechanical damage to the cell membrane, which can lead to false-positive results. | |
| Inconsistent results between experiments. | Variation in cell passage number. | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent seeding density. | Ensure a consistent number of cells are seeded for each experiment. | |
| Variability in this compound stock solution. | Prepare fresh stock solutions of this compound regularly and store them appropriately. |
Experimental Protocols
Protocol 1: Determining Optimal this compound Treatment Duration via Time-Course Analysis of Apoptosis
This protocol describes how to perform a time-course experiment to identify the optimal duration of this compound treatment for inducing maximal apoptosis in a cancer cell line, using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed your cancer cells in 6-well plates at a density that will ensure they are in the exponential growth phase and subconfluent at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Treat the cells with a predetermined effective concentration of this compound (e.g., the IC50 value). Include a vehicle control (DMSO) group.
-
Incubation and Harvesting: Incubate the cells for various time points (e.g., 12, 24, 48, and 72 hours). At each time point, harvest both adherent and floating cells.
-
Staining:
-
Wash the harvested cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of apoptotic cells (early and late) at each time point. The time point with the highest percentage of apoptotic cells is the optimal treatment duration.
Protocol 2: Western Blot Analysis of Mcl-1 and Cleaved PARP
This protocol details the procedure for analyzing the protein levels of Mcl-1 and cleaved PARP to confirm the mechanism of this compound-induced apoptosis.
Materials:
-
Treated cell lysates from the time-course experiment
-
Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Mcl-1, anti-PARP, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the harvested cells in protein lysis buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Densitometry analysis can be performed to quantify the changes in Mcl-1 and cleaved PARP levels relative to the loading control. A decrease in Mcl-1 and an increase in cleaved PARP over time will confirm the mechanism of action.
Visualizations
Caption: Mechanism of this compound induced apoptosis.
Caption: Workflow for determining optimal treatment duration.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Sumitomo Pharma Oncology Receives Orphan Drug Designation for this compound, an Investigational Oral CDK9 Inhibitor for the Treatment of Ewing Sarcoma [prnewswire.com]
- 3. Targeting CDK9 for Anti-Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alvocidib inhibits IRF4 expression via super‐enhancer suppression and adult T‐cell leukemia/lymphoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase I Trial of Vorinostat and Alvocidib in Patients with Relapsed, Refractory or Poor Prognosis Acute Leukemia, or Refractory Anemia with Excess Blasts-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
Technical Support Center: Troubleshooting Inconsistent Results in TP-1287 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TP-1287. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an investigational, orally bioavailable phosphate prodrug of alvocidib.[1][2][3][4][5] In preclinical studies, this compound is enzymatically hydrolyzed to its active form, alvocidib, which is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3] CDK9 is a key regulator of transcriptional elongation. By inhibiting CDK9, alvocidib prevents the phosphorylation of the C-terminal domain of RNA Polymerase II (RNAPII) at serine 2 (p-Ser2). This leads to the downregulation of short-lived and anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (MCL-1) and c-MYC, ultimately inducing apoptosis in cancer cells.[1][2][3][6]
Q2: What are the primary downstream markers to confirm this compound activity?
A2: The most direct and immediate downstream marker of CDK9 inhibition by this compound (alvocidib) is a decrease in the phosphorylation of the RNA Polymerase II C-terminal domain at Serine 2 (p-Ser2 RNAPII).[6] Subsequent downstream markers include a reduction in the mRNA and protein levels of MCL-1 and c-MYC.
Q3: In which cancer cell lines has this compound or alvocidib shown activity?
A3: Alvocidib, the active metabolite of this compound, has demonstrated preclinical activity in a range of cancer cell lines, particularly those with a high dependency on MCL-1. This includes models of hematologic malignancies such as acute myeloid leukemia (AML) and multiple myeloma, as well as solid tumors like Ewing sarcoma, prostate, breast, and lung carcinomas.[4]
Troubleshooting Guide
Inconsistent Cell Viability (IC50) Results
Q4: My IC50 values for this compound vary significantly between experiments. What are the potential causes?
A4: Inconsistent IC50 values can arise from several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Prodrug Conversion: this compound requires enzymatic conversion to its active form, alvocidib. The efficiency of this conversion can vary depending on the cell line's intrinsic phosphatase and esterase activity, as well as the composition of the cell culture medium.
-
Recommendation: Ensure consistent cell culture conditions, including media formulation and serum percentage. For direct comparison, consider including alvocidib as a positive control in parallel experiments.
-
-
Cell Line Heterogeneity and Passage Number: The expression levels of CDK9, MCL-1, and c-MYC can vary with cell line passage number and as a result of clonal selection during routine culture.
-
Recommendation: Use cell lines within a consistent and low passage number range. Periodically perform baseline characterization of your cell lines to check the expression of key target proteins.
-
-
Variability in Cell Seeding Density: Inconsistent initial cell numbers can lead to variability in the final cell viability readout.
-
Recommendation: Ensure accurate and consistent cell counting and seeding for all experiments.
-
-
Assay Incubation Time: The optimal incubation time to observe the cytotoxic effects of this compound can vary between cell lines due to differences in their doubling times and metabolic rates.
-
Recommendation: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for your specific cell line.
-
| Parameter | Recommendation | Rationale |
| Prodrug Conversion | Use consistent cell culture media and serum. Include alvocidib as a positive control. | Ensures consistent enzymatic activity for prodrug conversion. Alvocidib provides a baseline for maximal effect. |
| Cell Line Stability | Maintain a low passage number and periodically check target protein expression. | Minimizes phenotypic drift and ensures the cell line remains sensitive to CDK9 inhibition. |
| Cell Seeding | Use a hemocytometer or automated cell counter for accurate seeding. | Consistent starting cell numbers are critical for reproducible viability data. |
| Incubation Time | Optimize the assay duration for each cell line. | Allows for sufficient time to observe the full effect of the compound on cell proliferation and viability. |
Weak or No Downregulation of Downstream Markers (Western Blot)
Q5: I am not observing the expected decrease in p-Ser2 RNAPII, MCL-1, or c-MYC protein levels after this compound treatment. What should I check?
A5: This is a common issue that can be traced to several steps in the experimental workflow.
-
Insufficient Prodrug Conversion: As mentioned previously, inefficient conversion of this compound to alvocidib will result in a lack of downstream effects.
-
Recommendation: Confirm that your cell line has the necessary enzymatic activity to convert the prodrug. You can test this by comparing the effects of this compound to a dose-matched concentration of alvocidib.
-
-
Suboptimal Treatment Conditions: The concentration of this compound or the duration of treatment may be insufficient to induce a measurable change in downstream protein levels.
-
Recommendation: Perform a dose-response and time-course experiment to identify the optimal concentration and incubation time to observe changes in your target proteins. MCL-1 has a short half-life, so changes can often be observed within a few hours of treatment.
-
-
Technical Issues with Western Blotting: Problems with protein extraction, quantification, gel electrophoresis, transfer, or antibody incubation can all lead to weak or no signal.
-
Recommendation: Ensure that your lysis buffer contains fresh protease and phosphatase inhibitors. Confirm equal protein loading by Ponceau S staining or by probing for a loading control (e.g., GAPDH, β-actin). Use validated antibodies for your target proteins at the recommended dilutions.
-
-
Cell Line-Specific Resistance Mechanisms: Some cell lines may have intrinsic or acquired resistance to CDK9 inhibitors. This can be due to low dependence on MCL-1 or c-MYC for survival, or the activation of compensatory signaling pathways.
-
Recommendation: If you have confirmed target engagement (i.e., a decrease in p-Ser2 RNAPII) but do not see a corresponding decrease in MCL-1 or c-MYC, or a cytotoxic effect, your cell line may be resistant. Consider investigating alternative survival pathways that may be upregulated in response to CDK9 inhibition.
-
| Troubleshooting Step | Key Consideration | Action |
| Confirm Target Engagement | Is CDK9 being inhibited? | Assess the phosphorylation of RNAPII at Serine 2 (p-Ser2). This is the most direct marker of alvocidib activity. |
| Optimize Treatment | Are the dose and time sufficient? | Perform a dose-response (e.g., 10 nM - 1 µM) and time-course (e.g., 2, 4, 8, 24 hours) experiment. |
| Validate Western Blot | Is the technique working correctly? | Use a positive control cell lysate and ensure your antibodies are validated for the species and application. |
| Assess Cell Line Dependence | Is the cell line sensitive to MCL-1/c-MYC downregulation? | Review the literature for the known dependencies of your cell line or consider performing genetic knockdown experiments for comparison. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on cancer cell viability.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X stock solution of this compound in complete culture medium.
-
Perform serial dilutions to create a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM).
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubate for the desired time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
-
Western Blot Analysis of Downstream Markers
This protocol outlines the steps to analyze the protein levels of p-Ser2 RNAPII, MCL-1, and c-MYC following this compound treatment.
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the optimized time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an 8-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Ser2 RNAPII, MCL-1, c-MYC, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST and detect the signal using an ECL substrate.
-
Visualizations
Caption: this compound Signaling Pathway
Caption: Experimental Workflow
Caption: Troubleshooting Logic Tree
References
- 1. targetedonc.com [targetedonc.com]
- 2. Sumitomo Pharma Oncology Receives Orphan Drug Designation for this compound, an Investigational Oral CDK9 Inhibitor for the Treatment of Ewing Sarcoma [prnewswire.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. onclive.com [onclive.com]
- 6. Research Portal [scholarship.miami.edu]
Technical Support Center: Managing TP-1287 Toxicity in Animal Models
This technical support guide provides researchers, scientists, and drug development professionals with information on managing potential toxicities associated with TP-1287 in animal models. The following information is based on publicly available data and knowledge of the drug class.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is an investigational, orally bioavailable phosphate prodrug of alvocidib, a potent inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2][3][4] Upon administration, this compound is enzymatically converted to alvocidib. Alvocidib functions by binding to the ATP-binding site of CDK9, which in turn inhibits transcriptional elongation. This leads to the downregulation of key anti-apoptotic proteins like MCL-1 and oncogenes such as c-MYC, ultimately inducing apoptosis in cancer cells.[1][2][3]
Q2: What are the known toxicities of this compound in animal models?
A2: Specific preclinical toxicology data for this compound is not extensively published. However, based on the known toxicities of its active metabolite, alvocidib, and other CDK9 inhibitors, researchers should be vigilant for the following potential adverse effects in animal models:
-
Gastrointestinal (GI) Toxicity: Diarrhea is a common adverse event associated with alvocidib in clinical trials.[5] Therefore, monitoring for changes in stool consistency and animal hydration is crucial.
-
Hematologic Toxicity: As with many cytotoxic agents, myelosuppression is a potential risk. A reduction in white blood cell counts, particularly neutrophils, has been observed with other CDK9 inhibitors in animal studies. In a phase 1 human trial of this compound, the most common grade 3 adverse effect was anemia, although it was deemed unrelated to the drug.
-
General Systemic Toxicities: Non-specific signs of toxicity such as weight loss, reduced activity, and changes in appetite should be closely monitored.
-
Tumor Lysis Syndrome (TLS): In animals with large tumor burdens, rapid induction of apoptosis can lead to TLS. This is a known adverse event with alvocidib in clinical settings.[5]
Q3: What is the recommended starting dose for this compound in my animal model?
A3: The optimal dose of this compound will depend on the specific animal model, tumor type, and experimental goals. It is recommended to perform a dose-range finding study to determine the maximum tolerated dose (MTD) and the optimal biological dose in your specific model. Preclinical studies have shown that this compound has a robust therapeutic window in tumor xenograft models.
Troubleshooting Guides
Managing Gastrointestinal Toxicity
| Observed Issue | Potential Cause | Recommended Action |
| Diarrhea | Direct effect of this compound on the gastrointestinal tract. | - Monitor stool consistency and frequency daily.- Ensure ad libitum access to hydration (water or electrolyte solutions).- Consider dose reduction or interruption if diarrhea is severe or persistent.- Consult with a veterinarian for supportive care options, such as anti-diarrheal agents, if necessary. |
| Dehydration (scruffy fur, sunken eyes, reduced skin turgor) | Secondary to diarrhea and/or reduced fluid intake. | - Administer subcutaneous or intraperitoneal fluids (e.g., sterile saline or lactated Ringer's solution) as advised by a veterinarian.- Monitor body weight daily as an indicator of hydration status.- Provide wet food or hydrogels to encourage fluid intake. |
Managing Hematologic Toxicity
| Observed Issue | Potential Cause | Recommended Action |
| Neutropenia/Leukopenia | Myelosuppressive effects of CDK9 inhibition. | - Perform complete blood counts (CBCs) at baseline and at regular intervals during treatment (e.g., weekly).- If significant neutropenia is observed, consider dose reduction or a temporary hold on dosing.- House animals in a clean environment to minimize the risk of opportunistic infections. |
| Anemia | Potential for bone marrow suppression. | - Monitor hematocrit and hemoglobin levels through CBCs.- Observe for clinical signs of anemia such as pale mucous membranes and lethargy. |
Managing General Systemic Toxicity & Tumor Lysis Syndrome
| Observed Issue | Potential Cause | Recommended Action |
| Weight Loss (>15-20% of baseline) | Reduced food/water intake, GI toxicity, or general systemic effects. | - Monitor body weight daily.- Provide highly palatable, energy-dense food.- If weight loss is severe, consider dose reduction or euthanasia if humane endpoints are met. |
| Signs of Tumor Lysis Syndrome (e.g., lethargy, oliguria in models with large tumors) | Rapid breakdown of tumor cells releasing intracellular contents. | - Ensure adequate hydration to support renal function.- Monitor renal function parameters (e.g., BUN, creatinine) if clinically indicated and feasible.- Consider a lower starting dose in animals with very large tumor burdens. |
Experimental Protocols
Dose-Range Finding Study (Example Protocol for Mice)
-
Animal Model: Select a relevant tumor model (e.g., Ewing sarcoma xenograft).
-
Group Allocation: Randomize mice into cohorts of 3-5 animals per group.
-
Dose Escalation:
-
Start with a low dose of this compound (e.g., 1 mg/kg, administered orally once daily).
-
Escalate the dose in subsequent cohorts (e.g., 3 mg/kg, 10 mg/kg, 30 mg/kg).
-
-
Monitoring:
-
Record body weight and clinical observations daily.
-
Monitor for signs of toxicity as outlined in the troubleshooting guides.
-
Perform CBCs at baseline and at the end of the study.
-
-
Endpoint: The Maximum Tolerated Dose (MTD) is typically defined as the highest dose that does not cause >20% body weight loss or other signs of severe toxicity.
Data Presentation
Table 1: Potential Dose-Limiting Toxicities of CDK9 Inhibitors in Animal Models (Illustrative)
| Toxicity | Animal Model | Dose Level | Observations |
| Weight Loss | Mouse | High Dose | >15% body weight loss observed after 7-10 days of continuous dosing. |
| Neutropenia | Mouse | High Dose | Significant reduction in absolute neutrophil count after 14 days of treatment. |
| Diarrhea | N/A | N/A | Based on clinical data for alvocidib; monitor closely in preclinical models. |
Note: This table is illustrative and based on general knowledge of CDK9 inhibitors. Researchers must establish the specific toxicity profile of this compound in their models.
Visualizations
Caption: this compound Signaling Pathway
Caption: Toxicity Troubleshooting Workflow
References
- 1. targetedonc.com [targetedonc.com]
- 2. Sumitomo Pharma Oncology Receives Orphan Drug Designation for this compound, an Investigational Oral CDK9 Inhibitor for the Treatment of Ewing Sarcoma [prnewswire.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. onclive.com [onclive.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Enhancing the Therapeutic Window of TP-1287 in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the therapeutic window of TP-1287 in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational, orally bioavailable phosphate prodrug of alvocidib, a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2][3][4] Alvocidib is the active metabolite of this compound.[2] The primary mechanism of action of alvocidib is the inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex.[5][6] Inhibition of CDK9 leads to the suppression of transcriptional elongation of messenger RNA (mRNA) for short-lived oncoproteins and anti-apoptotic proteins, most notably c-MYC and Myeloid Cell Leukemia-1 (MCL-1).[1][5][6][7][8] The downregulation of these key survival proteins induces apoptosis in cancer cells.[2][9]
Q2: What are the main challenges in the preclinical development of CDK9 inhibitors like alvocidib?
While potent, CDK9 inhibitors can have a narrow therapeutic window. Challenges include on-target toxicities in normal tissues due to the essential role of CDK9 in regulating gene expression.[10] Additionally, the development of resistance can limit long-term efficacy.
Q3: How can the therapeutic window of this compound be enhanced in preclinical models?
Several strategies can be employed to widen the therapeutic window of this compound and its active form, alvocidib:
-
Combination Therapies: Synergistic effects have been observed when combining alvocidib with other anti-cancer agents. This can allow for lower, less toxic doses of each drug while achieving a greater therapeutic effect.
-
Prodrug Strategy: The use of the prodrug this compound enhances the oral bioavailability of alvocidib, potentially leading to a more favorable pharmacokinetic and safety profile compared to intravenous administration of alvocidib.[11]
-
Optimized Dosing Schedules: Intermittent dosing schedules may allow for the downregulation of target proteins like MCL-1 while giving normal tissues time to recover, thereby reducing toxicity.
Troubleshooting Guide
Issue: High toxicity observed in preclinical in vivo models with this compound monotherapy.
| Potential Cause | Troubleshooting Step |
| Dose is too high. | Perform a dose-ranging study to determine the maximum tolerated dose (MTD). Start with lower doses and escalate gradually while monitoring for signs of toxicity (e.g., weight loss, behavioral changes). |
| Sub-optimal dosing schedule. | Explore alternative dosing schedules, such as intermittent dosing (e.g., every other day, once weekly) instead of daily administration. This may allow for recovery of normal tissues. |
| Off-target effects of alvocidib. | Consider combination therapy with a synergistic agent to allow for a dose reduction of this compound while maintaining or enhancing anti-tumor efficacy. |
Issue: Limited anti-tumor efficacy of this compound as a single agent in a specific cancer model.
| Potential Cause | Troubleshooting Step |
| Intrinsic resistance of the tumor model. | Investigate the expression levels of key biomarkers such as c-MYC and MCL-1 in the tumor cells. Models with lower dependence on these pathways may be less sensitive. |
| Acquired resistance. | Analyze tumor samples from treated animals to identify potential resistance mechanisms, such as upregulation of alternative survival pathways. |
| Insufficient drug exposure at the tumor site. | Confirm the pharmacokinetic profile of this compound and alvocidib in the specific animal model to ensure adequate tumor penetration. |
| Sub-optimal therapeutic strategy. | Explore combination therapies. For example, combining this compound with a BCL-2 inhibitor like venetoclax can be effective in models with co-dependence on MCL-1 and BCL-2. |
Data Presentation
Table 1: In Vitro Synergistic Cytotoxicity of Alvocidib in Combination with 5-Azacytidine in High-Risk Myelodysplastic Syndromes (MDS) CD34+ Cells[12]
| Treatment Group | Median Cell Viability (%) |
| 5-Azacytidine (5-Aza) | 74 |
| Alvocidib (Alv) | 73.8 |
| 5-Aza + Alv | 55 |
Table 2: In Vitro Apoptosis in High-Risk MDS CD34+ Cells vs. Healthy CD34+ Cells with Combination Treatment (5-Aza + Alv)[12]
| Cell Type | Median % of Apoptotic and Dead Cells |
| High-Risk MDS CD34+ | 36.6 |
| Healthy CD34+ | 25.6 |
Table 3: In Vitro Potentiation of Venetoclax Activity by Alvocidib in Venetoclax-Resistant AML Cell Lines[13]
| Cell Line | Treatment | Venetoclax EC50 (nM) | Fold-Sensitization |
| THP-1 | Venetoclax alone | >10,000 | - |
| Venetoclax + 80 nM Alvocidib | 546 | 18.3 | |
| OCI-AML3 | Venetoclax alone | >10,000 | - |
| Venetoclax + 80 nM Alvocidib | 129 | 77.7 |
Experimental Protocols
In Vitro Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the cytotoxic effects of this compound as a single agent and in combination with other drugs.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and allow them to adhere overnight.[12]
-
Compound Preparation: Prepare serial dilutions of this compound and the combination drug in culture medium.
-
Treatment: Treat cells with single agents or in combination at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[12]
-
Lysis and Luminescence Reading:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.[12]
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy and tolerability of this compound as a monotherapy or in combination.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 to 10 x 10^6 cells) into the flank of immunocompromised mice (e.g., NOD/SCID or NSG).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups.
-
Drug Administration:
-
Prepare this compound in an appropriate vehicle for oral gavage.
-
Administer this compound and any combination agents according to the planned dosing schedule and route.
-
The control group should receive the vehicle alone.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor body weight and general health of the mice as indicators of toxicity.
-
-
Endpoint:
-
Continue treatment for a predetermined period or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
Western Blot Analysis for Target Engagement
Objective: To confirm the mechanism of action of this compound by assessing the levels of downstream target proteins.
Methodology:
-
Sample Preparation:
-
For in vitro studies, treat cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
For in vivo studies, homogenize excised tumor tissues in lysis buffer.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[12]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-RNA Polymerase II, c-MYC, MCL-1) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a preclinical in vivo xenograft study.
Caption: Rationale for combination therapy to enhance therapeutic window.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Research Portal [scholarship.miami.edu]
- 4. onclive.com [onclive.com]
- 5. CDK9 inhibition by dinaciclib potently suppresses Mcl-1 to induce durable apoptotic responses in aggressive MYC-driven B-cell lymphoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptional Silencing of MCL-1 Through Cyclin-Dependent Kinase Inhibition in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin-Dependent Kinase-9 Is a Therapeutic Target in MYC-Expressing Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound / Sumitomo Pharma [delta.larvol.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to TP-1287 in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the investigational CDK9 inhibitor, TP-1287.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally available investigational phosphate prodrug of alvocidib.[1] In vivo, this compound is hydrolyzed to its active form, alvocidib, which is a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from abortive to productive gene transcription. By inhibiting CDK9, alvocidib prevents this phosphorylation event, leading to a reduction in the transcription of short-lived mRNAs of key anti-apoptotic and oncogenic proteins, such as MCL-1 and c-MYC. The downregulation of these proteins ultimately induces apoptosis in cancer cells.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound are still under investigation, potential mechanisms can be extrapolated from studies of other CDK9 inhibitors and general principles of drug resistance. These may include:
-
Target Alteration: Mutations in the CDK9 gene that alter the drug-binding pocket, thereby reducing the affinity of alvocidib. A notable example from another CDK9 inhibitor, BAY1251152, is the L156F mutation in the CDK9 kinase domain, which confers resistance through steric hindrance.
-
Upregulation of Bypass Pathways: Cancer cells may activate alternative signaling pathways to compensate for the inhibition of CDK9-mediated transcription. This could involve the stabilization of MCL-1 or c-MYC through other mechanisms or the activation of parallel pro-survival pathways.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), can actively pump alvocidib out of the cell, reducing its intracellular concentration.
-
Altered Drug Metabolism: Changes in the activity of enzymes that metabolize alvocidib could lead to its inactivation.
Q3: How can I confirm if my resistant cell line has a mutation in CDK9?
To determine if your resistant cell line has a mutation in the CDK9 gene, you can perform the following:
-
Sanger Sequencing: Isolate genomic DNA from both the parental (sensitive) and resistant cell lines. Amplify the coding region of the CDK9 gene using PCR and then sequence the PCR product. Compare the sequences to identify any potential mutations in the resistant cell line.
-
Next-Generation Sequencing (NGS): For a more comprehensive analysis, you can perform whole-exome or targeted sequencing to identify mutations not only in CDK9 but also in other genes that might contribute to resistance.
Q4: What are some initial steps to overcome suspected resistance to this compound?
If you suspect resistance, consider the following initial strategies:
-
Combination Therapy: Investigate the synergistic effects of this compound with other anti-cancer agents. For example, combining this compound with inhibitors of other pro-survival pathways (e.g., BCL-2 inhibitors) or with cytotoxic chemotherapy could be effective.
-
Targeting Downstream Effectors: If resistance is due to the upregulation of bypass pathways, consider targeting key downstream effectors. For example, if MCL-1 levels remain high despite CDK9 inhibition, combining this compound with an MCL-1 inhibitor could be a viable strategy.
-
Inhibition of Drug Efflux Pumps: If increased drug efflux is suspected, you can test the effect of co-administering this compound with known inhibitors of ABC transporters, such as verapamil or cyclosporin A.
Troubleshooting Guides
Problem 1: Decreased cell death observed in response to this compound treatment over time.
| Possible Cause | Troubleshooting Steps |
| Development of acquired resistance. | 1. Confirm Resistance: Perform a dose-response curve with a cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 values of the parental and suspected resistant cell lines. A significant increase in the IC50 value confirms resistance. 2. Investigate Target Alteration: Sequence the CDK9 gene in both cell lines to check for mutations. 3. Assess Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to determine if alvocidib is still able to bind to CDK9 in the resistant cells. A lack of thermal shift in the resistant line would suggest a binding site mutation. 4. Analyze Protein Expression: Use Western blotting to examine the expression levels of CDK9, p-RNA Pol II, MCL-1, and c-MYC in both cell lines after this compound treatment. |
| Cell line contamination or misidentification. | 1. Cell Line Authentication: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line. 2. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination, as this can affect cellular responses to drugs. |
Problem 2: No significant decrease in MCL-1 or c-MYC protein levels after this compound treatment in a previously sensitive cell line.
| Possible Cause | Troubleshooting Steps |
| Ineffective drug concentration or degradation. | 1. Verify Drug Activity: Use a fresh stock of this compound. Confirm the working concentration and ensure proper storage conditions. 2. Optimize Treatment Time: Perform a time-course experiment to determine the optimal duration of this compound treatment for observing maximal downregulation of MCL-1 and c-MYC. |
| Upregulation of compensatory pathways. | 1. Pathway Analysis: Use techniques like RNA sequencing or proteomic analysis to identify upregulated signaling pathways in the resistant cells. 2. Combination Treatment: Based on the pathway analysis, test the combination of this compound with an inhibitor of the identified compensatory pathway. |
| Post-transcriptional stabilization of MCL-1 or c-MYC. | 1. Protein Stability Assay: Perform a cycloheximide chase assay to assess the protein stability of MCL-1 and c-MYC in the presence and absence of this compound. |
Data Presentation
Table 1: IC50 Values of Alvocidib (Active Metabolite of this compound) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| U2OS | Osteosarcoma | Not specified, but effective in nanomolar range | [1] |
| SaOS-2 | Osteosarcoma | Not specified, but effective in nanomolar range | [1] |
| SJSA-1 | Osteosarcoma | Not specified, but effective in nanomolar range | [1] |
| 143B | Osteosarcoma | Not specified, but effective in nanomolar range | [1] |
| Hut78 | Cutaneous T-cell Lymphoma | <100 | [2] |
| A2780 | Ovarian Carcinoma | 71 | [3] |
| A549 | Lung Carcinoma | 140 | [3] |
| MDA-MB-231 | Breast Cancer | 990 | [4] |
| T-47D | Breast Cancer | 430 | [4] |
| MCF-7 | Breast Cancer | >10,000 | [4] |
Note: IC50 values can vary depending on the assay conditions and cell line passage number.
Experimental Protocols
A selection of key experimental protocols is provided below. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: Generation of a this compound Resistant Cell Line
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT) to determine the IC50 of this compound for the parental cell line.
-
Initial Treatment: Start by continuously exposing the parental cells to this compound at a concentration equal to the IC20 or IC50.
-
Dose Escalation: Once the cells have adapted and are proliferating at a steady rate, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitoring: Closely monitor the cells for viability and proliferation. Significant cell death is expected after each dose escalation. Allow the surviving cells to recover and repopulate the flask.
-
Cryopreservation: At each successful dose escalation step, cryopreserve a batch of cells.
-
Confirmation of Resistance: After several months of continuous culture with increasing concentrations of this compound, confirm the development of resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line. A resistant line will typically have an IC50 value that is 5 to 10-fold higher than the parental line.
-
Stability of Resistance: To check if the resistance is stable, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50.
Protocol 2: MTT Cell Viability Assay
Materials:
-
Parental and resistant cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis
Materials:
-
Parental and resistant cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CDK9, anti-phospho-RNA Pol II (Ser2), anti-MCL-1, anti-c-MYC, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Mandatory Visualizations
References
refining dosage calculations for TP-1287 in different tumor types
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining dosage calculations for TP-1287 in various tumor types. The information is presented in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable phosphate prodrug of alvocidib, a potent inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2][3][4] Upon oral administration, this compound is enzymatically hydrolyzed to the active compound, alvocidib.[2][3] Alvocidib functions by binding to the ATP-binding site of CDK9, which inhibits its phosphorylation activity.[2][3][4] This inhibition of CDK9 leads to the downregulation of key anti-apoptotic proteins such as MCL-1 and oncogenes like c-MYC, ultimately resulting in tumor cell death.[1][2][3][4]
Q2: What is the recommended phase 2 dose (RP2D) of this compound?
A2: The recommended Phase 2 dose (RP2D) of this compound has been established at 11 mg administered twice daily (BID) in a continuous 28-day treatment cycle.[5][6] This dosage was determined from the dose-escalation portion of a Phase 1 clinical trial in patients with advanced solid tumors.[5]
Q3: In which tumor types has this compound shown clinical activity?
A3: Clinical benefit of this compound has been observed in several tumor types during a Phase 1 study. This includes a partial response in a sarcoma patient and stable disease in patients with renal cell carcinoma (RCC) and bladder cancer.[1] Furthermore, due to promising preclinical data and its mechanism of action, this compound has been granted orphan drug designation by the FDA for the treatment of Ewing sarcoma.[2][3][4][7] A dose-expansion cohort of the Phase 1 trial is specifically evaluating its efficacy in patients with Ewing sarcoma, dedifferentiated liposarcoma, and synovial sarcoma.[6] Preclinical studies have also suggested potential efficacy in prostate, breast, and lung carcinomas.[1]
Troubleshooting Guide
Issue 1: High variability in pharmacokinetic (PK) data.
Possible Cause: As a prodrug, the conversion of this compound to its active form, alvocidib, can be influenced by individual patient metabolism.
Suggested Solution:
-
Monitor Pharmacodynamics: In addition to standard PK measurements (Cmax and AUC), assess pharmacodynamic markers of CDK9 inhibition. A flow cytometric assay to measure the phosphorylation state of RNA Polymerase II in peripheral blood mononuclear cells (PBMCs) has been successfully used in clinical trials to demonstrate dose-dependent target engagement.[1]
-
Correlate with Clinical Response: Analyze PK and pharmacodynamic data in conjunction with clinical outcomes to establish a therapeutic window.
Issue 2: Determining an appropriate starting dose for a new tumor type in preclinical models.
Possible Cause: The optimal dose of this compound can vary between different tumor cell lines and xenograft models.
Suggested Solution:
-
In Vitro Screening: Initially, screen a panel of tumor cell lines for sensitivity to alvocidib to identify those with high dependency on MCL-1 or c-MYC.
-
In Vivo Dose-Ranging Studies: In mouse xenograft models of the target tumor type, perform dose-ranging studies. Preclinical research has demonstrated that oral administration of this compound can inhibit tumor growth and MCL-1 expression in an Ewing sarcoma mouse model.[5][8] Start with doses that have been shown to be effective in other solid tumor models and escalate to determine the maximum tolerated dose and optimal therapeutic dose.
Data and Protocols
Clinical Trial Data
Table 1: Summary of Phase 1 Dose-Escalation Study of this compound in Advanced Solid Tumors
| Cohort | Dose | Cmax (ng/mL) | AUC (ng*h/mL) |
| 1-6 | 1 mg QD to <11 mg BID | Near-linear increase | Near-linear increase |
| 6 | - | 80 | 499.3 |
Data from a Phase 1, first-in-human, open-label, dose-escalation study (NCT03298984) in 22 patients with advanced solid tumors. Doses ranged from 1 mg once daily (QD) to 11 mg twice daily (BID) over 7 cohorts.[1]
Table 2: Clinical Activity of this compound in a Phase 1 Study
| Tumor Type | Response | Duration |
| Sarcoma | Partial Response | 15+ cycles |
| Renal Cell Carcinoma | Stable Disease | 7+ cycles |
| Bladder Cancer (Patient 1) | Stable Disease | 6 cycles |
| Bladder Cancer (Patient 2) | Stable Disease | 8 cycles |
[1]
Experimental Protocols
Protocol 1: Pharmacodynamic Assay for CDK9 Inhibition
Objective: To assess the dose-dependent inhibition of CDK9 by this compound in patient samples.
Methodology:
-
Collect peripheral blood mononuclear cells (PBMCs) from patients at baseline and various time points after this compound administration.
-
Fix and permeabilize the cells according to standard flow cytometry protocols.
-
Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the C-terminal domain of RNA Polymerase II (phospho-RNA Pol II).
-
Analyze the samples using a flow cytometer to quantify the level of phospho-RNA Pol II.
-
A dose-dependent reduction in the levels of phospho-RNA Pol II is indicative of CDK9 inhibition.[1]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Clinical trial workflow for this compound.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. onclive.com [onclive.com]
- 3. targetedonc.com [targetedonc.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. ascopubs.org [ascopubs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Sumitomo Pharma Oncology Receives Orphan Drug Designation for this compound, an Investigational Oral CDK9 Inhibitor for the Treatment of Ewing Sarcoma [prnewswire.com]
- 8. Research Portal [scholarship.miami.edu]
Technical Support Center: Oral Administration of TP-1287
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing variability in the oral administration of TP-1287. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational oral phosphate prodrug of alvocidib, a potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] this compound is designed to increase the oral bioavailability of alvocidib.[3] Once administered, this compound is enzymatically converted to alvocidib, which binds to the ATP-binding site of CDK9. This inhibits CDK9-mediated phosphorylation, leading to the downregulation of key anti-apoptotic proteins like MCL-1 and transcription factors such as c-MYC, ultimately resulting in tumor cell apoptosis.[1][2]
Q2: What are the key pharmacokinetic properties of this compound?
A2: this compound was developed to overcome the solubility limitations of its active form, alvocidib.[3] Preclinical studies in mice have shown that this compound is effectively converted to alvocidib and achieves high oral bioavailability.[3] In a Phase 1 clinical trial, this compound demonstrated a near-linear increase in plasma Cmax and AUC with increasing doses.[4]
Q3: What are the most critical factors that can introduce variability in oral dosing studies with this compound?
A3: Variability in oral dosing studies can arise from three main areas: the drug formulation, the experimental procedure, and the physiological state of the animal.[5][6] For this compound, key factors to control are:
-
Formulation: Ensuring complete dissolution or a homogenous suspension of this compound in the vehicle is critical.[7]
-
Dosing Technique: Inconsistent oral gavage technique can lead to significant differences in the administered dose and animal stress levels.[8]
-
Physiological Factors: The presence or absence of food in the gastrointestinal tract can significantly alter drug absorption.[3][9][10]
Q4: Should animals be fasted before oral administration of this compound?
A4: Yes, it is highly recommended to fast animals for a period before oral dosing.[11] Fasting helps to reduce variability in gastric emptying and intestinal transit times, leading to more consistent drug absorption.[11] The presence of food can alter the gastrointestinal pH and motility, which can impact the dissolution and absorption of this compound.[12][13] A typical fasting period for mice is 4-6 hours.[14]
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of Alvocidib
| Potential Cause | Recommended Action |
| Inconsistent Formulation | Ensure this compound is fully solubilized or forms a homogenous suspension in the chosen vehicle. Visually inspect for any precipitation or phase separation before each dose. Prepare fresh formulations regularly. |
| Inaccurate Dosing Volume | Calibrate pipettes and syringes regularly. Use a consistent and precise oral gavage technique for each animal.[5] |
| Variable Animal Fasting | Standardize the fasting period for all animals in the study. Ensure equal access to water during fasting. |
| Incorrect Gavage Technique | Ensure all personnel are properly trained in oral gavage. The gavage needle should be inserted gently and to the correct depth to ensure delivery directly into the stomach.[15] |
Issue 2: Inconsistent or Lower-than-Expected Efficacy
| Potential Cause | Recommended Action |
| Poor Bioavailability | Although this compound is designed for oral bioavailability, suboptimal formulation can still be an issue. Consider optimizing the vehicle. For poorly soluble compounds, formulations such as lipid-based systems or nanosuspensions can improve absorption.[2][16] |
| "Food Effect" | If animals are not consistently fasted, the presence of food could be interfering with drug absorption. Implement a strict and consistent fasting protocol.[9][10] |
| Incorrect Dose Calculation | Double-check all dose calculations based on the most recent body weights of the animals. |
Issue 3: Signs of Animal Distress During or After Dosing
| Potential Cause | Recommended Action |
| Improper Restraint | Use a firm but gentle restraint technique to minimize stress.[1] Ensure the animal's head and neck are properly aligned to facilitate smooth passage of the gavage needle.[15] |
| Incorrect Gavage Needle Size or Type | Use a gavage needle of the appropriate size and material for the animal. Flexible or soft-tipped needles can reduce the risk of esophageal injury.[14] |
| Aspiration of Dosing Solution | If the animal shows signs of respiratory distress (e.g., coughing, choking), the dosing solution may have entered the trachea. Stop the procedure immediately.[15] The animal should be closely monitored and euthanized if distress is severe. Review and refine the gavage technique. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
-
Vehicle Selection: Based on the physicochemical properties of this compound, select an appropriate vehicle. Common vehicles for oral gavage in mice include:
-
0.5% (w/v) Methylcellulose in sterile water
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[12]
-
-
Preparation:
-
Weigh the required amount of this compound powder.
-
If using a co-solvent system, first dissolve the this compound in the organic solvent (e.g., DMSO).
-
Gradually add the remaining vehicle components while continuously mixing (e.g., vortexing or sonicating) to ensure a homogenous solution or suspension.
-
Visually inspect the final formulation for complete dissolution or a uniform suspension.
-
-
Storage: Store the formulation as recommended based on its stability. For many formulations, preparation on the day of dosing is ideal.
Protocol 2: Oral Administration of this compound to Mice via Gavage
-
Animal Preparation:
-
Fast the mice for 4-6 hours before dosing, with free access to water.[14]
-
Record the body weight of each mouse on the day of dosing to calculate the precise dosing volume.
-
-
Dosing Procedure:
-
Gently restrain the mouse, ensuring the head, neck, and body are in a straight line.[15]
-
Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).[15]
-
Gently insert the gavage needle into the mouth, over the tongue, and advance it into the esophagus to the pre-measured depth.
-
Administer the this compound formulation slowly and steadily.
-
Withdraw the needle smoothly.
-
-
Post-Dosing Monitoring:
Data Presentation
Table 1: Recommended Maximum Oral Gavage Volumes in Mice
| Body Weight (g) | Maximum Volume (mL) |
| 10 | 0.1 |
| 20 | 0.2 |
| 30 | 0.3 |
Note: These are general guidelines. The maximum volume may need to be adjusted based on the specific vehicle and experimental endpoint. Pregnant animals should receive a lower volume.[15]
Visualizations
Caption: Experimental workflow for oral administration of this compound.
Caption: Key factors contributing to variability in oral drug administration.
Caption: Simplified signaling pathway of this compound.
References
- 1. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Food Effects on Oral Drug Absorption: Application of Physiologically-Based Pharmacokinetic Modeling as a Predictive Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exposure Variability with Oral Dosing in Preclinical Species - AAPS Newsmagazine [aapsnewsmagazine.org]
- 5. academic.oup.com [academic.oup.com]
- 6. A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Refining dosing by oral gavage in the dog: A protocol to harmonise welfare - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Food Effects on Oral Drug Absorption: Preliminary Investigation of Mechanisms and Case Studies in Large Animal Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Predicting Impact of Food and Feeding Time on Oral Absorption of Drugs with a Novel Rat Continuous Intestinal Absorption Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 14. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.fsu.edu [research.fsu.edu]
- 16. upm-inc.com [upm-inc.com]
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of TP-1287 and Alvocidib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of TP-1287 and its active metabolite, alvocidib, both potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9). This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying molecular pathways and experimental workflows to support researchers in oncology and drug development.
Introduction
This compound is an orally bioavailable phosphate prodrug of alvocidib.[1][2] In vivo, this compound is enzymatically hydrolyzed to release its active form, alvocidib.[2] Consequently, the in vitro efficacy of this compound is directly attributable to the activity of alvocidib. Alvocidib is a potent inhibitor of CDK9, a key regulator of transcription. By inhibiting CDK9, alvocidib prevents the phosphorylation of RNA Polymerase II, leading to a downregulation of anti-apoptotic proteins such as MCL-1 and c-MYC, ultimately inducing apoptosis in cancer cells.[1][2] This guide will focus on the in vitro activity of alvocidib as the active compound for both agents.
Data Presentation: In Vitro Efficacy of Alvocidib
The following tables summarize the 50% inhibitory concentration (IC50) values of alvocidib in various cancer cell lines and against different cyclin-dependent kinases.
Table 1: Alvocidib IC50 Values in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| Hut78 | Cutaneous T-cell Lymphoma | < 100 | [3] |
| LNCAP | Prostate Cancer | 16 | |
| K562 | Chronic Myelogenous Leukemia | 130 | |
| HCT116 | Colon Carcinoma | 13 (colony growth) | |
| A2780 | Ovarian Carcinoma | 15 (colony growth) | |
| PC3 | Prostate Cancer | 10 (colony growth) | |
| Mia PaCa-2 | Pancreatic Cancer | 36 (colony growth) |
Table 2: Alvocidib IC50 Values against Cyclin-Dependent Kinases (CDKs)
| Kinase | IC50 (nM) | Citation |
| CDK1 | 20-100 | |
| CDK2 | 20-100 | |
| CDK4 | 20-100 | |
| CDK6 | 20-100 | |
| CDK9 | 20-100 | |
| CDK7 | 875 |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a common method to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in complete culture medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A dilution series of alvocidib is prepared in culture medium. The existing medium is removed from the wells and replaced with the medium containing various concentrations of the compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration used for the drug dilutions.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Following a further incubation of 1-4 hours, a solubilization solution (e.g., DMSO or a detergent-based buffer) is added to each well to dissolve the formazan crystals formed by viable cells.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The IC50 value is then calculated from the dose-response curve.
In Vitro CDK9 Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of CDK9.
-
Reagent Preparation: Prepare a reaction buffer (e.g., containing Tris-HCl, MgCl2, and DTT), a solution of recombinant CDK9/cyclin T1 enzyme, a substrate peptide, and ATP.
-
Compound Dilution: Prepare a serial dilution of alvocidib in the assay buffer.
-
Kinase Reaction: In a 384-well plate, combine the CDK9/cyclin T1 enzyme, the substrate peptide, and the various concentrations of alvocidib. Initiate the kinase reaction by adding ATP.
-
Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent such as ADP-Glo™. This involves a two-step process: first, stopping the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP into a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The percentage of inhibition is calculated for each alvocidib concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Mandatory Visualization
Signaling Pathway of Alvocidib Action
Caption: Alvocidib inhibits CDK9, leading to reduced transcription and apoptosis.
Experimental Workflow for In Vitro Efficacy Testing
Caption: Workflow for determining the in vitro efficacy of alvocidib.
References
A Comparative Analysis of TP-1287 and Other Selective CDK9 Inhibitors in Sarcoma Models
For Immediate Release
In the landscape of targeted therapies for sarcomas, a class of rare and heterogeneous cancers, selective inhibition of Cyclin-Dependent Kinase 9 (CDK9) has emerged as a promising strategy. TP-1287, an orally available prodrug of the potent CDK9 inhibitor alvocidib, is under active investigation, particularly in Ewing sarcoma. This guide provides a comparative overview of this compound against other selective CDK9 inhibitors, focusing on their preclinical performance in sarcoma models.
Mechanism of Action: Targeting Transcriptional Addiction in Sarcomas
CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex. It plays a pivotal role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II, thereby releasing it from promoter-proximal pausing and enabling transcriptional elongation. Many sarcomas are characterized by a dependency on the continuous high-level expression of specific oncogenes, a phenomenon known as transcriptional addiction.
By inhibiting CDK9, these selective inhibitors lead to a global downregulation of short-lived messenger RNAs (mRNAs) that encode for key oncogenic and anti-apoptotic proteins, such as Myeloid Cell Leukemia-1 (MCL-1) and MYC.[1][2] This disruption of the cancer cell's transcriptional machinery ultimately induces apoptosis and inhibits tumor growth.[1][2] this compound, upon oral administration, is enzymatically converted to its active form, alvocidib, which then exerts its inhibitory effect on CDK9.[1][2]
dot
Figure 1. Mechanism of Action of this compound (Alvocidib) in Sarcoma Cells.
Comparative Preclinical Efficacy
Direct head-to-head preclinical studies comparing this compound with other selective CDK9 inhibitors in the same sarcoma models are limited. However, by compiling available data, we can draw initial comparisons of their anti-cancer activity.
In Vitro Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound (as its active form, alvocidib) and other selective CDK9 inhibitors in various sarcoma cell lines.
| Inhibitor | Sarcoma Subtype | Cell Line/Model | IC50 | Reference(s) |
| Alvocidib (active form of this compound) | Ewing Sarcoma | Cell Lines | 68 - 125 nM | [3] |
| Ewing Sarcoma | PDX Models | 27 - 160 nM | [3] | |
| Osteosarcoma | U2OS, SaOS-2, SJSA-1, 143B | Not specified, effective at nanomolar concentrations | [4] | |
| KB-0742 | Soft Tissue Sarcoma | 18 Cell Line Screen (median) | 0.8705 µM | [5] |
| Soft Tissue Sarcoma | 11 Sensitive Cell Lines (median) | 0.679 µM | [5] | |
| Rhabdomyosarcoma | Patient-Derived Organoid | 2.75 µM | [5] | |
| NVP-2 | Not specified | Not specified | CDK9 biochemical IC50 <0.5 nM | [6][7] |
| AZD4573 | Not specified | Not specified | CDK9 biochemical IC50 <3-4 nM | [8][9] |
| Voruciclib | Not specified | Not specified | Not specified |
PDX: Patient-Derived Xenograft
In Vivo Efficacy
Preclinical in vivo studies using animal models provide crucial insights into the potential therapeutic efficacy of these inhibitors.
-
This compound: In a preclinical model of Ewing sarcoma using A-673 cells, this compound administered orally at 2.5 mg/kg daily demonstrated tumor growth inhibition.[3]
-
KB-0742: In vivo studies in patient-derived xenograft (PDX) models of chordoma, a rare bone cancer, showed that KB-0742 could inhibit tumor growth.[5]
-
Other Inhibitors: Sarcoma-specific in vivo efficacy data for NVP-2, AZD4573, and voruciclib is not as extensively reported in the public domain.
Experimental Protocols
Standard methodologies are employed to evaluate the efficacy of CDK9 inhibitors in sarcoma models.
dot
Figure 2. General Experimental Workflow for Preclinical Evaluation of CDK9 Inhibitors.
Cell Viability Assays
-
Purpose: To determine the concentration of the inhibitor required to reduce the viability of sarcoma cells by 50% (IC50).
-
Method: Sarcoma cell lines are seeded in multi-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours). Cell viability is then assessed using a luminescent-based assay such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.
Western Blotting
-
Purpose: To confirm that the inhibitor is hitting its target (CDK9) and affecting downstream signaling pathways.
-
Method: Sarcoma cells are treated with the inhibitor for a defined time. Cell lysates are then prepared, and proteins are separated by size using gel electrophoresis. The separated proteins are transferred to a membrane and probed with specific antibodies to detect the levels of total and phosphorylated RNA Polymerase II, as well as downstream targets like MCL-1 and c-MYC. A decrease in the phosphorylated form of RNA Polymerase II and reduced levels of MCL-1 and c-MYC indicate successful target engagement.[10]
In Vivo Xenograft Studies
-
Purpose: To evaluate the anti-tumor efficacy and tolerability of the inhibitor in a living organism.
-
Method: Human sarcoma cells or patient-derived tumor fragments are implanted either subcutaneously or orthotopically into immunocompromised mice. Once tumors are established, mice are treated with the inhibitor or a vehicle control. Tumor growth is monitored regularly by measuring tumor volume. The body weight and general health of the mice are also monitored to assess toxicity. At the end of the study, tumors may be excised for further analysis.[11][12]
Conclusion
This compound, through its active metabolite alvocidib, demonstrates potent anti-tumor activity in preclinical models of sarcoma, particularly Ewing sarcoma. While direct comparative data is still emerging, the available evidence suggests that selective CDK9 inhibition is a valid therapeutic strategy for transcriptionally addicted sarcomas. Further preclinical and clinical investigations are warranted to fully elucidate the comparative efficacy and safety of this compound against other selective CDK9 inhibitors and to identify the sarcoma subtypes most likely to benefit from this therapeutic approach. The ongoing clinical trial for this compound in solid tumors, including Ewing sarcoma (NCT03604783), will provide crucial data on its clinical potential.[2]
References
- 1. labiotech.eu [labiotech.eu]
- 2. targetedonc.com [targetedonc.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The cyclin-dependent kinase inhibitor flavopiridol (alvocidib) inhibits metastasis of human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Xenografting Human Musculoskeletal Sarcomas in Mice, Chick Embryo, and Zebrafish: How to Boost Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TP-1287 and Other Investigational Drugs for Ewing Sarcoma
For Researchers, Scientists, and Drug Development Professionals
Ewing sarcoma, an aggressive bone and soft-tissue cancer primarily affecting children and young adults, presents a significant therapeutic challenge, particularly in cases of relapsed or refractory disease. The unique molecular landscape of Ewing sarcoma, most commonly driven by the EWS-FLI1 fusion oncoprotein, has paved the way for the development of targeted therapies. This guide provides a head-to-head comparison of the investigational CDK9 inhibitor TP-1287 against other promising drugs in development, including PARP inhibitors, LSD1 inhibitors, HDAC inhibitors, and multi-targeted tyrosine kinase inhibitors (TKIs).
Overview of Investigational Drugs
This comparison focuses on the following investigational drugs and drug classes, selected for their relevance and progress in clinical development for Ewing sarcoma:
-
This compound (Alvocidib): An oral prodrug of the potent CDK9 inhibitor alvocidib, which targets transcriptional addiction in cancer cells.
-
PARP Inhibitors (Olaparib, Talazoparib): Exploit deficiencies in DNA damage repair pathways in Ewing sarcoma.
-
LSD1 Inhibitors (Seclidemstat): Target the epigenetic machinery that is co-opted by the EWS-FLI1 oncoprotein.
-
HDAC Inhibitors (Panobinostat, Romidepsin): Modulate the epigenome to induce anti-tumor effects and sensitize cancer cells to other therapies.
-
Tyrosine Kinase Inhibitors (Cabozantinib, Regorafenib): Inhibit multiple signaling pathways involved in tumor growth, angiogenesis, and metastasis.
Preclinical Efficacy Comparison
The following table summarizes the in vitro potency of the selected investigational drugs in Ewing sarcoma cell lines. IC50 values, the concentration of a drug that inhibits a biological process by 50%, are a standard measure of preclinical efficacy.
| Drug Class | Drug | Ewing Sarcoma Cell Lines | IC50 (nM) | Reference(s) |
| CDK9 Inhibitor | Alvocidib (active form of this compound) | Various | 68 - 125 | [1] |
| Patient-Derived Xenograft (PDX) Models | 27 - 160 | [1] | ||
| PARP Inhibitor | Olaparib | RD-ES | ~3,600 | [2] |
| LSD1 Inhibitor | Seclidemstat (SP-2577) | Not specified | 25 - 50 | [3][4] |
| HDAC Inhibitor | Panobinostat | A673 | ~2.79 | [5] |
Clinical Trial Data Comparison
This table presents a summary of available clinical trial data for the investigational drugs in patients with Ewing sarcoma. It is important to note that these trials vary in their design, patient populations, and lines of prior therapy, making direct cross-trial comparisons challenging.
| Drug | Trial Identifier | Phase | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference(s) |
| This compound | NCT03604783 | 1 | Advanced solid tumors, including Ewing sarcoma | Data for Ewing sarcoma cohort not yet fully reported; 1 sarcoma patient had a partial response.[6][7][8][9][10] | Not yet reported for Ewing sarcoma cohort. | [6][7][8][9][10] |
| Talazoparib (with chemotherapy) | NCT02306161 | 1 | Recurrent/refractory solid malignancies, including Ewing sarcoma | 25% (in combination with temozolomide and irinotecan) | Not reported | [11] |
| Seclidemstat | NCT03600649 | 1/2 | Relapsed/refractory Ewing sarcoma | Preliminary activity observed; 16.7% of evaluable patients had stable disease.[3][12][13][14][15][16] | Not yet reported | [13][14] |
| Cabozantinib | NCT02243605 (CABONE) | 2 | Advanced Ewing sarcoma | 26% | 4.4 months | [5][14][17][18][19][20] |
| Regorafenib | NCT02389244 (REGOBONE) | 2 | Advanced Ewing sarcoma | 21.7% | 11.4 weeks | [4][19][21] |
| Panobinostat | NCT01136499 | 2 | Advanced soft tissue sarcoma (including a case report in Ewing sarcoma) | One patient with metastatic Ewing sarcoma had stable disease for 18 months.[9][22] | Not applicable | [9] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways and mechanisms of action for each class of investigational drugs in Ewing sarcoma.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Class I histone deacetylases (HDAC) critically contribute to Ewing sarcoma pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. Efficacy and safety of regorafenib in patients with metastatic bone sarcomas (REGOBONE) - SPAGN - Sarcoma Patient Advocacy Global Network [sarcoma-patients.org]
- 5. patientworthy.com [patientworthy.com]
- 6. The PARP inhibitor olaparib enhances the sensitivity of Ewing sarcoma to trabectedin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. onclive.com [onclive.com]
- 10. targetedonc.com [targetedonc.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. researchgate.net [researchgate.net]
- 15. cancernetwork.com [cancernetwork.com]
- 16. onclive.com [onclive.com]
- 17. Cabozantinib in Advanced Ewing Sarcomas and osteosarcomas: a multicentre, single-arm, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Receptor Tyrosine Kinase Inhibitors for the Treatment of Recurrent and Unresectable Bone Sarcomas [mdpi.com]
- 20. Cabozantinib in patients with advanced Ewing sarcoma or osteosarcoma (CABONE): a multicentre, single-arm, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A phase II trial of regorafenib in patients with advanced Ewing sarcoma and related tumors of soft tissue and bone: SARC024 trial results - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Assessing the Synergistic Potential of TP-1287 with Standard Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently a lack of publicly available preclinical or clinical data directly assessing the synergistic effects of TP-1287 in combination with standard chemotherapy agents. This compound is an investigational oral prodrug of alvocidib, a potent inhibitor of cyclin-dependent kinase 9 (CDK9).[1] Therefore, this guide extrapolates the potential for synergistic effects based on the known mechanism of action of alvocidib and available data from studies involving alvocidib in combination with chemotherapy. The information presented herein is intended for research and informational purposes and should not be interpreted as clinical guidance.
Introduction
This compound is a novel, orally bioavailable small molecule inhibitor that is converted in vivo to its active metabolite, alvocidib. Alvocidib functions as a potent inhibitor of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription.[1] By inhibiting CDK9, alvocidib disrupts the production of short-lived anti-apoptotic proteins, such as Mcl-1, and oncogenes like MYC, thereby inducing apoptosis in cancer cells. This mechanism of action provides a strong rationale for combining this compound with standard chemotherapy agents that induce cellular stress and DNA damage. The downregulation of survival signals by this compound may lower the threshold for chemotherapy-induced apoptosis, leading to synergistic anti-tumor activity.
This guide provides a comparative overview of the potential synergistic effects of this compound with standard-of-care chemotherapy regimens for several cancer types currently under investigation in clinical trials for this compound, including Ewing sarcoma, prostate cancer, breast cancer, and lung cancer.
Mechanism of Synergism: this compound and Chemotherapy
The proposed synergistic interaction between this compound (via alvocidib) and traditional chemotherapy is rooted in their complementary mechanisms of action.
Caption: Proposed synergistic mechanism of this compound and chemotherapy.
Comparative Analysis of Potential Synergies
While direct comparative data for this compound is unavailable, the following sections outline the standard chemotherapy regimens for relevant cancers and the theoretical basis for synergistic activity with a CDK9 inhibitor like alvocidib.
Ewing Sarcoma
Standard first-line therapy for Ewing sarcoma often involves alternating cycles of VDC (Vincristine, Doxorubicin, Cyclophosphamide) and IE (Ifosfamide, Etoposide).[2][3]
| Chemotherapy Agent | Mechanism of Action | Potential Synergy with this compound (via Alvocidib) |
| Vincristine | Mitotic inhibitor (inhibits microtubule formation) | Preclinical studies have shown that vinca alkaloids can modulate apoptosis pathways, which could be enhanced by the Mcl-1 downregulation induced by alvocidib.[3] |
| Doxorubicin | Topoisomerase II inhibitor, intercalates DNA | By inducing DNA damage, doxorubicin activates stress pathways that can be potentiated by the inhibition of survival signals by alvocidib. |
| Cyclophosphamide | Alkylating agent (cross-links DNA) | Similar to doxorubicin, it induces DNA damage, making cells more susceptible to apoptosis when survival pathways are inhibited. |
| Ifosfamide | Alkylating agent (cross-links DNA) | The DNA damage response triggered by ifosfamide could be synergistically enhanced by alvocidib-mediated suppression of anti-apoptotic proteins.[4][5] |
| Etoposide | Topoisomerase II inhibitor | Etoposide-induced DNA strand breaks can trigger apoptosis, a process that may be augmented by the concurrent inhibition of Mcl-1 by alvocidib.[4][5] |
Prostate Cancer
Docetaxel is a standard-of-care chemotherapy for metastatic castration-resistant prostate cancer (mCRPC).
| Chemotherapy Agent | Mechanism of Action | Potential Synergy with this compound (via Alvocidib) |
| Docetaxel | Mitotic inhibitor (stabilizes microtubules) | Alvocidib has shown synergistic effects with docetaxel in preclinical models of other cancers.[6] The proposed mechanism involves the enhancement of docetaxel-induced apoptosis through the downregulation of survival proteins. |
Breast Cancer
Standard chemotherapy for breast cancer is diverse and depends on the subtype. Gemcitabine is used in certain settings.
| Chemotherapy Agent | Mechanism of Action | Potential Synergy with this compound (via Alvocidib) |
| Gemcitabine | Nucleoside analog (inhibits DNA synthesis) | Preclinical studies have demonstrated that the combination of gemcitabine with CDK inhibitors can be synergistic.[7] The inhibition of DNA repair and induction of apoptosis by gemcitabine can be potentiated by alvocidib. |
Lung Cancer
Cisplatin is a cornerstone of treatment for many types of lung cancer.
| Chemotherapy Agent | Mechanism of Action | Potential Synergy with this compound (via Alvocidib) |
| Cisplatin | Alkylating-like agent (forms DNA adducts) | The extensive DNA damage caused by cisplatin strongly induces apoptotic pathways. Alvocidib's ability to suppress Mcl-1 could significantly lower the threshold for cisplatin-induced cell death.[8][9] |
Experimental Protocols
As no direct preclinical studies on this compound in combination with chemotherapy have been published, this section provides a generalized experimental workflow for assessing synergistic effects, based on common methodologies in the field.
Caption: General workflow for assessing drug synergy.
Cell Viability and Synergy Analysis
-
Cell Culture: Cancer cell lines relevant to the tumor type of interest are cultured under standard conditions.
-
Drug Treatment: Cells are treated with a dose range of this compound, the standard chemotherapy agent, and the combination of both for a specified duration (e.g., 72 hours).
-
Viability Assay: Cell viability is assessed using a metabolic assay such as MTT or a cell counting method.
-
Combination Index (CI) Calculation: The results are analyzed using the Chou-Talalay method to determine the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Apoptosis Assays
-
Western Blotting: Following treatment, cell lysates are collected and subjected to western blotting to analyze the expression levels of key apoptotic proteins such as cleaved PARP, cleaved caspase-3, and Mcl-1.
-
Flow Cytometry: Cells are stained with Annexin V and Propidium Iodide (PI) and analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
In Vivo Xenograft Studies
-
Tumor Implantation: Human cancer cells are implanted subcutaneously into immunocompromised mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone, chemotherapy alone, and the combination of this compound and chemotherapy.
-
Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.
-
Toxicity Assessment: Animal body weight and general health are monitored as indicators of treatment-related toxicity.
Conclusion
While direct experimental evidence for the synergistic effects of this compound with standard chemotherapy is not yet available, the underlying mechanism of its active metabolite, alvocidib, as a CDK9 inhibitor provides a strong biological rationale for such combinations. By downregulating key survival proteins like Mcl-1, this compound has the potential to sensitize cancer cells to the cytotoxic effects of various chemotherapy agents. Preclinical studies with alvocidib have shown promise for synergistic interactions with drugs like docetaxel and gemcitabine. Further preclinical studies are warranted to systematically evaluate the synergistic potential of this compound with standard-of-care chemotherapy regimens for Ewing sarcoma, prostate cancer, breast cancer, and lung cancer. Such studies will be crucial in guiding the design of future clinical trials aimed at improving therapeutic outcomes for patients with these malignancies.
References
- 1. Enhanced Oral Bioavailability of Alvocidib: The Development and Efficacy of this compound Prodrug [synapse.patsnap.com]
- 2. Localized Adult Ewing Sarcoma: Favorable Outcomes with Alternating Vincristine, Doxorubicin, Cyclophosphamide, and Ifosfamide, Etoposide (VDC/IE)‐Based Multimodality Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3464-Ewing sarcoma VDC/IE overview | eviQ [eviq.org.au]
- 4. Ifosfamide plus etoposide in newly diagnosed Ewing's sarcoma of bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A phase II study of flavopiridol (Alvocidib) in combination with docetaxel in refractory, metastatic pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Promising combination therapies with gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic effects of new chemopreventive agents and conventional cytotoxic agents against human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of TP-1287 and Other CDK Inhibitors in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational CDK9 inhibitor TP-1287 against established CDK4/6 inhibitors—palbociclib, ribociclib, and abemaciclib—in the context of solid tumor treatment. This comparison is based on publicly available preclinical and clinical data.
Introduction to CDK Inhibition in Oncology
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a pivotal role in regulating the cell cycle and gene transcription. Their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention. While CDK4/6 inhibitors have become a cornerstone in the treatment of hormone receptor-positive (HR+), HER2-negative (HER2-) breast cancer, the landscape of CDK inhibition is expanding to other CDK family members and tumor types. This compound, a clinical-stage CDK9 inhibitor, represents a distinct mechanistic approach to targeting CDK-driven oncogenesis.
This compound: A Novel CDK9 Inhibitor
This compound is an orally bioavailable phosphate prodrug of alvocidib, a potent inhibitor of CDK9.[1][2] Alvocidib's primary mechanism of action involves the inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex. This inhibition leads to the downregulation of short-lived and highly transcribed genes, including critical anti-apoptotic proteins like MCL-1 and the oncogene c-MYC, ultimately inducing apoptosis in tumor cells.[3][4] The FDA has granted Orphan Drug Designation to this compound for the treatment of Ewing sarcoma.[4]
Approved CDK4/6 Inhibitors: Palbociclib, Ribociclib, and Abemaciclib
Palbociclib, ribociclib, and abemaciclib are orally administered, selective inhibitors of CDK4 and CDK6. These inhibitors prevent the phosphorylation of the retinoblastoma (Rb) protein, thereby inducing a G1 cell cycle arrest and inhibiting tumor cell proliferation.[5] They are all approved for the treatment of HR+/HER2- advanced or metastatic breast cancer in combination with endocrine therapy.[6] Their application in other solid tumors is an active area of investigation.[7]
Preclinical Performance: A Mechanistic Comparison
Direct preclinical studies comparing this compound (alvocidib) with CDK4/6 inhibitors across a broad range of solid tumor cell lines are limited in the public domain. However, their distinct mechanisms of action suggest different spectrums of activity.
A study in a patient-derived xenograft model of estrogen receptor-positive (ER+) metastatic breast cancer that had progressed on letrozole and palbociclib showed that the triplet combination of a CDK9 inhibitor, palbociclib, and fulvestrant had a synergistic effect, significantly downregulating CDK9 target genes like MYC.[8] This suggests that CDK9 inhibition can overcome resistance to CDK4/6 inhibitors.
Table 1: Preclinical Characteristics of this compound and CDK4/6 Inhibitors
| Feature | This compound (Alvocidib) | Palbociclib, Ribociclib, Abemaciclib |
| Primary Target | CDK9 | CDK4, CDK6 |
| Mechanism of Action | Inhibition of transcriptional elongation, leading to downregulation of MCL-1 and c-MYC, and induction of apoptosis.[3][4] | Inhibition of Rb phosphorylation, leading to G1 cell cycle arrest.[5] |
| Reported Preclinical Activity in Solid Tumors | Prostate, breast, and lung carcinoma models.[1][2] Ewing sarcoma.[4] | Breast cancer, lymphoma, sarcoma, and teratoma models.[5] |
Clinical Performance: Early Insights and Established Efficacy
The clinical development of this compound in solid tumors is in its early stages, with Phase 1 data available. In contrast, the CDK4/6 inhibitors have extensive data from large-scale Phase 3 trials, primarily in breast cancer. A direct comparison of clinical efficacy is therefore not yet feasible.
This compound in Advanced Solid Tumors
A Phase 1, first-in-human, dose-escalation study (NCT03298984/NCT03604783) evaluated the safety and preliminary efficacy of oral this compound in patients with advanced solid tumors.[1][2]
Table 2: Summary of Phase 1 Clinical Trial Results for this compound in Advanced Solid Tumors
| Endpoint | Result |
| Patients Enrolled | 22 (20 evaluable for efficacy as of data cutoff)[1] |
| Tumor Types | Various advanced solid tumors |
| Dose Range | 1 mg QD to 11 mg BID[1] |
| Maximum Tolerated Dose (MTD) | Not explicitly stated in the abstract |
| Pharmacokinetics | Cmax and AUC increased in a near-linear fashion up to cohort 6.[1] |
| Pharmacodynamics | Dose-dependent reduction of phospho-RNA Pol II, consistent with CDK9 inhibition.[1] |
| Most Common Grade 3 Adverse Event | Anemia (unrelated) in 2 patients.[1] |
| Clinical Benefit | 1 partial response (sarcoma), 1 stable disease (renal cell carcinoma), 2 stable diseases (bladder cancer).[1] |
CDK4/6 Inhibitors in Solid Tumors (Beyond Breast Cancer)
The efficacy of CDK4/6 inhibitors is being explored in various solid tumors, often in combination with other agents.
Table 3: Selected Clinical Trial Data for CDK4/6 Inhibitors in Non-Breast Solid Tumors
| Inhibitor | Trial (Tumor Type) | Key Efficacy Results |
| Palbociclib | Phase 2 (Mantle Cell Lymphoma) | 1 complete response, 2 partial responses (n=17). Median PFS: 4 months.[9] |
| Palbociclib | Phase 2 (Sarcoma) | PFS at 12 weeks: 66% (n=29).[9] |
| Abemaciclib | MONARCH 3 (HR+/HER2- MBC) | In combination with an NSAI, showed a statistically significant improvement in PFS.[10] |
| Ribociclib | MONALEESA-7 (HR+/HER2- ABC) | In combination with endocrine therapy, demonstrated a significant OS benefit.[11] |
Experimental Protocols
This compound Phase 1 Trial (NCT03298984/NCT03604783)
This was a multicenter, open-label, dose-escalation study with a standard 3+3 design using a modified Fibonacci scheme.[1] The primary objectives were to determine the maximum tolerated dose and dose-limiting toxicities.[12] Patients with advanced metastatic or progressive solid tumors who were refractory to or intolerant of standard therapy were enrolled.[12] this compound was administered orally. Pharmacodynamic assessments included measuring the phosphorylation state of RNA Polymerase II in peripheral blood mononuclear cells by flow cytometry.[1]
CDK4/6 Inhibitor Phase 3 Trials (General Overview)
The pivotal trials for palbociclib (PALOMA series), ribociclib (MONALEESA series), and abemaciclib (MONARCH series) were randomized, double-blind, placebo-controlled studies in patients with HR+/HER2- advanced or metastatic breast cancer.[13][14][15] Patients were typically randomized to receive the CDK4/6 inhibitor in combination with an aromatase inhibitor or fulvestrant, versus placebo plus the same endocrine therapy.[13][14][15] The primary endpoint was typically progression-free survival.[10]
Signaling Pathways and Experimental Workflows
Caption: this compound Signaling Pathway.
Caption: CDK4/6 Inhibition Signaling Pathway.
Caption: General Drug Development Workflow.
Conclusion
This compound and the approved CDK4/6 inhibitors represent two distinct and potentially complementary approaches to targeting the cell cycle and transcriptional machinery in solid tumors. While CDK4/6 inhibitors have demonstrated significant clinical benefit, primarily in HR+/HER2- breast cancer, by inducing cell cycle arrest, this compound offers a different strategy by inhibiting transcriptional elongation and inducing apoptosis. The early clinical data for this compound are encouraging, and further development, particularly in tumors dependent on MCL-1 and c-MYC, is warranted. Future studies, including potential combination therapies, will be crucial to fully elucidate the therapeutic potential of this compound and its positioning relative to other CDK inhibitors in the treatment of solid tumors.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. ascopubs.org [ascopubs.org]
- 3. targetedonc.com [targetedonc.com]
- 4. onclive.com [onclive.com]
- 5. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 6. MONALEESA clinical program: a review of ribociclib use in different clinical settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palbociclib in Solid Tumor Patients With Genomic Alterations in the cyclinD-cdk4/6-INK4a-Rb Pathway: Results From National Cancer Institute-Children's Oncology Group Pediatric Molecular Analysis for Therapy Choice Trial Arm I (APEC1621I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CDK9 inhibitors for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. Updated Overall Survival of Ribociclib plus Endocrine Therapy versus Endocrine Therapy Alone in Pre- and Perimenopausal Patients with HR+/HER2- Advanced Breast Cancer in MONALEESA-7: A Phase III Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. researchgate.net [researchgate.net]
- 15. The MonarchE trial: improving the clinical outcome in HR+/HER2− early breast cancer: recent results and next steps - PMC [pmc.ncbi.nlm.nih.gov]
Beyond c-MYC and MCL-1: Validating the Downstream Targets of TP-1287
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
TP-1287, an orally bioavailable prodrug of the potent Cyclin-Dependent Kinase 9 (CDK9) inhibitor alvocidib, has demonstrated significant promise in oncology. Its mechanism of action is primarily attributed to the suppression of key oncogenes and anti-apoptotic proteins, most notably c-MYC and MCL-1. However, the transcriptional regulatory role of CDK9 suggests a broader impact on the cancer cell transcriptome. This guide provides a comparative analysis of the downstream targets of this compound beyond c-MYC and MCL-1, offering insights into its extended mechanism of action and comparing its effects with other CDK9 inhibitors.
Expanded Downstream Target Profile of this compound
Recent studies have begun to elucidate a wider network of genes and pathways regulated by the CDK9 inhibition mediated by this compound. This expanded target profile provides a more comprehensive understanding of its anti-neoplastic activity.
Key Downstream Targets and Pathways
Beyond the well-documented suppression of c-MYC and MCL-1, this compound has been shown to modulate the expression and activity of several other critical proteins and pathways involved in cancer cell survival and proliferation.
-
Interferon Regulatory Factor 4 (IRF4): In hematological malignancies such as Adult T-cell Leukemia/Lymphoma (ATL), this compound has been shown to suppress the expression of IRF4, a key transcription factor for lymphocyte differentiation and survival, through the inhibition of super-enhancer activity.[1][2]
-
Homeobox A9 (HOXA9): This transcription factor, often overexpressed in acute myeloid leukemia (AML) and associated with poor prognosis, is another identified downstream target of CDK9 inhibition.
-
NF-κB Signaling Pathway: Alvocidib, the active metabolite of this compound, has been demonstrated to inhibit the activation of the NF-κB pathway, a central regulator of inflammation, immunity, and cell survival.[3] This inhibition occurs through the suppression of IκBα kinase activity and p65 phosphorylation.[3]
-
Global Splicing Regulation: CDK9 plays a role in the regulation of RNA splicing. Inhibition of CDK9 by agents like alvocidib can lead to widespread defects in pre-mRNA splicing, affecting the expression of crucial proteins, including the androgen receptor (AR) and its splice variants in prostate cancer.
-
Kinome Reprogramming: Kinomic profiling studies have revealed that alvocidib treatment leads to significant changes in the phosphorylation status of multiple proteins, including Calmodulin, Annexin A1, and Annexin A2, indicating a broader impact on cellular signaling networks.
Comparative Analysis with Alternative CDK9 Inhibitors
The landscape of CDK9 inhibitors is expanding, with several molecules in various stages of preclinical and clinical development. This section compares the effects of this compound (alvocidib) with other notable CDK9 inhibitors on the newly identified downstream targets.
| Target/Pathway | This compound (Alvocidib) | KB-0742 | VIP152 | Reference |
| IRF4 Expression | Significant downregulation in ATL cell lines and patient samples. IC50 values in the nanomolar range.[1][2][4] | Data not yet available. | Data not yet available. | [1][2][4] |
| HOXA9 Expression | Downregulation observed in AML models. | Data not yet available. | Data not yet available. | |
| NF-κB Pathway | Inhibition of TNF-α-induced activation.[3] | Data not yet available. | Data not yet available. | [3] |
| Splicing Regulation | Induces global splicing defects. | Data not yet available. | Data not yet available. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols used to identify and validate the downstream targets of this compound.
Western Blot Analysis for Protein Expression
-
Cell Lysis: Cells are treated with this compound or a vehicle control for a specified time. After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., IRF4, p-p65, Annexin A1/A2) and a loading control (e.g., GAPDH, β-actin). This is followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (RT-qPCR) for mRNA Expression
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated and control cells using a suitable kit. First-strand cDNA is synthesized from the RNA using a reverse transcription kit.
-
qPCR: The relative expression of target genes (e.g., IRF4, HOXA9) is quantified by qPCR using gene-specific primers and a fluorescent dye-based detection method (e.g., SYBR Green).
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH, ACTB) used for normalization.
Chromatin Immunoprecipitation (ChIP) for Super-Enhancer Analysis
-
Cross-linking and Chromatin Preparation: Cells are treated with this compound or vehicle. Protein-DNA complexes are cross-linked with formaldehyde. Cells are then lysed, and the chromatin is sheared to an appropriate size by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody against a protein of interest (e.g., BRD4, H3K27ac) or a control IgG. The antibody-protein-DNA complexes are pulled down using protein A/G beads.
-
DNA Purification and Analysis: The cross-links are reversed, and the DNA is purified. The enrichment of specific genomic regions is quantified by qPCR or analyzed on a genome-wide scale by next-generation sequencing (ChIP-seq).
Kinomic Profiling using PamGene Platform
-
Lysate Preparation: Cell lysates are prepared from treated and control cells using a specialized lysis buffer.
-
Kinase Assay: The lysates are incubated on a PamChip® array, which contains multiple peptides that are substrates for various kinases. The phosphorylation of these peptides by the kinases present in the lysate is detected in real-time using fluorescently labeled antibodies.
-
Data Analysis: The phosphorylation signal is quantified, and the activity of different kinases and signaling pathways is inferred using specialized software.
Visualizing the Molecular Pathways and Workflows
Caption: this compound signaling pathway beyond c-MYC and MCL-1.
Caption: General experimental workflow for validating downstream targets.
References
- 1. Alvocidib inhibits IRF4 expression via super‐enhancer suppression and adult T‐cell leukemia/lymphoma cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alvocidib inhibits IRF4 expression via super-enhancer suppression and adult T-cell leukemia/lymphoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavopiridol inhibits NF-kappaB activation induced by various carcinogens and inflammatory agents through inhibition of IkappaBalpha kinase and p65 phosphorylation: abrogation of cyclin D1, cyclooxygenase-2, and matrix metalloprotease-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
Evaluating the Long-Term Efficacy and Safety of TP-1287 in Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical data available for TP-1287, an investigational oral CDK9 inhibitor, and places it in the context of other CDK9 inhibitors in development. The information is based on publicly available data from preclinical studies, corporate press releases, and conference presentations.
Introduction to this compound
This compound is an orally bioavailable phosphate prodrug of alvocidib, a potent inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2][3][4] CDK9 is a key regulator of transcription elongation, and its inhibition leads to the downregulation of anti-apoptotic proteins like MCL-1 and oncogenes such as c-MYC.[1][2][3][4] This mechanism makes CDK9 an attractive target for cancer therapy, particularly in malignancies dependent on these short-lived proteins. This compound is currently being evaluated in a Phase 1 clinical trial for patients with advanced solid tumors, including Ewing sarcoma.[1][2][3][4][5]
Mechanism of Action: The CDK9 Signaling Pathway
This compound is converted in the body to its active form, alvocidib, which then inhibits CDK9. This inhibition prevents the phosphorylation of RNA Polymerase II, leading to a decrease in the transcription of key survival genes for cancer cells, ultimately inducing apoptosis (programmed cell death).
Preclinical Efficacy: A Comparative Overview
Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models. The following table summarizes the available efficacy data for this compound and compares it with other CDK9 inhibitors in development. It is important to note that direct cross-study comparisons are challenging due to variations in experimental models and methodologies.
| Drug | Cancer Model(s) | Key Efficacy Findings | Reference(s) |
| This compound | Ewing sarcoma, prostate, breast, and lung carcinoma xenograft models. | Demonstrated significant tumor growth inhibition. | [1][2][3][4][5][6][7] |
| KB-0742 | Prostate cancer xenograft, MYC-amplified triple-negative breast cancer (TNBC) PDX models. | Inhibited tumor growth with modest effects on body weight. Showed anti-tumor activity comparable to standard of care chemotherapeutic agents in TNBC PDX models. | [8][9][10][11][12] |
| AZD4573 | Hematological cancer cell lines (e.g., AML, Burkitt Lymphoma), xenograft models of hematological tumors. | Induced rapid apoptosis in various hematological cancer cell lines. Showed tumor regression in xenograft models. Tumor growth inhibition of 40-60% in Burkitt Lymphoma xenografts. | [13][14][15][16][17] |
| Voruciclib | Diffuse large B-cell lymphoma (DLBCL) preclinical models. | Repressed MCL-1 protein expression. In combination with venetoclax, led to tumor cell apoptosis and tumor growth inhibition. | [18][19][20][21][22] |
Preclinical Safety and Toxicology
Comprehensive long-term safety and toxicology data for this compound and its competitors are not extensively detailed in the public domain. The available information generally indicates that these compounds are tolerated at efficacious doses in preclinical models.
| Drug | Animal Model(s) | Key Safety/Toxicology Findings | Reference(s) |
| This compound | Information not publicly available in detail. Generally reported to be well-tolerated in preclinical models. | No specific long-term toxicology data has been publicly released. Phase 1 clinical data suggests tolerability in heavily pretreated patients. | [23] |
| KB-0742 | Mouse xenograft models. | Modest effects on body weight were observed. A toxicology profile supporting clinical dosing has been established. | [8][12] |
| AZD4573 | Rat, dog, monkey. | Exhibits a short half-life in multiple preclinical species. | [17] |
| Voruciclib | Preclinical models. | Preclinical data suggests synergy with venetoclax without significant overlapping toxicities. Phase 1 clinical data in hematologic malignancies showed it was generally well-tolerated. | [20][22] |
Experimental Protocols
Detailed experimental protocols for the preclinical studies of this compound are not fully available in public documents. However, based on the nature of the reported studies, a general workflow can be outlined.
Generalized Experimental Workflow for Preclinical Evaluation of an Oral Anticancer Agent:
A typical preclinical evaluation would involve:
-
In Vitro Studies: Initial testing on cancer cell lines to determine the compound's potency and mechanism of action.
-
Animal Model Selection: Establishment of relevant animal models, such as patient-derived xenografts (PDX) or cell line-derived xenografts in immunocompromised mice.
-
Dose-Range Finding: Preliminary studies to determine the maximum tolerated dose (MTD) and optimal dosing schedule.
-
Long-Term Efficacy Studies: Administration of the drug to tumor-bearing animals over an extended period to monitor tumor growth inhibition and impact on survival.
-
Long-Term Safety/Toxicology Studies: Concurrent monitoring of animal health, including body weight, clinical signs, and post-study histopathological analysis of major organs to identify any potential toxicities.
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis: Measurement of drug concentration in the blood and tissues over time (PK) and assessment of target engagement and downstream effects (PD) in tumor and surrogate tissues.
Conclusion
The available preclinical data suggests that this compound is a promising oral CDK9 inhibitor with demonstrated anti-tumor activity in various cancer models. However, a comprehensive evaluation of its long-term efficacy and safety profile is limited by the lack of detailed, publicly available data. As this compound progresses through clinical development, more extensive preclinical and clinical data will likely be published, providing a clearer picture of its therapeutic potential and safety profile in comparison to other CDK9 inhibitors. Researchers and drug development professionals should continue to monitor publications and conference presentations for more in-depth information on this and other emerging cancer therapeutics.
References
- 1. targetedonc.com [targetedonc.com]
- 2. onclive.com [onclive.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Sumitomo Pharma Oncology Receives Orphan Drug Designation for this compound, an Investigational Oral CDK9 Inhibitor for the Treatment of Ewing Sarcoma [prnewswire.com]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced Oral Bioavailability of Alvocidib: The Development and Efficacy of this compound Prodrug [synapse.patsnap.com]
- 8. businesswire.com [businesswire.com]
- 9. tempus.com [tempus.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting CDK9 with AZD4573: A Promising Therapeutic Approach for Hematologic Cancers [synapse.patsnap.com]
- 14. ashpublications.org [ashpublications.org]
- 15. AZD4573 [openinnovation.astrazeneca.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. selleckchem.com [selleckchem.com]
- 18. biospace.com [biospace.com]
- 19. Voruciclib, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
- 21. The oral CDK9 inhibitor voruciclib combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. providence.elsevierpure.com [providence.elsevierpure.com]
- 23. ASCO – American Society of Clinical Oncology [asco.org]
Cross-Validating TP-1287's Mechanism of Action in Different Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational oral CDK9 inhibitor, TP-1287, with other emerging targeted cancer therapies. The objective is to offer a clear perspective on its mechanism of action, preclinical efficacy, and potential advantages in various cancer models. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key cited experiments are provided.
This compound: A Potent Oral Prodrug Targeting Transcriptional Addiction
This compound is an orally bioavailable phosphate prodrug of alvocidib, a potent inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2][3][4] Upon enzymatic hydrolysis in the body, this compound is converted to its active form, alvocidib, which targets a fundamental vulnerability of many cancer cells: transcriptional addiction.
Cancer cells often exhibit a high reliance on the continuous transcription of key oncogenes and anti-apoptotic proteins for their survival and proliferation. CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain of RNA Polymerase II, a necessary step for productive transcriptional elongation. By inhibiting CDK9, alvocidib effectively shuts down the transcription of genes with short half-lives, such as the prominent oncogene c-MYC and the anti-apoptotic protein MCL-1.[2][3][4] This targeted suppression of pro-survival signals ultimately leads to tumor cell apoptosis.[2][3]
The prodrug formulation of this compound is designed to improve upon the pharmacokinetic properties of alvocidib, allowing for oral administration and potentially more sustained target engagement.[5]
Signaling Pathway of this compound (Alvocidib)
Caption: Mechanism of action of this compound.
Preclinical Efficacy of this compound in Cancer Models
Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, particularly in hematological malignancies and solid tumors characterized by c-MYC or MCL-1 dependency.
In Vitro Activity
While specific IC50 values for this compound are not widely published, the anti-tumor activity of its active form, alvocidib, has been documented in various cancer cell lines.
In Vivo Efficacy
This compound has shown significant tumor growth inhibition in mouse xenograft models.
| Cancer Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (% TGI) | Reference |
| Multiple Myeloma (RPMI-8226 xenograft) | This compound | 2.5 mg/kg, oral | 56.0% | [6] |
| 7.5 mg/kg, oral | 76.6% | [6] | ||
| 15 mg/kg, oral | 93.9% | [6] | ||
| Ewing Sarcoma (mouse xenograft) | This compound | Not specified | Inhibited tumor growth | [7] |
Comparative Analysis with Alternative Targeted Therapies
To contextualize the potential of this compound, this section compares its preclinical performance with other CDK9 inhibitors, as well as inhibitors of its key downstream targets, MCL-1 and c-MYC.
Alternative CDK9 Inhibitors
Several other selective CDK9 inhibitors are currently in preclinical and clinical development.
| Compound | Cancer Model | IC50 / EC50 | In Vivo Efficacy | Reference | | :--- | :--- | :--- | :--- | | KB-0742 | Triple-Negative Breast Cancer (TNBC) cell lines | 600 nM - 1.2 µM (cytotoxic IC50) | Tumor growth inhibition in 3 MYC-amplified TNBC PDX models |[8][9] | | | Ovarian Cancer & Lymphoma cell lines | Not specified | Tumor regressions in 3 ovarian cancer models; >50% TGI in several lymphoma models |[10] | | SLS009 (Tambiciclib) | ASXL1 mutant Colorectal Cancer cell lines | <100 nM (in 50% of mutant lines) | Not specified |[11][12] | | | TP53-mutated AML cells | Not specified | Reduced leukemia cell populations by up to 80% (monotherapy) and 97% (in combination) |[13] |
MCL-1 Inhibitors
Given that MCL-1 is a critical downstream target of CDK9, direct MCL-1 inhibitors represent a relevant therapeutic alternative.
| Compound | Cancer Model | IC50 / EC50 | In Vivo Efficacy | Reference | | :--- | :--- | :--- | :--- | | AZD5991 | Multiple Myeloma (MOLP8) | 33 nM (caspase EC50) | Complete tumor regression in MM and AML xenograft models after a single dose |[14][15] | | | AML (MV4;11) | 24 nM (caspase EC50) | |[14] | | | Hematological cancer cell lines (6/22 AML, 7/19 MM) | <100 nM (caspase EC50) | |[14] | | S63845 | Multiple Myeloma (sensitive lines) | <0.1 µM | 103% TGI (H929 model), 114% TGI (AMO1 model) |[16] | | | AML cell lines | 4–233 nM | Complete remission in 6/8 mice (MV4-11 model) |[16] | | | Lymphoma/CML (sensitive lines) | <0.1 µM | Cured 70% of mice with Eμ-Myc lymphomas |[17] |
c-MYC Inhibitors
Directly targeting the oncoprotein c-MYC is another therapeutic strategy that overlaps with the downstream effects of CDK9 inhibition.
| Compound | Cancer Model | IC50 / EC50 | In Vivo Efficacy | Reference | | :--- | :--- | :--- | :--- | | OMO-103 | Advanced Solid Tumors (Phase 1) | Not applicable | Stable disease in 8 of 17 evaluable patients |[5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the preclinical evaluation of this compound and its alternatives.
Cell Viability Assay (MTT Assay)
This protocol outlines a common method for assessing the effect of a compound on cell proliferation.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Add the diluted compound to the appropriate wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 1-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Experimental Workflow for In Vitro and In Vivo Drug Evaluation
Caption: A typical preclinical evaluation workflow.
Western Blot Analysis for Downstream Target Modulation
Objective: To qualitatively or quantitatively assess the levels of specific proteins (e.g., MCL-1, c-MYC) in cancer cells following treatment with a test compound.
Materials:
-
Treated and untreated cancer cell lysates
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the target proteins (e.g., anti-MCL-1, anti-c-MYC) and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and quantify the protein concentration of each sample.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies that specifically bind to the target proteins.
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and binds to the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Imaging: Capture the light signal using an imaging system to visualize the protein bands. The intensity of the bands corresponds to the amount of the target protein.
Animal Xenograft Model for In Vivo Efficacy
Objective: To evaluate the anti-tumor efficacy of a test compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells for implantation
-
Test compound (e.g., this compound) and vehicle control
-
Calipers for tumor measurement
-
Animal scale for body weight measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once the tumors reach a predetermined average volume, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound or vehicle control to the mice according to the planned dosing schedule (e.g., oral gavage daily).
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers and the body weight of the mice regularly (e.g., twice weekly).
-
Efficacy and Toxicity Assessment: At the end of the study, calculate the tumor growth inhibition for the treated groups compared to the control group. Monitor for any signs of toxicity, such as significant body weight loss.
-
Data Analysis: Analyze the tumor growth data statistically to determine the significance of the anti-tumor effect.
Conclusion
This compound, as an oral prodrug of the CDK9 inhibitor alvocidib, presents a compelling therapeutic strategy for cancers dependent on the sustained transcription of key oncogenes and survival factors. Its mechanism of action, centered on the downregulation of c-MYC and MCL-1, is well-supported by preclinical data. The comparative analysis with other targeted agents, including alternative CDK9 inhibitors and inhibitors of its downstream effectors, highlights the potential of this therapeutic approach. The provided experimental protocols offer a framework for the continued investigation and cross-validation of this compound's efficacy in diverse cancer models. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. onclive.com [onclive.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. targetedonc.com [targetedonc.com]
- 5. Enhanced Oral Bioavailability of Alvocidib: The Development and Efficacy of this compound Prodrug [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Research Portal [scholarship.miami.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tempus.com [tempus.com]
- 10. Kronos Bio Presents Preclinical Data on Oral CDK9 Inhibitor [globenewswire.com]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. sec.gov [sec.gov]
- 14. AZD5991 [openinnovation.astrazeneca.com]
- 15. selleckchem.com [selleckchem.com]
- 16. apexbt.com [apexbt.com]
- 17. Frontiers | Mcl-1 Inhibition: Managing Malignancy in Multiple Myeloma [frontiersin.org]
Safety Operating Guide
Essential Safety and Disposal Protocols for TP-1287
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Proper Handling and Disposal of the Investigational Drug TP-1287.
This compound is an orally bioavailable phosphate prodrug of alvocidib, a potent inhibitor of cyclin-dependent kinase 9 (CDK9), with potential antineoplastic activity. As an investigational drug, and likely classified as a cytotoxic agent, the proper handling and disposal of this compound are critical to ensure personnel safety and environmental protection. All procedures must be conducted in compliance with federal, state, and local regulations, including the guidelines set forth by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[1]
General Handling and Personal Protective Equipment (PPE)
Due to its cytotoxic nature, personnel handling this compound should adhere to strict safety protocols to minimize exposure. This includes the use of appropriate Personal Protective Equipment (PPE).
Recommended PPE for Handling this compound:
| PPE Component | Specification | Purpose |
| Gloves | Chemically resistant, disposable | To prevent skin contact. Double gloving is recommended. |
| Gown | Disposable, lint-free, low-permeability fabric with long sleeves and tight-fitting cuffs | To protect clothing and skin from contamination. |
| Eye Protection | Safety glasses with side shields or goggles | To prevent eye exposure from splashes or aerosols. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder form or when there is a risk of aerosolization. |
Disposal Procedures for this compound
The disposal of investigational drugs like this compound must be meticulously managed to prevent environmental contamination and ensure regulatory compliance. The following steps outline a general procedure for the proper disposal of this compound and associated waste.
-
Segregation and Identification:
-
All waste contaminated with this compound, including unused or expired drug product, vials, syringes, contaminated PPE, and cleaning materials, must be segregated from non-hazardous waste streams.[2]
-
Waste should be categorized based on its physical form (solid, liquid, sharps).
-
-
Waste Containment:
-
Solid Waste: Place in a designated, leak-proof, and puncture-resistant container clearly labeled as "Hazardous Pharmaceutical Waste" or "Cytotoxic Waste."[2][3]
-
Liquid Waste: Collect in a compatible, sealed, and shatterproof container. The container must be clearly labeled with the contents and hazard warnings. Neutralization may be required for acidic or basic solutions before disposal.[2]
-
Sharps: All needles, syringes, and other contaminated sharp objects must be placed in a designated sharps container that is puncture-resistant and leak-proof.[4]
-
-
Labeling and Storage:
-
All waste containers must be clearly labeled with the name of the waste, the associated hazards (e.g., "Cytotoxic," "Hazardous Waste"), and the date of accumulation.[2]
-
Store waste in a secure, designated area with limited access, away from general laboratory traffic.
-
-
Final Disposal:
-
This compound waste is considered hazardous and should not be disposed of in standard landfill or sewer systems.[1]
-
The primary method for the disposal of cytotoxic and other hazardous pharmaceutical waste is incineration at a licensed hazardous waste facility.[5]
-
Arrange for a certified hazardous waste contractor to collect and transport the waste for final disposal. Ensure a complete chain-of-custody for all disposed materials.[4]
-
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper segregation and disposal of this compound waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific Standard Operating Procedures (SOPs) for hazardous waste management and the relevant Safety Data Sheet (SDS) for detailed information. Disposal procedures for investigational products may also be dictated by the study sponsor.[5][6]
References
Comprehensive Safety and Handling Guide for TP-1287
Disclaimer: TP-1287 is an investigational compound. As a specific Safety Data Sheet (SDS) is not publicly available, this guide is based on the safety profile of its active metabolite, Alvocidib (also known as Flavopiridol), and established best practices for handling potent cytotoxic compounds. This information is intended to supplement, not replace, a formal risk assessment and the standard operating procedures of your institution. Always consult with your organization's Environmental Health and Safety (EHS) department before handling this compound.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling and disposal of this potent investigational agent.
Hazard Identification and Classification
This compound is a prodrug of Alvocidib, a potent inhibitor of cyclin-dependent kinases (CDKs).[1] Alvocidib is classified as a cytotoxic agent and should be handled with extreme caution. Based on the available data for Alvocidib (Flavopiridol Hydrochloride), the primary hazards are:
-
Acute Oral Toxicity: Harmful if swallowed.[2]
-
Skin and Eye Irritation: May cause skin and eye irritation upon contact.[2]
-
Respiratory Tract Irritation: May be harmful if inhaled and can cause respiratory tract irritation.[2]
Due to its mechanism of action, this compound should be considered potentially carcinogenic, mutagenic, and teratogenic.[3] All personnel handling this compound must be trained in the safe handling of cytotoxic drugs.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Lab Coat | Disposable, low-permeability fabric with a solid front and tight-fitting cuffs. | Protects skin and personal clothing from contamination.[4] |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects eyes from splashes and aerosols.[4] |
| Respiratory | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form or when there is a risk of aerosol generation. | Prevents inhalation of the compound.[4] |
Engineering Controls and Storage
Proper engineering controls are the primary line of defense in minimizing exposure.
| Control Measure | Specification | Rationale |
| Ventilation | All handling of powdered this compound and preparation of solutions must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC). | Provides containment and prevents inhalation of the compound.[5] |
| Storage | Store in a designated, clearly labeled, and ventilated area away from incompatible materials. | Ensures stability and prevents accidental exposure. |
| Temperature | Refer to the manufacturer's instructions for specific storage temperatures. | Varies by supplier and formulation. |
Operational Plan for Handling this compound
This step-by-step guide outlines the procedures for the safe handling of this compound from receipt to disposal.
4.1. Receiving and Unpacking
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (double gloves, lab coat, and eye protection) before opening the package.
-
Open the package in a designated area, preferably within a chemical fume hood.
-
Verify the contents against the packing slip.
-
Wipe the exterior of the primary container with a suitable decontaminating solution (e.g., 70% ethanol) before transferring it to the designated storage location.
-
Dispose of all packing materials as cytotoxic waste.
4.2. Preparation of Stock Solutions
-
All weighing of the powdered compound and preparation of solutions must be performed in a chemical fume hood or BSC.
-
Use a dedicated set of equipment (spatulas, weigh boats, etc.) for handling this compound.
-
To minimize dust, carefully handle the powder. Do not crush or grind the material.
-
When dissolving the compound, add the solvent slowly to the powder to avoid splashing.
-
Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.
4.3. Experimental Use
-
When using solutions of this compound, always wear the minimum required PPE (double gloves, lab coat, eye protection).
-
Conduct all procedures that may generate aerosols (e.g., vortexing, sonicating, transferring with a pipette) within a chemical fume hood or BSC.
-
After handling, decontaminate all work surfaces with an appropriate cleaning agent.
-
Remove the outer pair of gloves before leaving the work area.
Disposal Plan
All waste contaminated with this compound is considered cytotoxic and must be disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | All contaminated solid waste (e.g., gloves, weigh boats, pipette tips, vials) must be placed in a designated, sealed, and clearly labeled cytotoxic waste container (typically a purple bin or bag).[6][7] |
| Liquid Waste | Collect all contaminated liquid waste in a sealed, shatter-resistant container that is clearly labeled as "Cytotoxic Waste" with the name of the compound. |
| Sharps | Dispose of all contaminated sharps (needles, syringes, etc.) in a puncture-resistant, purple sharps container specifically designated for cytotoxic sharps.[6] |
Final Disposal: All cytotoxic waste must be collected and disposed of by a licensed hazardous waste contractor, typically via high-temperature incineration.[8]
Emergency Procedures
6.1. Spills
-
Small Spills (in a fume hood):
-
Decontaminate the area with a suitable cleaning agent.
-
Absorb the spill with an inert material (e.g., spill pads, vermiculite).
-
Collect all cleanup materials in a sealed cytotoxic waste container.
-
-
Large Spills (outside a fume hood):
-
Evacuate the area immediately and restrict access.
-
Alert your supervisor and institutional EHS department.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
6.2. Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hse.gov.uk [hse.gov.uk]
- 6. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
- 8. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
